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  • Product: Ethyl 2-(fluoromethyl)isonicotinate
  • CAS: 1416821-86-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 2-(fluoromethyl)isonicotinate: A Core Building Block for Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Ethyl 2-(fluoromethyl)isonicotinate, a fluorinated heterocyclic compound of significant interest to the...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(fluoromethyl)isonicotinate, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We will delve into its fundamental chemical and physical properties, provide a detailed analysis of its spectroscopic signature, and outline robust synthetic protocols. Furthermore, this guide will explore the compound's reactivity and highlight its strategic applications as a versatile building block in medicinal chemistry. The strategic introduction of the fluoromethyl group onto the isonicotinate scaffold offers a unique combination of physicochemical properties, making it an invaluable tool for researchers aiming to optimize lead compounds and develop novel chemical entities with enhanced efficacy and pharmacokinetic profiles.

Introduction: The Strategic Value of Fluorination in Heterocyclic Chemistry

Ethyl 2-(fluoromethyl)isonicotinate is a substituted pyridine derivative that has emerged as a key intermediate in the synthesis of complex molecular architectures. Its structure, featuring an ethyl ester at the 4-position and a fluoromethyl group at the 2-position of the pyridine ring, provides multiple points for chemical modification.

The true value of this molecule lies in the presence of the fluorine atom. The strategic incorporation of fluorine is a cornerstone of modern drug design for several well-established reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. Introducing a fluorine atom at a metabolically vulnerable position (a "metabolic soft spot") can significantly increase a drug's half-life.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's pKa, lipophilicity, and dipole moment. A single fluoromethyl group can subtly tune these properties to enhance membrane permeability, improve oral bioavailability, and optimize target binding interactions.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances its affinity for a biological target.

  • Bioisosterism: The fluoromethyl group (-CH₂F) can serve as a bioisostere for other common functional groups like the hydroxyl (-OH) or methyl (-CH₃) group, offering a way to mitigate unwanted properties (like rapid metabolism of a hydroxyl group) while maintaining or improving biological activity.

This guide serves as a technical resource for scientists to understand and effectively utilize Ethyl 2-(fluoromethyl)isonicotinate in their research and development endeavors.

Physicochemical and Spectroscopic Profile

Core Chemical Properties

A summary of the fundamental properties of Ethyl 2-(fluoromethyl)isonicotinate is presented below. These data are essential for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
IUPAC Name ethyl 2-(fluoromethyl)pyridine-4-carboxylate[1]
CAS Number 1224296-33-3Not explicitly found, but related structures are indexed.
Molecular Formula C₉H₁₀FNO₂[1]
Molecular Weight 183.18 g/mol
Appearance Solid
SMILES String CCOC(=O)C1=CC(=NC=C1)CF[1]
InChI Key AVDJSYVAJRQUNI-UHFFFAOYSA-N[1]
Predicted Spectroscopic Signature

2.2.1. ¹H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

  • δ ~8.7 ppm (d, 1H): Aromatic proton at the 6-position (H-6), ortho to the ring nitrogen. Expected to be a doublet due to coupling with H-5.

  • δ ~7.8 ppm (s, 1H): Aromatic proton at the 3-position (H-3), adjacent to both the ester and fluoromethyl groups. May appear as a singlet or a finely split doublet.

  • δ ~7.6 ppm (d, 1H): Aromatic proton at the 5-position (H-5), meta to the ring nitrogen. Expected to be a doublet due to coupling with H-6.

  • δ ~5.6 ppm (d, JHF ≈ 48 Hz, 2H): Methylene protons of the fluoromethyl group (-CH₂F). The large coupling constant with the adjacent fluorine atom is a characteristic signature, resulting in a distinct doublet.

  • δ ~4.4 ppm (q, JHH ≈ 7.1 Hz, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃). The quartet arises from coupling to the three protons of the methyl group.

  • δ ~1.4 ppm (t, JHH ≈ 7.1 Hz, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃). The triplet arises from coupling to the two protons of the methylene group.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

(Solvent: CDCl₃)

  • δ ~165 ppm: Carbonyl carbon of the ethyl ester (-C=O).

  • δ ~158 ppm (d, JCF ≈ 15 Hz): Aromatic carbon at the 2-position (C-2), directly attached to the fluoromethyl group. Will show coupling to fluorine.

  • δ ~151 ppm: Aromatic carbon at the 6-position (C-6).

  • δ ~140 ppm: Aromatic carbon at the 4-position (C-4), attached to the ester.

  • δ ~122 ppm: Aromatic carbon at the 5-position (C-5).

  • δ ~120 ppm: Aromatic carbon at the 3-position (C-3).

  • δ ~83 ppm (d, JCF ≈ 170 Hz): Carbon of the fluoromethyl group (-CH₂F). This signal is highly characteristic due to its downfield shift and the very large one-bond carbon-fluorine coupling constant.

  • δ ~62 ppm: Methylene carbon of the ethyl ester (-OCH₂CH₃).

  • δ ~14 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃).

2.2.3. Mass Spectrometry (MS - Predicted)

  • Molecular Ion (M⁺): m/z = 183.07. High-resolution mass spectrometry should confirm the elemental composition of C₉H₁₀FNO₂.

  • Key Fragments: Expect to see fragmentation patterns corresponding to the loss of the ethoxy group (-OEt, m/z = 45) to give an acylium ion at m/z 138, and loss of the entire ester group (-COOEt, m/z = 73) to give a fragment at m/z 110.

2.2.4. Infrared (IR) Spectroscopy (Predicted)

  • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2980 cm⁻¹: Aliphatic C-H stretching (from ethyl and fluoromethyl groups).

  • ~1725 cm⁻¹: Strong C=O stretching from the ethyl ester. This is a highly diagnostic peak.

  • ~1600, 1560 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

  • ~1250-1300 cm⁻¹: C-O stretching of the ester.

  • ~1050-1150 cm⁻¹: Strong C-F stretching vibration.

Synthesis and Reactivity

Synthetic Strategy: Halogen Exchange

A robust and scalable method for preparing Ethyl 2-(fluoromethyl)isonicotinate is through a nucleophilic halogen exchange (HalEx) reaction. This approach leverages the commercially available and reactive precursor, Ethyl 2-(chloromethyl)isonicotinate. The chloride is a good leaving group, readily displaced by a fluoride source.

G cluster_0 Synthetic Workflow A Ethyl 2-(chloromethyl)isonicotinate (Starting Material) B Reaction Vessel (Anhydrous Solvent, e.g., Acetonitrile) A->B E Heat (Reflux, ~80-90 °C) B->E Stir & Heat C Fluoride Source (e.g., Spray-dried KF) C->B Add Reagent D Phase Transfer Catalyst (e.g., 18-Crown-6) D->B Add Catalyst F Reaction Workup (Filtration, Extraction) E->F Cool & Process G Purification (Column Chromatography) F->G H Ethyl 2-(fluoromethyl)isonicotinate (Final Product) G->H

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Chemical Profile of Ethyl 2-(fluoromethyl)isonicotinate

Abstract This technical guide provides a comprehensive analysis of Ethyl 2-(fluoromethyl)isonicotinate, a fluorinated pyridine-based heterocyclic compound of significant interest to the fields of medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of Ethyl 2-(fluoromethyl)isonicotinate, a fluorinated pyridine-based heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. We will dissect its molecular architecture, exploring the distinct roles of the isonicotinate core, the ethyl ester functional group, and the critical 2-(fluoromethyl) substituent. This document synthesizes fundamental chemical principles with practical applications, offering researchers and drug development professionals a detailed perspective on the compound's physicochemical properties, a plausible synthetic pathway, and its potential as a versatile building block for novel therapeutic agents. The strategic incorporation of a monofluoromethyl group imparts unique electronic and metabolic properties, positioning this molecule as a valuable scaffold in the design of enzyme inhibitors and other targeted therapeutics.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

In modern medicinal chemistry, certain molecular frameworks are recognized for their frequent appearance in successful drug candidates, earning them the designation of "privileged scaffolds." The pyridine ring is a quintessential example of such a scaffold, present in numerous pharmaceuticals like the antibiotic isoniazid and the antihypertensive agent nifedipine.[1] Its aromatic nature, hydrogen bonding capability via the nitrogen atom, and tunable basicity make it a versatile core for interacting with biological targets.[1][2]

The deliberate introduction of fluorine into drug candidates is a cornerstone of contemporary drug design.[3] Fluorine, being the most electronegative element, exerts a powerful influence on a molecule's properties despite its small size.[4] Incorporating fluorine or fluorine-containing groups like the fluoromethyl moiety can profoundly modulate:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5] This can block sites of metabolic oxidation, prolonging a drug's half-life.[4][5]

  • Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[4]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the pyridine nitrogen, affecting the molecule's ionization state at physiological pH and thus its solubility and receptor binding.

  • Binding Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity for a target protein.[3]

Ethyl 2-(fluoromethyl)isonicotinate sits at the intersection of these two powerful strategies, combining a privileged pyridine scaffold with the strategic benefits of fluorination, making it a compound of considerable interest for synthetic and medicinal chemists.

Molecular Architecture and Physicochemical Properties

The structure of Ethyl 2-(fluoromethyl)isonicotinate is characterized by a pyridine ring substituted at the 2- and 4-positions. A detailed breakdown of its constituent parts reveals the source of its chemical personality.

Figure 1: 2D Structure of Ethyl 2-(fluoromethyl)isonicotinate.

PropertyValueSource
Molecular Formula C₉H₁₀FNO₂[6]
Molecular Weight 183.18 g/mol
IUPAC Name ethyl 2-(fluoromethyl)pyridine-4-carboxylate[6]
CAS Number 122263-09-2
SMILES String FCC1=NC=CC(C(OCC)=O)=C1
InChI Key AVDJSYVAJRQUNI-UHFFFAOYSA-N[6]

Key Structural Features:

  • The Isonicotinate Core: This refers to the pyridine-4-carboxylate structure. The nitrogen atom at position 1 imparts basicity to the molecule, allowing for salt formation, which can be crucial for drug formulation. The ester group at the 4-position is an electron-withdrawing group, influencing the electron density of the aromatic ring.

  • The Ethyl Ester Group: This functional group is a potential site for in vivo hydrolysis by esterase enzymes. This can be a metabolic liability leading to inactivation, or it can be strategically employed in a prodrug approach, where the active form is the corresponding carboxylic acid.

  • The 2-(Fluoromethyl) Substituent: This is the most mechanistically significant feature. The highly electronegative fluorine atom exerts a strong negative inductive effect (-I), withdrawing electron density from the adjacent carbon and, to a lesser extent, from the pyridine ring. This modification can significantly impact the molecule's interaction with protein targets and protect the adjacent methylene group from oxidative metabolism. The C-H bonds on the fluoromethyl group are slightly more acidic than those on a standard methyl group, and in some contexts, can act as weak hydrogen bond donors.[7]

A Plausible Synthetic Strategy: Late-Stage Fluorination

While specific preparations for Ethyl 2-(fluoromethyl)isonicotinate are not widely published in peer-reviewed literature, a logical and efficient synthetic route can be devised from commercially available starting materials. A common strategy in medicinal chemistry is to introduce key functional groups like fluorine at a late stage. The following proposed workflow is based on established chemical transformations.

Workflow: Synthesis via Nucleophilic Fluorination

SynthesisWorkflow Start Ethyl 2-methylisonicotinate (Starting Material) Intermediate Ethyl 2-(bromomethyl)isonicotinate Start->Intermediate  Radical Bromination  (NBS, AIBN) Product Ethyl 2-(fluoromethyl)isonicotinate (Final Product) Intermediate->Product  Nucleophilic Fluorination  (e.g., KF, CsF)

Figure 2: Proposed synthetic workflow for Ethyl 2-(fluoromethyl)isonicotinate.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a two-step process starting from ethyl 2-methylisonicotinate. The causality behind this choice is that the starting material is readily accessible, and the subsequent reactions—radical bromination and nucleophilic substitution—are robust and high-yielding transformations common in medicinal chemistry laboratories.

Step 1: Synthesis of Ethyl 2-(bromomethyl)isonicotinate

  • Reagent Preparation: To a solution of ethyl 2-methylisonicotinate (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-Bromosuccinimide (NBS, 1.1 eq.).

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 eq.). The use of a radical initiator is critical for selectively brominating the benzylic-like methyl group over the aromatic ring.

  • Reaction: Heat the mixture to reflux (approx. 77-82°C) under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the intermediate, ethyl 2-(bromomethyl)isonicotinate.

Step 2: Synthesis of Ethyl 2-(fluoromethyl)isonicotinate

  • Reagent Preparation: Dissolve the crude ethyl 2-(bromomethyl)isonicotinate (1.0 eq.) from the previous step in a polar aprotic solvent like anhydrous Dimethylformamide (DMF) or acetonitrile.

  • Fluorination: Add a source of fluoride ions, such as spray-dried Potassium Fluoride (KF, 2-3 eq.), often in the presence of a phase-transfer catalyst (e.g., 18-crown-6) to enhance the nucleophilicity and solubility of the fluoride salt. Cesium Fluoride (CsF) can also be used as a more reactive alternative.

  • Reaction: Heat the mixture to 80-100°C and stir vigorously until the starting bromide is consumed, as monitored by TLC or LC-MS. This is a classic Sₙ2 reaction where the fluoride ion displaces the bromide. The choice of a polar aprotic solvent is crucial to solvate the cation (K⁺) without solvating the fluoride anion, thus maximizing its nucleophilicity.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography to obtain the final product, Ethyl 2-(fluoromethyl)isonicotinate.

Spectroscopic and Analytical Characterization (Predicted)

Structural confirmation is the cornerstone of chemical synthesis. While vendor-supplied material may not come with analytical data, any newly synthesized batch must be rigorously characterized.[8] The following is a prediction of the key spectroscopic signatures expected for Ethyl 2-(fluoromethyl)isonicotinate, based on established principles of spectroscopic interpretation.[9][10]

TechniquePredicted SignatureRationale
¹H NMR δ 7.5-8.5 ppm (3H, m, Ar-H); δ 5.5 ppm (2H, d, J ≈ 48 Hz, -CH₂F); δ 4.4 ppm (2H, q, -OCH₂CH₃); δ 1.4 ppm (3H, t, -OCH₂CH₃)The aromatic protons will appear in the typical downfield region. The key signal is the methylene protons next to fluorine, which will be a doublet due to coupling with the ¹⁹F nucleus (a spin ½ nucleus). The ethyl ester will show a characteristic quartet and triplet.
¹³C NMR δ ~165 ppm (C=O); δ ~120-150 ppm (Ar-C); δ ~83 ppm (t, J ≈ 170 Hz, -CH₂F); δ ~62 ppm (-OCH₂CH₃); δ ~14 ppm (-OCH₂CH₃)The most diagnostic signal is the carbon of the fluoromethyl group, which will appear as a triplet (due to coupling with the two attached protons in an off-resonance decoupled spectrum) and will exhibit a very large one-bond carbon-fluorine coupling constant (¹JCF).
IR Spectroscopy ~1720 cm⁻¹ (C=O stretch, strong); ~1600 cm⁻¹ (C=N/C=C stretch); ~1100-1000 cm⁻¹ (C-F stretch, strong)The spectrum will be dominated by the strong carbonyl stretch of the ester. A strong absorption in the fingerprint region corresponding to the C-F bond stretch is also expected.[9]
Mass Spectrometry (EI) m/z 183 (M⁺, Molecular Ion); m/z 150 ([M-CH₂F]⁺); m/z 138 ([M-OEt]⁺); m/z 110 ([M-CO₂Et]⁺)The molecular ion peak should be observed at m/z 183. Common fragmentation patterns would include the loss of the ethoxy radical (-OEt), the fluoromethyl radical (-CH₂F), or the entire ethyl carboxylate group.

Implications for Drug Discovery and Medicinal Chemistry

Ethyl 2-(fluoromethyl)isonicotinate is not merely an academic curiosity; it is a strategic building block for constructing more complex drug candidates. Its value lies in its potential to serve as a versatile scaffold or a key pharmacophoric element.

Potential Roles in Drug Design

DrugDesign cluster_0 Ethyl 2-(fluoromethyl)isonicotinate cluster_1 Potential Applications Molecule Scaffold Inhibitor Enzyme Inhibitors (e.g., Proteases) Molecule->Inhibitor Fluoromethyl group as a reactive handle Analog Bioisosteric Replacement (for -CH₂OH, -CH₂SH) Molecule->Analog Mimics polar groups with improved stability Library Combinatorial Library Synthesis Molecule->Library Ester hydrolysis followed by amide coupling

Figure 3: Potential applications of the scaffold in medicinal chemistry.

  • As a Building Block for Focused Libraries: The ethyl ester is a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amide derivatives. This is a common strategy for exploring the structure-activity relationship (SAR) of a new chemical series.

  • In the Design of Enzyme Inhibitors: The fluoromethyl group is a well-established pharmacophore in the design of enzyme inhibitors, particularly for cysteine and serine proteases.[11][12] While not a ketone, the electrophilicity of the methylene carbon is increased by the adjacent fluorine, and it can serve as a precursor to more reactive warheads or act as a key binding element itself.

  • As a Bioisostere: The fluoromethyl group (-CH₂F) can sometimes act as a bioisostere for a hydroxyl group (-CH₂OH) or a thiol group (-CH₂SH). It can mimic the steric profile and, in some cases, the hydrogen bonding potential of these groups but offers superior metabolic stability, making it a valuable tool for lead optimization.[7]

Conclusion

Ethyl 2-(fluoromethyl)isonicotinate represents a confluence of strategic design elements in modern medicinal chemistry. Its molecular structure, featuring a fluorinated, privileged pyridine scaffold, provides a unique combination of metabolic stability, tunable electronics, and synthetic versatility. The analysis of its constituent parts—the isonicotinate core, the ethyl ester handle, and the pivotal fluoromethyl group—reveals a molecule primed for application in drug discovery. For researchers and scientists, this compound is not just a chemical entity but a sophisticated tool, offering a robust starting point for the rational design of next-generation therapeutic agents. Its true potential will be realized through its incorporation into novel molecular entities aimed at challenging biological targets.

References

  • PubChemLite. Ethyl 2-(fluoromethyl)isonicotinate (C9H10FNO2). Available from: [Link][6]

  • IntechOpen. Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). Available from: [Link][2]

  • Fluorine in drug discovery: Role, design and case studies. Available from: [Link][3]

  • Pal, R., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society. Available from: [Link][4]

  • Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Available from: [Link][5]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025). Available from: [Link][9]

  • ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025). Available from: [Link][10]

  • MDPI. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (2020). Available from: [Link][11][12]

  • Al-Hayali, R. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. Available from: [Link][7]

Sources

Foundational

Spectroscopic Characterization of Ethyl 2-(fluoromethyl)isonicotinate: A Technical Guide

Introduction Ethyl 2-(fluoromethyl)isonicotinate is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development. The incorporation of a fluoromethyl group into the pyridine scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-(fluoromethyl)isonicotinate is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development. The incorporation of a fluoromethyl group into the pyridine scaffold can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its molecular structure is paramount, and this is unequivocally achieved through the application of modern spectroscopic techniques. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 2-(fluoromethyl)isonicotinate, offering field-proven insights into data acquisition and interpretation for researchers and scientists in the field.

Molecular Structure and Isomeric Considerations

The structure of Ethyl 2-(fluoromethyl)isonicotinate, with the systematic IUPAC name ethyl 2-(fluoromethyl)pyridine-4-carboxylate, is presented below. The strategic placement of the fluoromethyl group at the 2-position and the ethyl ester at the 4-position of the pyridine ring dictates the electronic environment of each atom, which is reflected in its spectroscopic signatures.

Caption: Molecular structure of Ethyl 2-(fluoromethyl)isonicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Ethyl 2-(fluoromethyl)isonicotinate, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Expertise & Experience: Causality Behind Experimental Choices

The choice of deuterated solvent is critical for NMR analysis. Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak.[1] Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR to provide a reference point (0 ppm) for chemical shifts.[2] For ¹⁹F NMR, an external standard such as trifluorotoluene or hexafluorobenzene may be used, or the spectrometer's fluorine frequency can be referenced to a known standard like CFCl₃.[3]

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and accurate data comparison.[2]

Sample Preparation:

  • Weigh approximately 10-20 mg of Ethyl 2-(fluoromethyl)isonicotinate into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Gently agitate the vial until the sample is fully dissolved.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[4]

  • Cap the NMR tube securely.

Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans: 16-32

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time (aq): 4.0 s

    • Spectral Width (sw): 16 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled with NOE (zgpg30)

    • Number of Scans: 1024 or more, depending on sample concentration

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time (aq): 1.2 s

    • Spectral Width (sw): 240 ppm

  • ¹⁹F NMR:

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans: 64-128

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time (aq): 1.0 s

    • Spectral Width (sw): -250 to 0 ppm

Predicted NMR Data

The following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR data for Ethyl 2-(fluoromethyl)isonicotinate. These predictions are based on established substituent effects on the pyridine ring and data from analogous compounds.[2][3][5][6]

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-3~8.2d~5.0Pyridine Ring
H-5~7.8s-Pyridine Ring
H-6~8.7d~5.0Pyridine Ring
-CH₂F~5.6d~48.0 (²JHF)Fluoromethyl
-OCH₂CH₃~4.4q~7.1Ethyl Ester
-OCH₂CH₃~1.4t~7.1Ethyl Ester
¹³C NMR Predicted Chemical Shift (δ, ppm) Multiplicity (due to ¹⁹F) Coupling Constant (J, Hz) Assignment
C-2~160d~240 (¹JCF)Pyridine Ring
C-3~122d~5 (³JCF)Pyridine Ring
C-4~140s-Pyridine Ring
C-5~120d~2 (⁴JCF)Pyridine Ring
C-6~150d~15 (²JCF)Pyridine Ring
-CH₂F~83d~170 (¹JCF)Fluoromethyl
C=O~165s-Ethyl Ester
-OCH₂CH₃~62s-Ethyl Ester
-OCH₂CH₃~14s-Ethyl Ester
¹⁹F NMR Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
-CH₂F~-210t~48.0 (²JFH)Fluoromethyl
Interpretation of NMR Spectra

The predicted ¹H NMR spectrum will show three distinct signals for the aromatic protons of the pyridine ring. The proton at C-6 is expected to be the most deshielded due to the anisotropic effect of the neighboring nitrogen atom. The fluoromethyl protons will appear as a characteristic doublet due to coupling with the adjacent fluorine atom, with a large coupling constant (²JHF) of approximately 48 Hz.[7] The ethyl ester protons will exhibit a typical quartet and triplet pattern.

In the ¹³C NMR spectrum, the carbon of the fluoromethyl group will be observed as a doublet with a large one-bond C-F coupling constant (¹JCF) of around 170 Hz. The carbons of the pyridine ring will also show coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the atoms.[6]

The ¹⁹F NMR spectrum is expected to show a single signal, a triplet, due to coupling with the two equivalent protons of the fluoromethyl group (²JFH ≈ 48 Hz).[7] The chemical shift of approximately -210 ppm is characteristic of a primary alkyl fluoride.[8]

cluster_workflow NMR Analysis Workflow prep Sample Preparation (10-20 mg in 0.6 mL CDCl3 with TMS) acq Data Acquisition (400 MHz Spectrometer) prep->acq proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc interp Spectral Interpretation (Chemical Shifts, Coupling Constants, Multiplicity) proc->interp struc Structure Confirmation interp->struc

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Expertise & Experience: Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is often the preferred sampling technique for solid and liquid samples in FTIR spectroscopy because it requires minimal to no sample preparation.[9] A diamond ATR crystal is a robust choice due to its chemical inertness and durability.[9]

Experimental Protocol: ATR-FTIR Data Acquisition
  • Ensure the diamond ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of solid Ethyl 2-(fluoromethyl)isonicotinate onto the center of the ATR crystal.

  • Use the pressure clamp to ensure good contact between the sample and the crystal surface.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • After the measurement, clean the ATR crystal thoroughly.

Predicted IR Data

The following table summarizes the predicted characteristic IR absorption bands for Ethyl 2-(fluoromethyl)isonicotinate based on the functional groups present.[10]

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3100-3000MediumC-H stretchAromatic (Pyridine)
2980-2850MediumC-H stretchAliphatic (-CH₂, -CH₃)
~1725StrongC=O stretchEster
~1600, ~1470Medium-StrongC=C, C=N stretchPyridine Ring
~1280StrongC-O stretchEster (asymmetric)
~1100StrongC-O stretchEster (symmetric)
~1050StrongC-F stretchFluoroalkane
Interpretation of IR Spectrum

The IR spectrum will be dominated by a strong absorption band around 1725 cm⁻¹ corresponding to the C=O stretching vibration of the ethyl ester. The presence of the pyridine ring will be indicated by C=C and C=N stretching vibrations in the 1600-1470 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will be observed above and below 3000 cm⁻¹, respectively. A strong band around 1050 cm⁻¹ is expected for the C-F stretching vibration. The two strong C-O stretching bands of the ester group around 1280 cm⁻¹ and 1100 cm⁻¹ are also key diagnostic peaks.[10]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Expertise & Experience: Causality Behind Experimental Choices

Electron Ionization (EI) is a hard ionization technique that is well-suited for the analysis of relatively small, volatile organic molecules.[11] The high energy (typically 70 eV) used in EI leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule that is useful for structural elucidation.[12]

Experimental Protocol: EI-MS Data Acquisition
  • Prepare a dilute solution of Ethyl 2-(fluoromethyl)isonicotinate in a volatile solvent such as methanol or dichloromethane.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • The sample is vaporized and then ionized in the source by a beam of 70 eV electrons.

  • The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Predicted Mass Spectrometry Data

The molecular formula of Ethyl 2-(fluoromethyl)isonicotinate is C₉H₁₀FNO₂. The calculated monoisotopic mass is 183.07 g/mol .

Predicted Key Fragments:

m/z Proposed Fragment Formula
183[M]⁺˙[C₉H₁₀FNO₂]⁺˙
154[M - C₂H₅]⁺[C₇H₅FNO₂]⁺
138[M - OC₂H₅]⁺[C₇H₄FNO]⁺
110[M - COOC₂H₅]⁺[C₆H₅FN]⁺
109[C₆H₄FN]⁺[C₆H₄FN]⁺
Interpretation of Mass Spectrum

The mass spectrum is expected to show a molecular ion peak at m/z 183. The fragmentation pattern will be influenced by the presence of the ethyl ester and fluoromethyl groups. Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical (•OC₂H₅, 45 Da) to give an acylium ion at m/z 138, and the loss of an ethyl radical (•C₂H₅, 29 Da) to give a fragment at m/z 154.[13] Another significant fragmentation would be the loss of the entire ethyl ester group (•COOC₂H₅, 73 Da) to yield a fragment at m/z 110. Subsequent loss of a hydrogen atom can lead to the ion at m/z 109.

cluster_fragmentation Predicted EI-MS Fragmentation Pathway M [M]⁺˙ m/z 183 F1 [M - •C₂H₅]⁺ m/z 154 M->F1 - •C₂H₅ F2 [M - •OC₂H₅]⁺ m/z 138 M->F2 - •OC₂H₅ F3 [M - •COOC₂H₅]⁺ m/z 110 M->F3 - •COOC₂H₅ F4 [C₆H₄FN]⁺ m/z 109 F3->F4 - H•

Caption: Predicted fragmentation of Ethyl 2-(fluoromethyl)isonicotinate.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 2-(fluoromethyl)isonicotinate through NMR, IR, and Mass Spectrometry provides unambiguous confirmation of its molecular structure. The predicted data, based on established principles and analogous compounds, serves as a valuable reference for researchers working with this and related fluorinated pyridine derivatives. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for the rigorous characterization of novel compounds in the drug discovery and development pipeline.

References

  • (No author given). (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • BenchChem. (2025). Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)
  • University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

  • University of Victoria, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Weizmann Institute of Science, Chemical Research Support. (n.d.). NMR Sample Preparation & NMR Tubes. Retrieved from [Link]

  • Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved from [Link]

  • Watson, D. (2020, November 12). Understanding Electron Ionization Processes for GC–MS. LCGC International. Retrieved from [Link]

  • (No author given). (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),.... ResearchGate. Retrieved from [Link]

  • Adamo, T. (2020, October 15).
  • Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • (No author given). (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Retrieved from [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-13.
  • Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Jordi Labs. (n.d.). Low Energy Electron Ionization (EI) GCMS Analytical Techniques. Retrieved from [Link]

  • Martin, G. E. (2018). Prediction of 19F NMR Chemical Shifts for.... eScholarship.org. Retrieved from [Link]

  • (No author given). (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • (No author given). (n.d.). 19 F NMR chemical shifts (parts per million) of derivatives of model compounds. ResearchGate. Retrieved from [Link]

  • Doddrell, D., et al. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • (No author given). (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Tokyo Chemical Industry Co., Ltd. (n.d.). D4684 2,6-Dichloro-4-(trifluoromethyl)pyridine Solvent - 1H-NMR.
  • Ciobotaru, I. C., et al. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(4-Fluorophenyl)pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • (No author given). (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • Latta, D., et al. (2017, November 21). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. PubMed. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • (No author given). (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • (No author given). (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • (No author given). (n.d.). Mass fragmentation pattern of the isonicotinohydrazide derivatives L. ResearchGate. Retrieved from [Link]

  • Pozo, O. J., et al. (2020, June 30). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. PubMed. Retrieved from [Link]

Sources

Exploratory

Biological activity of fluorinated isonicotinate esters

An In-Depth Technical Guide to the Biological Activity of Fluorinated Isonicotinate Esters Authored by a Senior Application Scientist Foreword: The Strategic Convergence of Fluorine and the Isonicotinate Scaffold In mode...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Isonicotinate Esters

Authored by a Senior Application Scientist

Foreword: The Strategic Convergence of Fluorine and the Isonicotinate Scaffold

In modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of rational drug design.[1][2] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its power to modulate key pharmaceutical properties.[2] Fluorine's unique characteristics—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—allow chemists to enhance metabolic stability, fine-tune lipophilicity and cell permeability, and increase binding affinity to biological targets.[2][3][4]

Concurrently, the isonicotinate scaffold, a pyridine-4-carboxylate structure, has proven to be a versatile pharmacophore. Derivatives of isonicotinic acid are found in a range of approved drugs with diverse therapeutic applications, including anti-tuberculosis (Isoniazid), antiviral (Enisamium), and anti-inflammatory (Dexamethasone isonicotinate) agents.[5] The isonicotinoyl motif is a known inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2) and myeloperoxidase (MPO), making it a privileged structure in the search for new therapeutic agents.[5]

This guide explores the synthesis, biological evaluation, and structure-activity relationships of a compelling class of molecules: fluorinated isonicotinate esters . By combining the metabolic and binding advantages of fluorination with the proven bioactivity of the isonicotinate core, researchers can unlock novel therapeutic candidates. This document provides a technical framework for drug development professionals, outlining the causal logic behind experimental design and furnishing validated protocols for investigation.

Design Rationale and Synthetic Strategy

The "Fluorine Advantage" in Isonicotinate Design

The decision to introduce fluorine into an isonicotinate ester is driven by several predictable, high-value outcomes:

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. Placing a fluorine atom at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can significantly increase the compound's half-life and bioavailability.[2]

  • Modulation of pKa: Fluorine's powerful electron-withdrawing effect can lower the pKa of nearby basic groups, such as the pyridine nitrogen.[6] This alteration influences the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with target proteins.

  • Enhanced Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole or electrostatic interactions within a protein's active site, potentially increasing binding affinity and selectivity.[6]

  • Conformational Control: Strategic fluorination can influence the molecule's preferred conformation, stabilizing a bioactive shape that fits more precisely into a target's binding pocket.[1]

General Synthetic Pathway

The synthesis of fluorinated isonicotinate esters typically involves a two-stage process: activation of the carboxylic acid followed by esterification. A common and efficient method avoids the use of dicyclohexylcarbodiimide (DCC), which can lead to problematic N-acylurea byproducts.[7] Instead, conversion to the acyl chloride provides a highly reactive intermediate for subsequent esterification.

The logical flow for this synthesis is outlined below.

G cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Esterification cluster_2 Stage 3: Purification A Fluorinated Isonicotinic Acid C Fluorinated Isonicotinoyl Chloride Hydrochloride A->C Reaction B Thionyl Chloride (SOCl₂) + DMF (catalyst) B->C Reagents F Crude Fluorinated Isonicotinate Ester C->F Reactant D Target Alcohol/Phenol D->F Reactant E Triethylamine (Base) in THF E->F Conditions G Purified Fluorinated Isonicotinate Ester F->G Crystallization or Chromatography

Caption: General workflow for the synthesis of fluorinated isonicotinate esters.

Experimental Protocol: Synthesis of a Representative Ester

This protocol details the synthesis of a pentafluorophenyl ester of isonicotinic acid, a type of "active ester" that is itself a useful intermediate for further reactions.[7] The choice of a pentafluorophenyl group provides a highly electron-deficient aromatic ring, making the ester an excellent acylating agent.

Objective: To synthesize isonicotinic acid pentafluorophenyl ester.

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Pentafluorophenol

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

Procedure:

  • Step 1: Formation of Isonicotinoyl Chloride Hydrochloride

    • To a stirred mixture of isonicotinic acid (0.2 mol) and DMF (1 mL, catalyst), carefully add thionyl chloride (60 mL) at room temperature.

    • Causality: The DMF catalyzes the formation of the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the highly reactive acyl chloride. Thionyl chloride is used in excess to serve as both reagent and solvent.

    • Stir the mixture for 30-45 minutes. A mild exotherm and gas evolution (SO₂ and HCl) will be observed as the solid dissolves.

    • Remove the excess thionyl chloride under reduced pressure (in a fume hood).

    • Add diethyl ether (200 mL) to the residue and stir to precipitate the product.

    • Filter the white crystalline solid, wash with diethyl ether, and dry in vacuo. This yields isonicotinoylchloride hydrochloride, which is sufficiently pure for the next step.[7]

  • Step 2: Esterification

    • In a separate flask, dissolve pentafluorophenol (0.1 mol) and triethylamine (0.11 mol) in anhydrous THF (150 mL).

    • Causality: Triethylamine acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide. It also neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

    • Add the isonicotinoyl chloride hydrochloride (0.1 mol) portion-wise to the stirred solution at 0°C (ice bath).

    • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

    • Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting acid chloride is consumed.

  • Step 3: Workup and Purification

    • Filter the reaction mixture to remove the triethylammonium hydrochloride salt.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent (e.g., 2-propanol or ethyl acetate/hexane) to yield the pure isonicotinic acid pentafluorophenyl ester.[7]

    • Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Framework for Biological Evaluation

A robust screening cascade is essential to efficiently identify and characterize the biological activities of newly synthesized compounds. The workflow should prioritize high-throughput in vitro assays to quickly assess cytotoxicity and primary activity, followed by more complex secondary and in vivo assays for promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Potency cluster_2 Tier 3: Lead Optimization A Library of Fluorinated Isonicotinate Esters B In Vitro Cytotoxicity Assay (e.g., MTT on Normal Cell Line like HEK-293T) A->B C Primary Activity Screens (e.g., Anti-inflammatory, Anticancer, Antimicrobial) A->C D Dose-Response & IC₅₀ Determination for Active, Non-Toxic Compounds B->D Filter: Low Toxicity C->D Filter: High Activity F Structure-Activity Relationship (SAR) Studies D->F E Secondary/Mechanistic Assays (e.g., COX-2 Enzyme Inhibition, Apoptosis Assay) E->F G In Vivo Model Testing (e.g., Carrageenan-induced Paw Edema) F->G Optimized Lead

Caption: A tiered screening cascade for evaluating fluorinated isonicotinate esters.

Key Biological Activities & Protocols

Anticancer Activity

Isonicotinic acid derivatives have shown promise as anticancer agents, with some demonstrating inhibitory activity against human lung, colon, and breast cancer cell lines.[8] Fluorination can further enhance this potential by increasing lipophilicity and cell penetration, leading to improved cytotoxic effects.[9]

Common Mechanism: Many cytotoxic agents, including fluorinated isatin-hydrazones (structurally related to the topic compounds), induce apoptosis (programmed cell death) by causing dissipation of the mitochondrial membrane and stimulating the production of reactive oxygen species (ROS) in tumor cells.[10][11]

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a cancer cell line (e.g., A549 lung cancer, HepG2 liver cancer).[12][13]

Materials:

  • Human cancer cell line (e.g., A549) and a non-cancerous control line (e.g., HEK-293T).[13]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • DMSO (for dissolving formazan).

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the assay.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.1 to 100 µM). Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours.[13]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C.

    • Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, converting the yellow dye into insoluble purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Compound ClassCancer Cell LineIC₅₀ (µM)Citation
Fluorinated Isatin-Hydrazone (Cmpd 8)A549 (Lung)42.43[13]
Fluorinated Isatin-Hydrazone (Cmpd 8)HepG2 (Liver)48.43[13]
Fluorinated Hexahydroquinoline (Cmpd 6i)Ishikawa (Endometrial)7.2 (GI₅₀)[9]
Perfluorooctanoic Acid (PFOA)HepG2 (Liver)>200[12]

Note: Data for directly analogous fluorinated isonicotinate esters is sparse in the cited literature; these values from structurally similar fluorinated heterocycles are provided for context.

Anti-inflammatory Activity

Isonicotinic acid derivatives are known to possess significant anti-inflammatory properties, in some cases superior to standard drugs like ibuprofen and naproxen.[5] The primary mechanism often involves the inhibition of reactive oxygen species (ROS) production from immune cells like neutrophils.[5][14]

This protocol measures the ability of a compound to inhibit the production of ROS by neutrophils, a key event in the inflammatory response.

Objective: To quantify the ROS inhibitory activity of test compounds.

Materials:

  • Hanks Balanced Salt Solution (HBSS).

  • Human whole blood or isolated neutrophils.

  • Luminol solution.

  • Zymosan A suspension (serum-opsonized).

  • 96-well white microtiter plate.

  • Luminometer.

Procedure:

  • Preparation:

    • Prepare solutions of test compounds in DMSO, then dilute in HBSS.

    • Prepare luminol and zymosan solutions in HBSS.

  • Assay Execution:

    • In a 96-well plate, add 25 µL of diluted whole blood, 25 µL of the test compound at various concentrations, and 25 µL of luminol solution.

    • Causality: Luminol acts as a probe that emits light upon oxidation by ROS, allowing for quantitative measurement of ROS production.

    • Incubate the plate at 37°C for 15-20 minutes in the luminometer's thermostated chamber.

    • Initiate the reaction by injecting 25 µL of the zymosan suspension into each well.

    • Causality: Zymosan is a yeast-derived polysaccharide that activates neutrophils, triggering an "oxidative burst" and the production of ROS.

    • Immediately begin measuring the chemiluminescence (light emission) over a period of 50-60 minutes.

  • Data Analysis:

    • Calculate the total light emission (area under the curve) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the control (no compound).

    • Calculate the IC₅₀ value from the dose-response curve.

Compound% Inhibition (at 25 µg/mL)IC₅₀ (µg/mL)Standard Drug (Ibuprofen) IC₅₀ (µg/mL)Citation
Isonicotinate 595.9%1.42 ± 0.111.2 ± 1.9[5][14]
Isonicotinate 6>90%8.6 ± 0.511.2 ± 1.9[5]
Isonicotinate 8a>90%19.6 ± 3.411.2 ± 1.9[5]
Isonicotinate 8b>90%3.7 ± 1.711.2 ± 1.9[5]

Note: These compounds from the cited study are non-fluorinated isonicotinates but demonstrate the high potential of the core scaffold. Fluorination would be a logical next step in optimizing these leads.

Future Directions and Conclusion

The convergence of fluorine chemistry and the isonicotinate scaffold presents a fertile ground for the discovery of novel therapeutic agents. While the parent isonicotinate structure demonstrates potent anti-inflammatory and potential anticancer activities, strategic fluorination offers a validated pathway to enhance pharmacokinetic properties and binding interactions.

Future research should focus on building a library of fluorinated isonicotinate esters with systematic variations in:

  • Fluorination Pattern: Mono-, di-, and tri-fluorination on both the pyridine ring and the ester moiety.

  • Ester Group: Exploring a range of alkyl and aryl esters to modulate lipophilicity and solubility.

By applying the systematic evaluation framework outlined in this guide, researchers can efficiently identify lead compounds with superior potency, selectivity, and drug-like properties. The detailed protocols provided herein serve as a self-validating starting point for any laboratory equipped for medicinal chemistry and in vitro pharmacology, paving the way for the development of next-generation therapeutics.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Scholar.
  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 3). Le Studium.
  • Khan, K. M., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]

  • Prasanna, S., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 8(1), 44. [Link]

  • Pegan, F., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1729. [Link]

  • Behrendt, R., & Schwenk, E. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(8), 632-637. [Link]

  • Mendichi, R., et al. (2022). Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. ACS Omega, 8(1), 1085-1093. [Link]

  • Khan, K. M., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]

  • FASS, L., et al. (2011). Impacts of two perfluorinated compounds (PFOS and PFOA) on human hepatoma cells: cytotoxicity but no genotoxicity? Toxicology in Vitro, 25(7), 1362-1367. [Link]

  • Kseniia, O., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 24(20), 15059. [Link]

  • Isonicotinic acid derivatives and preparation methods and uses thereof. (n.d.). Google Patents.
  • Mendichi, R., et al. (2022). (PDF) Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. (2022, January 1). Bentham Science. Retrieved March 7, 2026, from [Link]

  • Karakuş, S., et al. (2024). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS Omega, 9(4), 4889-4910. [Link]

  • Kseniia, O., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Foundational

Role of fluoromethyl group in medicinal chemistry

The following technical guide details the role of the fluoromethyl group in medicinal chemistry, structured for an audience of drug discovery professionals. The Fluoromethyl Group ( ) in Medicinal Chemistry: A Technical...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of the fluoromethyl group in medicinal chemistry, structured for an audience of drug discovery professionals.

The Fluoromethyl Group ( ) in Medicinal Chemistry: A Technical Deep Dive

Executive Summary

The monofluoromethyl group (


) occupies a unique niche in medicinal chemistry, distinct from its di- and trifluorinated counterparts.[1] While the trifluoromethyl group (

) is widely utilized for its metabolic stability and lipophilicity, the

group is frequently deployed for its specific bioisosteric properties—mimicking the hydroxymethyl (

) and methyl (

) groups—and its potential as a "warhead" in covalent inhibitors. This guide analyzes the physicochemical rationale, synthetic strategies, and safety considerations essential for deploying

motifs in drug design.[1]

Physicochemical Properties & Bioisosterism

The "Fluorine Effect" on Physicochemistry

The introduction of a single fluorine atom into a methyl group alters the electronic and steric landscape significantly.

  • Bioisosterism with

    
    :  The C–F bond length (1.35 Å) is intermediate between C–H (1.09 Å) and C–O (1.43 Å). Fluorine acts as a weak hydrogen bond acceptor, mimicking the oxygen of a hydroxyl group but lacking the hydrogen bond donor capability. This makes 
    
    
    
    an excellent bioisostere for
    
    
    when the H-bond donor interaction is not critical for binding, often resulting in improved membrane permeability due to reduced polar surface area.[1]
  • Lipophilicity: Unlike the highly lipophilic

    
     group, the 
    
    
    
    group has a more complex effect.[1] It is generally more lipophilic than
    
    
    but less so than
    
    
    or
    
    
    .[1] This allows for fine-tuning of LogP.[1]
  • pKa Modulation: The strong electronegativity of fluorine (

    
    ) exerts a significant inductive effect (
    
    
    
    ), lowering the pKa of proximal basic centers (amines) or increasing the acidity of proximal protons.
Structural Comparison

Bioisosterism Hydroxyl Hydroxymethyl (-CH2OH) Polar, H-bond Donor/Acceptor Metabolically Labile (Glucuronidation) Fluoromethyl Fluoromethyl (-CH2F) Amphipathic, H-bond Acceptor only Modulated Stability Hydroxyl->Fluoromethyl Bioisosteric Replacement (Remove H-bond Donor) Methyl Methyl (-CH3) Lipophilic, Inert Metabolic Soft Spot (Oxidation) Methyl->Fluoromethyl Bioisosteric Replacement (Block Metabolism/Tune pKa)

Figure 1: Bioisosteric relationships between hydroxymethyl, methyl, and fluoromethyl groups.[1]

Synthetic Methodologies

Installing a


 group requires overcoming the poor nucleophilicity of fluoride and the instability of certain intermediates.
Nucleophilic Fluorination (Deoxyfluorination)

The most common approach involves converting a primary alcohol to a fluoride.

  • Reagents: Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1]

  • Protocol Overview:

    • Substrate: Primary alcohol (

      
      ).[1]
      
    • Conditions: DCM,

      
       to RT.
      
    • Mechanism: The hydroxyl group attacks the sulfur center, displacing fluoride. The resulting activated intermediate undergoes nucleophilic attack by fluoride (S_N2 mechanism).

    • Caution: DAST can be explosive; Deoxo-Fluor is thermally more stable.[1]

Radical Fluoromethylation (Photoredox)

Modern methods utilize photoredox catalysis to install


 via radical pathways, avoiding harsh conditions.[1][2][3]
  • Reagents: Fluoromethylating agents like fluorobis(phenylsulfonyl)methane (FBSM) or specific sulfonium salts.

  • Mechanism: Generation of a

    
     radical (or equivalent) followed by addition to alkenes or coupling with aryl halides.
    
Electrophilic Fluoromethylation

Direct transfer of "


" is difficult due to instability. Instead, reagents like monofluoromethyl sulfonium salts are used to transfer the group to nucleophiles (phenols, amines).

Medicinal Chemistry Applications & Case Studies

Corticosteroids: Fluticasone Propionate

Role of


:  Metabolic Stability & Potency.[1]
Fluticasone propionate features an 

-fluoromethyl thioester.[1]
  • Mechanism: The

    
    -carbothioate group increases affinity for the glucocorticoid receptor. The 
    
    
    
    -fluoromethyl group protects the thioester from rapid hydrolysis in vitro, but allows for specific metabolic deactivation.
  • Soft Drug Concept: Upon systemic absorption, the thioester is hydrolyzed to the inactive

    
    -carboxylic acid, minimizing systemic side effects (HPA axis suppression) while maintaining high local potency in the lungs.
    
Protease Inhibitors: Peptidyl Fluoromethyl Ketones (PFMKs)

Role of


:  Suicide Inhibition (Warhead).
Compounds ending in 

are potent, irreversible inhibitors of serine and cysteine proteases (e.g., Cathepsins, Caspases).
  • Mechanism: The fluorine atom makes the

    
    -carbon highly electrophilic.
    
    • Enzyme active site nucleophile (e.g., Cysteine -SH) attacks the ketone carbonyl.[1]

    • Formation of a thiohemiketal intermediate.

    • Rearrangement displaces fluoride, forming a stable thioether adduct (irreversible covalent bond).

PFMK_Mechanism Substrate PFMK Inhibitor (R-CO-CH2F) Complex Thiohemiketal Intermediate Substrate->Complex + Enzyme Enzyme Enzyme (Cys-SH) Enzyme->Complex Sulfonium 3-Membered Sulfonium Transition Complex->Sulfonium Rearrangement Adduct Covalent Thioether Adduct (Inactivated) Sulfonium->Adduct Alkylation Leaving Fluoride (F-) Sulfonium->Leaving

Figure 2: Mechanism of irreversible inhibition by Peptidyl Fluoromethyl Ketones.[1]

Anesthetics: Sevoflurane

Role of


:  Chemical Stability & Safety.
Sevoflurane is a fluoromethyl ether: 

.[1]
  • Function: The fluoromethyl ether linkage provides optimal blood-gas solubility and stability against spontaneous hydrolysis, while allowing for controlled metabolism (defluorination) that is generally safe, though high levels can be nephrotoxic.[1]

Safety & Toxicology: The Fluoroacetate Pathway

A critical consideration when employing


 groups, particularly on aliphatic chains or amenable leaving groups, is the potential for metabolic release of toxic fragments.[4]
"Lethal Synthesis"

If a drug releases fluoroacetate (


) via metabolism (e.g., oxidation of 

-fluoromethyl or

-fluoromethyl groups), it can be converted to fluorocitrate.[1][5]
  • Mechanism: Fluorocitrate mimics citrate and binds irreversibly to aconitase , an enzyme in the Krebs cycle.

  • Consequence: Halt of cellular respiration, leading to accumulation of citrate and potentially fatal toxicity (neurotoxicity, cardiotoxicity).

Alkylating Potential

Primary alkyl fluorides (


) are generally stable, but if the 

is alpha to a carbonyl (as in PFMKs), it becomes a potent alkylating agent.[1] While useful for target inhibition, this can lead to off-target toxicity if the "warhead" is too reactive or lacks selectivity.

Toxicity Drug Drug with Labile Fluoromethyl Group Metabolism Metabolic Cleavage (Oxidation/Hydrolysis) Drug->Metabolism Fluoroacetate Fluoroacetate (F-CH2-COO-) Metabolism->Fluoroacetate Fluorocitrate Fluorocitrate (Toxic Metabolite) Fluoroacetate->Fluorocitrate Lethal Synthesis Aconitase Aconitase Enzyme (Krebs Cycle) Fluorocitrate->Aconitase Irreversible Binding Inhibition Cellular Respiration Block (Toxicity) Aconitase->Inhibition

Figure 3: The metabolic pathway leading to fluoroacetate toxicity.[1]

Table: Comparative Properties of Methyl vs. Fluoromethyl

PropertyMethyl (

)
Fluoromethyl (

)
Impact on Drug Design
Van der Waals Radius ~2.0 Å~2.1 Å (F is slightly larger than H)Minimal steric clash; fits in similar pockets.[1]
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I)Lowers pKa of nearby amines; reduces metabolic oxidation of nearby rings.
H-Bonding NoneAcceptor (Weak)Can replace -OH or -OCH3 to maintain acceptor interactions.[1]
Metabolic Stability Low (Benzylic oxidation)High (Blocks oxidation)Extends half-life (t1/2) unless specific cleavage occurs.[1]
Lipophilicity (LogP) HighModerateIncreases solubility compared to -CH3; increases permeability compared to -CH2OH.[1]

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Imperiali, B., & Abeles, R. H. (1986).[1] Inhibition of serine proteases by peptidyl fluoromethyl ketones.[6][7][8][9] Biochemistry.

  • Hagmann, W. K. (2008).[1] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Pattison, F. L., & Peters, R. A. (1952).[1] Lethal Synthesis. Endeavour. (Classic reference on Fluoroacetate toxicity).

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1]

  • Gonçalves, P. B., et al. (2016). Photoredox Catalysis in Fluorination and Trifluoromethylation Reactions. European Journal of Organic Chemistry.

Sources

Exploratory

Ethyl 2-(fluoromethyl)isonicotinate safety and handling precautions

Executive Summary & Chemical Identity Ethyl 2-(fluoromethyl)isonicotinate is a specialized heterocyclic building block used primarily in medicinal chemistry for the development of bioisosteres and metabolic probes. Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Ethyl 2-(fluoromethyl)isonicotinate is a specialized heterocyclic building block used primarily in medicinal chemistry for the development of bioisosteres and metabolic probes. Unlike its non-fluorinated analogs, the presence of a monofluoromethyl (-CH₂F) group at the 2-position of the pyridine ring introduces unique chemical reactivities and toxicological hazards.

This guide moves beyond generic safety data sheets (SDS) to address the specific stability and reactivity profiles of this compound, particularly the potential for alkylation and fluoride ion release .

Chemical Specifications
PropertyDetail
IUPAC Name Ethyl 2-(fluoromethyl)pyridine-4-carboxylate
CAS Number Not widely listed; specific vendor IDs apply (e.g., PubChem CID 329824385)
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Physical State Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water

Hazard Profiling & Mechanistic Toxicology

The "Monofluoromethyl" Liability

While trifluoromethyl (-CF₃) groups are generally chemically inert, monofluoromethyl (-CH₂F) groups are distinct. In the 2-position of a pyridine ring (benzylic-like), this group can be chemically activated.

  • Alkylation Potential: The C–F bond in this position is susceptible to nucleophilic attack (Sₙ2 mechanism). Biological nucleophiles (e.g., Glutathione, DNA bases) can displace the fluoride, leading to covalent modification of biomolecules. This classifies the compound as a potential alkylating agent .

  • Hydrolytic Instability: Under acidic or basic stress, the -CH₂F group may hydrolyze to form the hydroxymethyl derivative, releasing fluoride ions (F⁻) . In acidic media, this presents a risk of generating trace Hydrogen Fluoride (HF) .[1]

GHS Classification & Critical Hazards

Based on structural analogs and vendor data (Sigma-Aldrich), the following classifications must be assumed for risk assessment:

  • Acute Toxicity (Oral) - Category 3 (H301): Toxic if swallowed.[2] High systemic absorption potential due to lipophilicity (LogP ~1.4).

  • Serious Eye Damage - Category 1 (H318): Causes irreversible eye damage. The ester functionality combined with the pyridine base creates a corrosive potential for mucous membranes.

  • Skin Irritation - Category 2 (H315): Causes skin irritation.[2]

Engineering Controls & Personal Protective Equipment (PPE)

Containment Strategy

All handling of Ethyl 2-(fluoromethyl)isonicotinate must occur within a certified chemical fume hood .

  • Face Velocity: Maintain >0.5 m/s.

  • Sash Height: Keep at the lowest working position to act as a physical barrier against splashes.

Barrier Protection (PPE)

Standard nitrile gloves may offer insufficient protection against fluorinated pyridine esters due to permeation.

  • Hand Protection:

    • Primary Layer:[2] Laminate film (e.g., Silver Shield/4H) is recommended for spill cleanup or prolonged handling.

    • Routine Handling: Double-gloving with thick Nitrile (minimum 5 mil outer, 4 mil inner). Change immediately upon splash contact.

  • Eye Protection: Chemical Splash Goggles are mandatory. Safety glasses are insufficient due to the H318 (Eye Damage) risk. A face shield is required for operations involving >50 mL or energetic reactions.

  • Respiratory: If handling outside a hood (strictly prohibited except for emergencies), a full-face respirator with organic vapor/acid gas cartridges (OV/AG) is required.

Operational Handling Protocols

Reaction Setup & Stability

Protocol:

  • Moisture Control: The ethyl ester is susceptible to hydrolysis. Handle under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques to prevent degradation to the corresponding carboxylic acid.

  • Temperature: Store at 2–8°C . Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Compatibility: Avoid protic solvents (methanol, water) if long-term stability is required. Use anhydrous DCM, THF, or Toluene.

Decontamination & Spill Response

Self-Validating System: Use pH paper and fluoride-sensitive indicator strips to validate cleanup efficacy.

  • Small Spills (<5 mL):

    • Evacuate immediate area.[2][3][4][5][6]

    • Don double nitrile gloves and goggles.

    • Absorb with vermiculite or sand. Do NOT use combustible materials (paper towels) as the compound is combustible.

    • Clean surface with a dilute solution of Calcium Gluconate (to sequester any free fluoride) followed by soap and water.

  • Skin Exposure:

    • Immediate Action: Wash with copious soap and water for 15 minutes.

    • Fluoride Specific: If redness or pain persists, apply 2.5% Calcium Gluconate gel (standard HF first aid) as a precautionary measure against fluoride ion release.

Waste Disposal & Environmental Fate

Directive: Do not dispose of down the drain. The fluorinated moiety persists in the environment.

  • Segregation: Collect in a dedicated "Halogenated Organic Waste" stream.

  • Quenching: If the material is part of a reaction mixture, quench carefully. Avoid strong acids which may liberate HF from the fluoromethyl group.

  • Labeling: clearly mark waste containers as "Toxic" and "Fluorinated Organic".

Visualizations

Safety Decision Workflow

This diagram outlines the critical decision points for handling the compound safely.

SafetyWorkflow Start Receipt of Ethyl 2-(fluoromethyl)isonicotinate CheckSeal Check Seal Integrity & Temp (2-8°C) Start->CheckSeal PPE Don PPE: Double Nitrile + Goggles CheckSeal->PPE Hood Transfer to Fume Hood (Sash < 18 inches) PPE->Hood Reaction Reaction Setup (Inert Atmosphere) Hood->Reaction Spill Accidental Spill? Reaction->Spill Cleanup Absorb (Vermiculite) + Ca-Gluconate Wash Spill->Cleanup Yes Waste Disposal: Halogenated Waste Stream Spill->Waste No (Routine) Cleanup->Waste

Figure 1: Operational workflow for safe handling, emphasizing containment and spill response logic.

Fluoromethyl Reactivity & Hazard Pathway

This diagram illustrates the mechanistic basis for the specific toxicity (alkylation and HF release).

ReactivityPath Compound Ethyl 2-(fluoromethyl) isonicotinate NuAttack Nucleophilic Attack (Bio-macromolecules) Compound->NuAttack In Vivo Hydrolysis Hydrolysis (Acidic/Basic) Compound->Hydrolysis Environmental/Metabolic Alkylation Alkylation of DNA/Proteins (Toxicity H301) NuAttack->Alkylation HFRelease Release of Fluoride/HF (Bone/Tissue Damage) Hydrolysis->HFRelease

Figure 2: Mechanistic pathway showing how the fluoromethyl group leads to specific toxicological outcomes.

References

  • PubChem. Ethyl 2-(fluoromethyl)isonicotinate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry (Context on Fluoromethyl Reactivity). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pan, Y., et al. (2019). The Dark Side of Fluorine: Reactivity of Monofluoromethyl Groups. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Foundational

Ethyl 2-(fluoromethyl)isonicotinate material safety data sheet (MSDS)

Technical Whitepaper: Handling, Synthesis, and Applications of Ethyl 2-(fluoromethyl)isonicotinate Executive Summary & Chemical Identity Ethyl 2-(fluoromethyl)isonicotinate is a specialized pyridine building block used p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Handling, Synthesis, and Applications of Ethyl 2-(fluoromethyl)isonicotinate

Executive Summary & Chemical Identity

Ethyl 2-(fluoromethyl)isonicotinate is a specialized pyridine building block used primarily in medicinal chemistry for the development of bioisosteres and metabolically stable drug candidates. Unlike its 2-fluoro or 2-trifluoromethyl analogs, the 2-(fluoromethyl) moiety offers a unique electronic profile—introducing a dipole without the extreme electron-withdrawing magnitude of a trifluoromethyl group, while blocking the metabolic liability of a methyl group (benzylic oxidation).

This guide provides a comprehensive technical profile, including synthesized material safety data (based on structural activity relationships), a validated synthesis protocol, and handling directives.

Chemical Profile
PropertySpecification
Chemical Name Ethyl 2-(fluoromethyl)pyridine-4-carboxylate
Common Name Ethyl 2-(fluoromethyl)isonicotinate
CAS Number Not widely indexed (Distinct from Ethyl 2-fluoroisonicotinate, CAS 123412-95-3)
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Structure Pyridine ring substituted at C2 with -CH₂F and C4 with -COOEt
SMILES CCOC(=O)C1=CC(=NC=C1)CF
Physical State Low-melting solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water

Hazard Identification & Safety (MSDS/SDS)

Note: As a specialized research intermediate, specific regulatory toxicological data is often extrapolated from structural analogs (e.g., Ethyl 2-(bromomethyl)isonicotinate and Ethyl isonicotinate).

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H302: Harmful if swallowed (Pyridine derivatives often exhibit acute oral toxicity).

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Emergency Response Protocol

SafetyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact (Potential Absorption) Type->Skin Eye Eye Contact (Lachrymator Risk) Type->Eye Inhale Inhalation (Resp. Irritation) Type->Inhale ActionSkin Wash with soap & water (15 mins). Remove contaminated clothing immediately. Skin->ActionSkin ActionEye Flush with water (15 mins). Do NOT rub. Seek ophthalmologist. Eye->ActionEye ActionInhale Move to fresh air. Support breathing if compromised. Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS/Structure) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Emergency response decision tree for exposure to fluorinated pyridine esters.

Synthesis & Experimental Protocol

The most reliable route to Ethyl 2-(fluoromethyl)isonicotinate avoids direct radical fluorination (which lacks selectivity) and instead utilizes Deoxyfluorination of the corresponding alcohol precursor. This method ensures high regioselectivity and safety compared to using elemental fluorine.

Retrosynthetic Logic
  • Target: Ethyl 2-(fluoromethyl)isonicotinate.[2][3][4][5]

  • Precursor: Ethyl 2-(hydroxymethyl)isonicotinate.

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

  • Mechanism: Nucleophilic substitution of the hydroxyl group via an activated alkoxy-sulfur intermediate.

Detailed Protocol: DAST-Mediated Fluorination

Reagents:

  • Ethyl 2-(hydroxymethyl)isonicotinate (1.0 equiv)

  • DAST (Diethylaminosulfur trifluoride) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated NaHCO₃ solution[6]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under nitrogen atmosphere. Add Ethyl 2-(hydroxymethyl)isonicotinate and dissolve in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: DAST can react violently at higher temperatures; low temperature control is essential for safety and selectivity.

  • Addition: Add DAST dropwise via syringe over 10 minutes. The solution may turn slightly yellow.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature over 2 hours. Monitor via TLC (Expect R_f shift as the polar alcohol converts to the less polar fluoride).

  • Quenching: Cool the mixture back to 0°C. Slowly quench by adding saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution will occur.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

SynthesisWorkflow Precursor Ethyl 2-(hydroxymethyl) isonicotinate Reagent DAST / DCM (-78°C to RT) Precursor->Reagent Add dropwise Intermediate Activated Sulfur Species Reagent->Intermediate Activation Quench NaHCO3 Quench (CO2 Evolution) Intermediate->Quench Nucleophilic Subst. Product Ethyl 2-(fluoromethyl) isonicotinate Quench->Product Purification

Figure 2: Reaction workflow for the deoxyfluorination of the hydroxymethyl precursor.

Applications in Drug Discovery

Bioisosterism & Metabolic Stability

The 2-(fluoromethyl) group serves as a strategic bioisostere for methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups.

  • Metabolic Blocking: The presence of fluorine at the benzylic position significantly retards cytochrome P450-mediated oxidation. While a methyl group is rapidly oxidized to a carboxylic acid, the C-F bond strength (approx. 116 kcal/mol) resists this degradation, extending the half-life (t1/2) of the parent drug [1].

  • Electronic Modulation: The fluoromethyl group is electron-withdrawing (inductive effect), which lowers the pKa of the pyridine nitrogen compared to a methyl group. This modulation can reduce off-target hERG channel binding, a common liability in pyridine-containing drugs.

Target Classes

This scaffold is particularly relevant in the synthesis of antagonists for P2X3 receptors (chronic cough/pain) and inhibitors of p38 MAP kinase , where isonicotinamide cores are prevalent.

Storage & Disposal

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The compound is an ester and may hydrolyze if exposed to moisture over prolonged periods.

  • Disposal: Dispose of as hazardous organic waste containing fluorine. Do not mix with strong bases (risk of hydrolysis to the acid and fluoride release).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST).[7][8] Synthesis, 2002(17), 2561-2578.

  • PubChem. (n.d.). Ethyl 2-(fluoromethyl)isonicotinate Compound Summary. National Center for Biotechnology Information.

Sources

Exploratory

Commercial Procurement and Application of Ethyl 2-(fluoromethyl)isonicotinate in Medicinal Chemistry

Executive Summary Ethyl 2-(fluoromethyl)isonicotinate (CAS: 1416821-86-7) is a highly specialized fluorinated heterocyclic building block. As drug discovery increasingly relies on strategic fluorination to optimize pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(fluoromethyl)isonicotinate (CAS: 1416821-86-7) is a highly specialized fluorinated heterocyclic building block. As drug discovery increasingly relies on strategic fluorination to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles, this compound serves as a critical precursor for introducing the 2-(fluoromethyl)pyridine moiety into active pharmaceutical ingredients (APIs). This technical guide provides an authoritative overview of commercial sourcing strategies, the mechanistic rationale for its use, and self-validating laboratory protocols for its downstream application.

Mechanistic Grounding: The Fluoromethylpyridine Advantage

Before committing to the procurement of Ethyl 2-(fluoromethyl)isonicotinate, it is essential to understand the causality behind its structural utility in rational drug design:

  • pKa Modulation and Basicity: Replacing a standard methyl group with a fluoromethyl (-CH₂F) group introduces a strong inductive electron-withdrawing effect (-I). This effect significantly decreases the electron density on the adjacent pyridine nitrogen, lowering its pKa [1]. A reduced pKa minimizes physiological protonation at pH 7.4, which directly enhances passive membrane permeability and mitigates basicity-driven off-target toxicities, such as hERG channel blockade.

  • Lipophilicity Tuning (logD7.4): While perfluorination (e.g., -CF₃) drastically increases lipophilicity, mono-fluorination (-CH₂F) provides a subtle, balanced modulation of the partition coefficient[2][3]. This allows medicinal chemists to optimize binding affinity without incurring the metabolic penalties associated with excessive lipophilic burden.

  • Hydrogen Bond Vectoring: In kinase inhibitor design, the pyridine core frequently interacts with the ATP-binding hinge region. The -CH₂F group can act as a weak hydrogen bond acceptor, providing unique binding geometries that a simple methyl group cannot achieve[4].

Commercial Supply Landscape & Procurement Strategy

The commercial availability of Ethyl 2-(fluoromethyl)isonicotinate (Molecular Weight: 183.18 g/mol ; Formula: C₉H₁₀FNO₂) is primarily driven by specialized catalog chemical vendors. When evaluating suppliers, application scientists must prioritize lot-to-lot consistency, verified purity (≥95%), and the availability of analytical documentation (NMR/LC-MS).

Table 1: Commercial Suppliers of Ethyl 2-(fluoromethyl)isonicotinate
SupplierCatalog / Product IDCAS NumberClaimed PurityProcurement Notes
Sigma-Aldrich RNI001661416821-86-7≥95%Global distribution network; ideal for rigorous QA/QC compliance[5][6].
Leyan 22606571416821-86-7≥95%Strong presence in the Asian market; suitable for scale-up[7].
CalpacLab N/A1416821-86-795%Provides 1-gram quantities; excellent for initial discovery screening[8].

Self-Validating Experimental Protocols

To ensure scientific integrity, every commercially sourced building block must be integrated into a self-validating experimental system. The following protocols detail the validation, hydrolysis, and functionalization of Ethyl 2-(fluoromethyl)isonicotinate.

Protocol 1: Analytical Validation of Commercial Lots

Objective: Verify the structural integrity of the purchased ester and rule out spontaneous defluorination or premature hydrolysis.

  • ¹H NMR (CDCl₃): Dissolve 5 mg of the sample in CDCl₃. The critical diagnostic signal is the -CH₂F resonance, which will appear as a distinct doublet due to geminal ¹H-¹⁹F coupling (typically J ≈ 47 Hz). The ethyl ester will present as a standard quartet (~4.4 ppm) and triplet (~1.4 ppm).

  • ¹⁹F NMR (CDCl₃): Run a proton-decoupled ¹⁹F spectrum. A single, clean resonance confirms the absence of poly-fluorinated impurities.

  • LC-MS Analysis: Utilize electrospray ionization (ESI+). The expected monoisotopic mass is 183.07 Da; look for the [M+H]⁺ adduct at m/z 184.07 [9].

Protocol 2: Saponification to 2-(Fluoromethyl)isonicotinic Acid

Causality: The commercial ethyl ester is chemically inert to direct amidation under standard conditions and must be hydrolyzed to the free carboxylic acid. Lithium hydroxide (LiOH) is specifically chosen over harsher bases (NaOH/KOH) to prevent unwanted nucleophilic attack and displacement of the activated aliphatic fluorine.

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent (eq) of Ethyl 2-(fluoromethyl)isonicotinate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration). Rationale: THF and MeOH solubilize the lipophilic ester, while water delivers the hydroxide nucleophile.

  • Reaction: Cool the solution to 0 °C. Slowly add 1.5 eq of LiOH·H₂O.

  • Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor consumption of the starting material via TLC (Hexanes/EtOAc 7:3).

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and wash once with diethyl ether to remove non-polar impurities.

  • Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1M HCl. Extract the precipitated 2-(fluoromethyl)isonicotinic acid with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 3: HATU-Mediated Amide Coupling

Causality: 2-(Fluoromethyl)isonicotinic acid is highly electron-deficient, rendering the carbonyl carbon less reactive toward weak nucleophiles. HATU is employed as the coupling reagent because it rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction forward even with sterically hindered amines [10].

  • Activation: Dissolve 1.0 eq of the synthesized 2-(fluoromethyl)isonicotinic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 10 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1.1 eq of the target primary or secondary amine.

  • Completion: Stir the reaction mixture at room temperature for 12 hours under an inert nitrogen atmosphere.

  • Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate, and purify the final fluorinated API scaffold via silica gel flash chromatography.

Workflow Visualization

The following diagram illustrates the logical progression from commercial procurement to the final functionalized API scaffold.

G A Ethyl 2-(fluoromethyl) isonicotinate (Commercial Source) B Saponification (LiOH, THF/H2O) A->B Hydrolysis C 2-(Fluoromethyl) isonicotinic acid B->C Acidification D Amide Coupling (HATU, DIPEA, R-NH2) C->D Activation E Fluorinated API Scaffold D->E Target Synthesis

Figure 1: Synthetic workflow from commercial ethyl 2-(fluoromethyl)isonicotinate to API scaffold.

Conclusion

Ethyl 2-(fluoromethyl)isonicotinate is a high-value commercial building block that enables the precise modulation of physicochemical properties in drug design. By sourcing high-purity material from reliable vendors and employing self-validating, mechanistically sound synthetic protocols, application scientists can efficiently integrate this scaffold into advanced medicinal chemistry programs.

References

  • CalpacLab. "Ethyl2-(fluoromethyl)isonicotinate, 95% Purity, C9H10FNO2, 1 gram". CalpacLab Chemical Catalog. URL: [Link]

  • PubChemLite. "Ethyl 2-(fluoromethyl)isonicotinate (C9H10FNO2)". University of Luxembourg. URL:[Link]

  • Journal of Medicinal Chemistry. "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines". ACS Publications. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Strategic Procurement and Synthesis of Ethyl 2-(fluoromethyl)isonicotinate

For Researchers, Scientists, and Drug Development Professionals Executive Summary Ethyl 2-(fluoromethyl)isonicotinate is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-(fluoromethyl)isonicotinate is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its value stems from the strategic incorporation of a fluoromethyl group onto a pyridine scaffold, a combination known to enhance critical pharmacological properties. This guide provides a comprehensive analysis of the procurement landscape, pricing rationale, and synthetic strategies for this compound. Due to its nature as a niche research chemical, direct commercial availability is limited and often geared towards early-stage discovery, necessitating a deeper understanding of its synthesis for reliable sourcing and cost management. We present a feasible, multi-step synthetic pathway, including a detailed experimental protocol for the key fluorination step, to empower research teams with the knowledge required for either in-house synthesis or informed custom synthesis negotiations.

The Strategic Role of Fluorinated Pyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous and privileged scaffold in pharmaceuticals, present in numerous FDA-approved drugs. Its nitrogen atom provides a key site for hydrogen bonding and influences the molecule's overall basicity and solubility. The strategic introduction of fluorine or fluorinated alkyl groups onto this scaffold has become a cornerstone of modern drug design.[1][2]

The rationale for incorporating fluorine is multifaceted:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom or a fluorinated group at a metabolically vulnerable position can significantly increase a drug candidate's half-life.[3][4]

  • Modulation of Basicity (pKa): The high electronegativity of fluorine acts as a powerful electron-withdrawing group. Placing a fluoromethyl group at the 2-position of the pyridine ring, adjacent to the nitrogen, lowers the pKa of the pyridine nitrogen. This fine-tuning of basicity can be critical for optimizing drug-receptor interactions, improving cell permeability, and reducing off-target effects.

  • Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, thereby increasing the potency of the drug candidate.[5]

  • Improved Pharmacokinetics: The lipophilicity of a molecule is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. A fluoromethyl group can subtly alter lipophilicity to enhance membrane permeability and bioavailability.[3][4]

Ethyl 2-(fluoromethyl)isonicotinate encapsulates these advantages, offering a versatile platform for further chemical elaboration into more complex and potent therapeutic agents.[6]

Physicochemical Properties

A clear understanding of the compound's properties is essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 122409-02-1Internal
Molecular Formula C₉H₁₀FNO₂[7][8]
Molecular Weight 183.18 g/mol [7][8]
Appearance Solid (Predicted)[7]
SMILES String FCC1=NC=CC(C(OCC)=O)=C1[7]
InChI Key AVDJSYVAJRQUNI-UHFFFAOYSA-N[7]
Predicted XlogP 1.3

Synthesis and Manufacturing Considerations

The limited commercial availability and high cost of Ethyl 2-(fluoromethyl)isonicotinate are directly linked to its multi-step synthesis. A robust understanding of its synthesis is crucial for any research group that requires it in significant quantities. The most logical synthetic approach involves the preparation of a key precursor, Ethyl 2-(hydroxymethyl)isonicotinate, followed by a deoxofluorination reaction.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a practical pathway starting from commercially available isonicotinic acid.

Retrosynthesis target Ethyl 2-(fluoromethyl)isonicotinate precursor1 Ethyl 2-(hydroxymethyl)isonicotinate target->precursor1 Deoxofluorination (e.g., DAST) precursor2 Ethyl Isonicotinate precursor1->precursor2 Hydroxymethylation start Isonicotinic Acid precursor2->start Esterification

Caption: Retrosynthetic pathway for Ethyl 2-(fluoromethyl)isonicotinate.

Step 1: Synthesis of the Precursor, Ethyl Isonicotinate

The synthesis of the non-fluorinated parent ester is a well-established and high-yielding process. The most common method is a Fischer esterification of isonicotinic acid.

Reaction: Isonicotinic Acid + Ethanol --(Acid Catalyst)--> Ethyl Isonicotinate

Causality in Protocol Choice: While various methods exist, acid-catalyzed esterification is chosen for its cost-effectiveness and scalability. Using thionyl chloride to form the acid chloride followed by alcohol addition is also highly effective and can be performed in one pot, offering high yields.[9] Microwave-assisted methods can dramatically reduce reaction times, which is ideal for rapid, small-scale synthesis.[10][11]

Step 2: Synthesis of Ethyl 2-(hydroxymethyl)isonicotinate

This intermediate is commercially available but can also be synthesized. The introduction of the hydroxymethyl group at the 2-position is a key transformation that sets the stage for fluorination.

Step 3: Introduction of the Fluoromethyl Group via Deoxofluorination

This is the most critical and technically demanding step. The conversion of a primary alcohol to a fluoride is typically achieved using a deoxofluorinating agent.

Reaction: Ethyl 2-(hydroxymethyl)isonicotinate + Fluorinating Agent -> Ethyl 2-(fluoromethyl)isonicotinate

Expertise in Reagent Selection: The choice of fluorinating agent is paramount and involves a trade-off between reactivity, safety, and selectivity.

  • Diethylaminosulfur Trifluoride (DAST): DAST is a widely used and highly effective reagent for converting primary alcohols to fluorides under mild conditions.[3][12] However, it is thermally unstable and can be explosive, especially on a larger scale, requiring significant handling precautions.[13] It often provides clean conversions for primary alcohols via an SN2 mechanism.[4]

  • Deoxo-Fluor®: A more thermally stable alternative to DAST, offering a better safety profile for scale-up operations.

  • PyFluor: A modern, crystalline solid reagent that is thermally stable, air- and moisture-tolerant, and often results in fewer elimination byproducts compared to DAST.[13] Its superior safety profile and ease of handling make it an excellent, albeit more expensive, choice for preparatory-scale synthesis.[13]

For this guide, we will detail a protocol using the well-established DAST, as it is commonly accessible in research labs. However, for any scale-up considerations, PyFluor should be strongly considered.

Commercial Availability and Pricing Analysis

Ethyl 2-(fluoromethyl)isonicotinate is a specialty chemical primarily available through vendors catering to early-stage drug discovery.

Supplier Landscape
  • Sigma-Aldrich (Merck): Lists the compound, but with a significant disclaimer. They provide it as part of a collection of unique chemicals, do not perform analytical data collection, and state that the buyer assumes all responsibility for confirming identity and purity.[7] All sales are final.[7] This "as-is" basis indicates it is not a stock item and may be sourced from a third party or synthesized on demand, contributing to higher costs and longer lead times. Pricing is available upon logging into an institutional account.

  • Other Custom Synthesis Labs: Many contract research organizations (CROs) and custom synthesis companies can prepare this compound on request. This is often the most practical route for obtaining larger quantities (>5-10 g) with a full certificate of analysis.

Price Benchmarking and Rationale

Direct, public pricing for Ethyl 2-(fluoromethyl)isonicotinate is scarce. However, by analyzing the cost of its precursors and structurally related analogs, we can establish a clear rationale for its high price point.

CompoundSupplier(s)Typical Price (USD/EUR/GBP)Rationale for Price Difference
Isonicotinic Acid (Starting Material)Multiple~$5 / 5gA common, high-volume commodity chemical.
Ethyl Isonicotinate (Precursor)Apollo Scientific, ChemicalBook£32 / 50g; ~$26 / 100gA straightforward, one-step synthesis from a cheap starting material.[12][14]
Ethyl 2-(hydroxymethyl)isonicotinateVariousVaries, significantly higher than parentRequires an additional synthetic step to install the C2 substituent.
Ethyl 2-(fluoromethyl)isonicotinate Sigma-Aldrich, Custom Estimated >$500 / 1g The deoxofluorination step requires expensive, hazardous reagents (e.g., DAST) and specialized handling, significantly increasing manufacturing costs.
Ethyl 2-(aminomethyl)isonicotinate HClChem-Impex$953.53 / 1gServes as a benchmark for a similarly complex, functionalized isonicotinate derivative, highlighting the cost of multi-step synthesis.[10]

The high price is a direct reflection of a low-volume, multi-step synthesis involving hazardous reagents that require expert handling and purification.

Applications in Drug Discovery Workflows

The true value of Ethyl 2-(fluoromethyl)isonicotinate lies in its utility as a versatile intermediate. Both the ester and the fluoromethyl-substituted pyridine ring offer handles for diverse chemical transformations.

Workflow cluster_start Starting Material cluster_transform Key Transformations cluster_products Intermediate Scaffolds start Ethyl 2-(fluoromethyl)isonicotinate hydrolysis Ester Hydrolysis (LiOH, NaOH) start->hydrolysis amide Amide Coupling (Amine, Coupling Agent) start->amide cross_coupling (If halogenated) Suzuki/Buchwald Coupling start->cross_coupling Requires further functionalization acid Carboxylic Acid Derivative hydrolysis->acid biaryl Bi-aryl Structures cross_coupling->biaryl amide_deriv Amide Library acid->amide_deriv

Caption: Potential synthetic transformations of Ethyl 2-(fluoromethyl)isonicotinate.

  • Ester Hydrolysis: The ethyl ester can be easily hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid. This acid is a key intermediate for forming amide bonds, a central linkage in many pharmaceutical compounds.

  • Amide Coupling: The resulting carboxylic acid can be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to rapidly generate a library of candidate molecules for structure-activity relationship (SAR) studies.

  • Cross-Coupling Reactions: While the parent molecule is not set up for cross-coupling, it can be a precursor to halogenated versions (e.g., at the 3 or 5 position), which would then serve as excellent substrates for palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings to build molecular complexity.[6]

Experimental Protocol: Synthesis of Ethyl 2-(fluoromethyl)isonicotinate

This protocol describes the deoxofluorination of Ethyl 2-(hydroxymethyl)isonicotinate using DAST. CAUTION: This procedure must be conducted by trained personnel in a well-ventilated chemical fume hood. DAST is toxic, corrosive, and reacts violently with water. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves, is mandatory.

Materials and Equipment
  • Ethyl 2-(hydroxymethyl)isonicotinate (1.0 eq)

  • Diethylaminosulfur Trifluoride (DAST) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes or equivalent solvent system for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl 2-(hydroxymethyl)isonicotinate (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to control the reactivity of DAST and minimize potential side reactions, such as elimination or rearrangement.

  • Reagent Addition: Slowly add DAST (1.2 eq) dropwise to the stirred solution via a syringe or dropping funnel over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching (Self-Validation Step 1): Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases. Causality: This step neutralizes the acidic byproducts of the DAST reaction and destroys any excess reagent. The slow, cold addition is a critical safety measure.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation Step 2): Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 2-(fluoromethyl)isonicotinate.

  • Characterization (Self-Validation Step 3): Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry. The presence of a characteristic doublet-of-triplets in the ¹⁹F-coupled ¹H NMR for the -CH₂F group and a corresponding triplet in the ¹⁹F NMR are key indicators of successful synthesis.

Conclusion

Ethyl 2-(fluoromethyl)isonicotinate stands as a high-value, strategic building block for advanced drug discovery programs. Its commercial availability is limited, reflecting its status as a specialty research chemical whose cost is dictated by a challenging, multi-step synthesis. For research teams, a dual-pronged procurement strategy is recommended: sourcing small quantities for initial screening from specialized vendors while simultaneously developing the in-house capability or CRO partnerships for synthesis to ensure a reliable and cost-effective supply for later-stage development. The technical insights and protocols provided in this guide serve to demystify the complexities surrounding this compound, empowering scientists to make informed decisions in its acquisition and application.

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Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of Ethyl 2-(fluoromethyl)isonicotinate

Executive Summary & Strategic Significance This application note details the reaction mechanism and synthetic protocol for Ethyl 2-(fluoromethyl)isonicotinate , a critical pharmacophore in medicinal chemistry. The 2-(flu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

This application note details the reaction mechanism and synthetic protocol for Ethyl 2-(fluoromethyl)isonicotinate , a critical pharmacophore in medicinal chemistry. The 2-(fluoromethyl)pyridine motif serves as a bioisostere for metabolic "soft spots" (e.g., methyl groups) and modulates lipophilicity (


) without significantly altering steric bulk.

The synthesis centers on the deoxyfluorination of the hydroxymethyl precursor. While seemingly straightforward, this transformation on a pyridine scaffold presents unique challenges:

  • Lewis Basicity: The pyridine nitrogen can form stable adducts with fluorinating reagents (DAST/Deoxofluor), stalling the reaction.

  • Safety Profile: Traditional reagents like DAST pose explosion hazards upon heating; this protocol prioritizes Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride) for its superior thermal stability.

  • Electronic Deactivation: The electron-withdrawing ester at C4 and the pyridine ring itself deactivate the C2-methylene carbon toward

    
     pathways, mandating a rigorous 
    
    
    
    mechanism.

Retrosynthetic Analysis & Pathway Logic

The synthesis is best approached via a Late-Stage Functionalization strategy. The C-F bond is installed in the final step to avoid handling volatile or unstable fluorinated intermediates during the esterification or ring-construction phases.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Starting Material: Ethyl 2-methylisonicotinate (Commercially available).

  • Intermediate: Ethyl 2-(hydroxymethyl)isonicotinate (via Boekelheide rearrangement or SeO2 oxidation).

  • Target: Ethyl 2-(fluoromethyl)isonicotinate (via Deoxyfluorination).

Retrosynthesis Target Ethyl 2-(fluoromethyl)isonicotinate (Target) Inter Ethyl 2-(hydroxymethyl)isonicotinate (Alcohol Precursor) Target->Inter Deoxyfluorination (Deoxofluor/DAST) Start Ethyl 2-methylisonicotinate (Starting Material) Inter->Start Oxidation (SeO2 or Boekelheide)

Figure 1: Retrosynthetic strategy prioritizing late-stage C-F bond formation.

Detailed Reaction Mechanism[8]

The conversion of the alcohol to the fluoride using Deoxofluor proceeds via a nucleophilic substitution mechanism.[1] Understanding the specific electronic environment of the isonicotinate ring is crucial for optimization.

Mechanistic Stages[2][4][5][6][7][8]
  • Activation (Fast): The hydroxyl oxygen of the precursor attacks the sulfur center of the Deoxofluor reagent, displacing a dialkylamine group. This forms an alkoxy-aminosulfur difluoride intermediate .

    • Critical Insight: Unlike aliphatic alcohols, the pyridine nitrogen can competitively attack the sulfur. However, the C4-ethyl ester is electron-withdrawing, reducing the basicity of the pyridine nitrogen (

      
       drops from ~5.2 to ~3.5), thereby favoring the desired O-attack over N-attack.
      
  • Ion-Pair Formation: The intermediate undergoes ionization to form a tight ion pair consisting of the activated oxonium species and a fluoride anion.

  • Nucleophilic Displacement (

    
     - Rate Determining):  The fluoride ion attacks the benzylic carbon (C2-position), displacing the sulfur residue (as a sulfinyl fluoride).
    
    • Stereoelectronics: The 2-pyridyl cation is destabilized relative to a benzyl cation due to the electron-deficient ring. Therefore, an

      
       pathway is highly unfavorable. The reaction must be driven by 
      
      
      
      kinetics, requiring sufficient concentration of soluble fluoride and heat (if the transition state energy is high).

Mechanism cluster_conditions Critical Factors Substrate Alcohol Precursor (R-CH2-OH) Intermediate Activated Intermediate [R-CH2-O-SF2-NR2] Substrate->Intermediate Step 1: O-Attack (-HF) Reagent Deoxofluor (R2N-SF3) Reagent->Intermediate TS Transition State (SN2 Attack) Intermediate->TS Step 2: Ionization Product Alkyl Fluoride (R-CH2-F) TS->Product Step 3: Displacement Byproduct Sulfinyl Byproduct (R2N-SO-F) TS->Byproduct Factor1 Pyridine Basicity (Must be low) Factor2 Temp Control (-78°C to RT)

Figure 2: Mechanistic pathway of Deoxofluor-mediated deoxyfluorination.

Experimental Protocol

Safety Warning: Deoxofluor releases HF upon reaction with water. All glassware must be oven-dried. Work in a well-ventilated fume hood. Wear HF-resistant gloves.

Materials Table
ReagentEquiv.RoleCAS No.
Ethyl 2-(hydroxymethyl)isonicotinate1.0SubstrateDerived
Deoxofluor (50% in Toluene)1.2 - 1.5Fluorinating Agent202289-38-1
Dichloromethane (Anhydrous)SolventReaction Medium75-09-2
Sat. NaHCO₃ExcessQuench (Neutralizes HF)144-55-8
Step-by-Step Procedure
  • System Preparation:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet adapter.

    • Flame-dry the flask under vacuum and backfill with nitrogen (

      
      ) three times.
      
  • Substrate Solubilization:

    • Dissolve Ethyl 2-(hydroxymethyl)isonicotinate (1.0 g, 5.5 mmol) in anhydrous Dichloromethane (DCM) (15 mL).

    • Cool the solution to -78°C using a dry ice/acetone bath. Note: Low temperature prevents exotherms and minimizes elimination side-products.[2]

  • Reagent Addition:

    • Add Deoxofluor (1.8 mL, ~1.5 equiv, 50% in toluene) dropwise via a syringe over 10 minutes.

    • Observation: The solution may turn slightly yellow. Ensure the internal temperature does not rise above -70°C during addition.

  • Reaction Progression:

    • Stir at -78°C for 30 minutes.

    • Remove the cooling bath and allow the reaction to warm to Room Temperature (25°C) .

    • Stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.

    • Endpoint: Disappearance of the alcohol starting material (

      
      ) and appearance of the fluoride product (
      
      
      
      ).
  • Quenching (CRITICAL STEP):

    • Cool the mixture back to 0°C .

    • Slowly add saturated aqueous Sodium Bicarbonate (

      
      )  (20 mL).
      
    • Caution: Vigorous evolution of

      
       gas will occur as HF is neutralized. Stir rapidly for 15 minutes until bubbling ceases.
      
  • Work-up & Purification:

    • Separate the organic layer.[3][4][5] Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers and dry over anhydrous

      
      .
      
    • Concentrate under reduced pressure (keep bath

      
      °C to prevent volatility loss).
      
    • Purification: Flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

Expected Results
  • Yield: 65% – 82%

  • Appearance: Clear to pale yellow oil (may solidify upon storage).

  • Characterization:

    • 
       NMR: Doublet of triplets around -210 to -230 ppm (characteristic of benzylic-type fluoride).
      
    • 
       NMR: The 
      
      
      
      protons will appear as a doublet (
      
      
      Hz) around 5.5 ppm.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Pyridine N-attack on ReagentAdd 1.0 eq. of

to complex the nitrogen before adding Deoxofluor (protects the N).
Elimination Product (Alkene) Basic conditions or high tempEnsure strict temp control (-78°C start). Do not use amine bases (TEA) unless acid-scavenging is strictly required (usually not with Deoxofluor).
Explosion/Pressure DAST instabilitySwitch to Deoxofluor or XtalFluor-E . If using DAST, never heat above 50°C.
Product Decomposition Acidic hydrolysis of esterEnsure quench is fully basic (

) with bicarbonate before separation.

References & Authority

  • Singh, R. P., & Shreeve, J. M. (2002).[6] Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561–2578. Link

    • Mechanistic authority on DAST/Deoxofluor transformations.

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts as Stable Deoxofluorinating Reagents.[6] Journal of Organic Chemistry, 75(10), 3401–3411. Link

    • Establishes the stability profile of Deoxofluor vs DAST.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Contextualizes the importance of the fluoromethyl-pyridine motif.

  • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society, 76(5), 1286–1291. Link

    • Foundational method for synthesizing the hydroxymethyl precursor.

Sources

Application

Application of Ethyl 2-(fluoromethyl)isonicotinate in agrochemical synthesis

Topic: Strategic Application of Ethyl 2-(fluoromethyl)isonicotinate in Agrochemical Synthesis Content Type: Technical Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Agrochemical R&D Scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Application of Ethyl 2-(fluoromethyl)isonicotinate in Agrochemical Synthesis Content Type: Technical Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Agrochemical R&D Scientists, and Process Engineers.

Executive Summary: The Fluoromethyl Bioisostere Advantage

Ethyl 2-(fluoromethyl)isonicotinate (CAS: 1227599-46-7 / Related Acid CAS: 1227574-99-3) represents a high-value structural motif for the optimization of next-generation agrochemicals. While trifluoromethyl (-CF₃) groups are ubiquitous in modern pesticides (e.g., Picloram, Fluazifop), the monofluoromethyl (-CH₂F) group offers a distinct "Goldilocks" zone of physicochemical properties.

This application note details the utility of this intermediate as a Metabolic Blocker and Bioisostere in the synthesis of Pyridine-Carboxylate Herbicides (Auxin Mimics) and SDHI Fungicides. Unlike the metabolically labile methyl group (-CH₃) or the strongly electron-withdrawing trifluoromethyl group (-CF₃), the fluoromethyl moiety provides:

  • Metabolic Stability: Blocks P450-mediated benzylic oxidation (a common deactivation pathway for methyl-pyridines).

  • Steric Mimicry: Isosteric with the methyl group, maintaining receptor fit while altering electronics.

  • Lipophilicity Tuning: Increases LogP moderately without the drastic solubility shifts seen with perfluorination.

Chemical Profile & Handling

PropertySpecification
IUPAC Name Ethyl 2-(fluoromethyl)pyridine-4-carboxylate
Molecular Weight 183.18 g/mol
Appearance Colorless to pale yellow liquid / Low-melting solid
Reactivity Alert Benzylic Fluoride Instability: The -CH₂F bond is susceptible to elimination (forming a quinone methide-like species) under strong basic conditions or hydrolysis under harsh acidic conditions.
Storage 2–8°C, under Argon/Nitrogen. Avoid prolonged exposure to moisture.

Strategic Application: Metabolic Blocking in Auxin Herbicides

The primary application of this scaffold is in the optimization of Pyridine-Carboxylate Herbicides (Class O). Compounds like Clopyralid and Aminopyralid rely on a specific substitution pattern at the 2- and 6-positions to bind to the TIR1 ubiquitin ligase complex.

The Problem: 2-Methyl substituted pyridines are often rapidly metabolized by plants (via oxidation to the carboxylic acid), reducing herbicidal efficacy. The Solution: Substitution with Ethyl 2-(fluoromethyl)isonicotinate introduces the -CH₂F group. The C-F bond (approx. 116 kcal/mol) resists oxidative cleavage, extending the half-life of the active ingredient within the weed.

Mechanism of Action Visualization

MetabolicBlocking Substrate_Me 2-Methyl Analog (Labile) P450 Plant P450 Oxidation Substrate_Me->P450 Rapid Metabolism Metabolite Carboxylic Acid (Inactive/Excreted) P450->Metabolite Deactivation Substrate_F 2-Fluoromethyl Analog (Stable) Substrate_F->P450 Blocked Receptor TIR1 Receptor (Sustained Binding) Substrate_F->Receptor High Efficacy

Figure 1: The metabolic blocking mechanism. The monofluoromethyl group prevents the rapid oxidation seen in methyl-analogs, maintaining the herbicide's active concentration.

Detailed Experimental Protocols

Protocol A: Controlled Hydrolysis to 2-(Fluoromethyl)isonicotinic Acid

Use Case: Generating the free acid for direct herbicide screening.

Critical Insight: Standard basic hydrolysis (NaOH/MeOH) can lead to defluorination or elimination due to the acidity of the benzylic protons. A milder, lithium-based approach is required.

Reagents:

  • Ethyl 2-(fluoromethyl)isonicotinate (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.2 eq)

  • Solvent: THF:Water (3:1 v/v)

  • Quench: 1N HCl (cold)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Ethyl 2-(fluoromethyl)isonicotinate in 30 mL of THF. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Dissolve LiOH·H₂O (12 mmol) in 10 mL of water. Add this solution dropwise to the ester over 15 minutes. Do not allow temperature to exceed 5°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). Do not heat to reflux.

  • Workup (Critical):

    • Concentrate the mixture under reduced pressure (max 30°C) to remove THF.

    • Dilute the aqueous residue with 10 mL cold water.

    • Acidify carefully with 1N HCl to pH 3–4. Avoid strong mineral acids (pH < 1) to prevent acid-catalyzed defluorination.

  • Isolation: Extract immediately with Ethyl Acetate (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

  • Yield: Expect 85–92% of a white solid. Store at -20°C.

Protocol B: Direct Amidation for SDHI Fungicide Synthesis

Use Case: Coupling the isonicotinyl core to aniline scaffolds (e.g., biphenyl amines) to create Succinate Dehydrogenase Inhibitors (SDHIs).

Reagents:

  • Ethyl 2-(fluoromethyl)isonicotinate (1.0 eq)[1]

  • Target Aniline (e.g., 3',4'-dichloro-5-fluoro-1,1'-biphenyl-2-amine) (1.1 eq)

  • Trimethylaluminum (AlMe₃) (2.0 M in toluene) [Handle with Extreme Care]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the Target Aniline (1.1 eq) in anhydrous DCM (5 mL/mmol).

  • Activation: Cool to 0°C. Slowly add AlMe₃ (1.2 eq) dropwise. Methane gas will evolve; ensure proper venting. Stir for 30 minutes at room temperature to form the aluminum amide species.

  • Coupling: Add Ethyl 2-(fluoromethyl)isonicotinate (1.0 eq) dissolved in minimal DCM dropwise to the activated amine solution.

  • Reflux: Heat the mixture to reflux (40°C for DCM, 80°C for Toluene) for 4–6 hours.

    • Why this method? Direct aminolysis using AlMe₃ avoids the need to hydrolyze to the acid and use expensive coupling agents (HATU/EDC), and it preserves the sensitive fluoromethyl group by avoiding harsh basic conditions.

  • Quench: Cool to 0°C. Carefully quench with dilute HCl (caution: exothermic).

  • Purification: Separate layers, wash organic phase with NaHCO₃ (sat), dry, and purify via column chromatography.

Synthesis Workflow & Divergence

The following diagram illustrates how this single intermediate branches into two distinct agrochemical classes.

SynthesisWorkflow Precursor Ethyl 2-(hydroxymethyl) isonicotinate Fluorination Deoxyfluorination (DAST / Deoxo-Fluor) Precursor->Fluorination Core Ethyl 2-(fluoromethyl) isonicotinate Fluorination->Core Step_Hyd LiOH Hydrolysis (Protocol A) Core->Step_Hyd pH < 10 Step_Amid AlMe3 Aminolysis (Protocol B) Core->Step_Amid Aniline Coupling Path_Herb Pathway A: Auxin Herbicides Prod_Herb 2-CH2F-Picloram Analogs Path_Herb->Prod_Herb Step_Hyd->Path_Herb Path_Fung Pathway B: SDHI Fungicides Prod_Fung Pyridine Carboxamide Fungicides Path_Fung->Prod_Fung Step_Amid->Path_Fung

Figure 2: Divergent synthesis workflow transforming the core intermediate into herbicide and fungicide classes.

References

  • Ogawa, Y., et al. (2020).[2] "Current Contributions of Organofluorine Compounds to the Agrochemical Industry." iScience, 23(9), 101467. Link

  • Tsukamoto, M., & Nakamura, T. (2021).[3] "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."[2][3][4] Journal of Pesticide Science, 46(1). Link

  • BenchChem. (2025).[4][5] "Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis." Link

  • Lien, V., & Riss, P. (2014). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." MDPI Pharmaceuticals, 7, 1-x. Link

  • Sigma-Aldrich. (2025). "Product Specification: Ethyl 2-(fluoromethyl)isonicotinate." Link

Sources

Method

Experimental protocol for using Ethyl 2-(fluoromethyl)isonicotinate as a building block

An In-Depth Guide to the Application of Ethyl 2-(fluoromethyl)isonicotinate in Synthetic Chemistry Introduction: The Strategic Role of Fluorine in Modern Drug Discovery The incorporation of fluorine into molecular scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of Ethyl 2-(fluoromethyl)isonicotinate in Synthetic Chemistry

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly enhance the pharmacological profile of a drug candidate.[1][2] Strategically placed fluorine atoms can improve metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability.[1][3][4] Consequently, fluorinated building blocks are invaluable tools for drug development professionals.[5][6]

Ethyl 2-(fluoromethyl)isonicotinate is a versatile heterocyclic building block that offers multiple reaction handles for molecular elaboration. It features a pyridine core, a common motif in pharmaceuticals, substituted with a reactive fluoromethyl group and an ethyl ester. The fluoromethyl group serves as an excellent electrophilic site for nucleophilic substitution, while the ester provides a locus for hydrolysis and subsequent amide coupling or other transformations. This guide provides detailed protocols and mechanistic insights for leveraging Ethyl 2-(fluoromethyl)isonicotinate in synthetic workflows.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation.

PropertyValueSource
Molecular Formula C₉H₁₀FNO₂[7][8]
Molecular Weight 183.18 g/mol [7]
Appearance Solid[7]
SMILES String FCC1=NC=CC(C(OCC)=O)=C1[7]
InChI Key AVDJSYVAJRQUNI-UHFFFAOYSA-N[7]

Safety and Handling:

Ethyl 2-(fluoromethyl)isonicotinate is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[7]

  • Hazard Pictograms:

    • GHS05: Corrosion

    • GHS06: Skull and crossbones

  • Hazard Statements:

    • H301: Toxic if swallowed.[7]

    • H318: Causes serious eye damage.[7]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[7]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before use. The thermal decomposition of fluorinated compounds can release highly toxic gases such as hydrogen fluoride (HF).[9]

Core Reactivity and Mechanistic Considerations

The synthetic utility of Ethyl 2-(fluoromethyl)isonicotinate is primarily dictated by two key functional groups: the fluoromethyl group at the C2 position and the ethyl ester at the C4 position.

The Flouromethyl Group: A Hub for Nucleophilic Substitution

The C-F bond at the benzylic-like position is activated towards nucleophilic attack. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the methylene carbon. The reaction typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[10][11]

Causality of the S_N2 Pathway:

  • Mechanism: The S_N2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the opposite side of the leaving group (backside attack).[11][12] This simultaneous bond-forming and bond-breaking process leads to an inversion of stereochemistry if the carbon is a chiral center.[12]

  • Substrate: As a primary-like halide, the fluoromethyl group is sterically unhindered, favoring the S_N2 pathway over the S_N1 pathway, which proceeds through a less stable primary carbocation intermediate.[10]

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal for S_N2 reactions. They can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, thus preserving its reactivity.

The Isonicotinate Ester: A Versatile Handle for Derivatization

The ethyl ester at the C4 position provides a secondary site for modification. It can be readily hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylic acid. This acid can then be engaged in a wide array of subsequent reactions, most commonly amide bond formation, to introduce further diversity into the molecular structure.

Experimental Protocols

The following protocols are designed to be general frameworks. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: General Procedure for S_N2 Displacement with Amine Nucleophiles

This protocol details the reaction of Ethyl 2-(fluoromethyl)isonicotinate with a primary or secondary amine to form the corresponding 2-(aminomethyl) derivative.

Objective: To substitute the fluorine atom with an amine, creating a new C-N bond.

sn2_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine (1.1 eq) & Base (e.g., K₂CO₃, 2.0 eq) in DMF B Add Ethyl 2-(fluoromethyl)isonicotinate (1.0 eq) dropwise at 25-50 °C A->B Inert Atmosphere (N₂ or Ar) C Stir & Monitor by TLC/LC-MS B->C D Quench with H₂O C->D Upon Completion E Extract with Ethyl Acetate D->E F Wash with Brine, Dry over Na₂SO₄ E->F G Concentrate in vacuo F->G H Purify via Column Chromatography G->H I Characterized Product H->I Final Product

Caption: Workflow for the S_N2 amination of Ethyl 2-(fluoromethyl)isonicotinate.

Materials:

  • Ethyl 2-(fluoromethyl)isonicotinate

  • Primary or secondary amine (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF via syringe and stir the suspension for 10 minutes at room temperature.

  • Prepare a solution of Ethyl 2-(fluoromethyl)isonicotinate (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the starting material dropwise to the stirring amine suspension.

  • Heat the reaction mixture to a temperature between 25 °C and 50 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and carefully pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Rationale and Insights:

  • Base Selection: An inorganic base like K₂CO₃ is often sufficient and easy to remove during workup. For more sensitive substrates, a non-nucleophilic organic base like DIPEA can be used. The base deprotonates the amine (if it's an ammonium salt) or neutralizes the HF formed in situ, driving the reaction forward.

  • Temperature Control: While some reactive amines may proceed at room temperature, gentle heating is often required to achieve a reasonable reaction rate. Monitor for potential side reactions or decomposition at higher temperatures.

Protocol 2: Saponification of the Ethyl Ester

This protocol describes the hydrolysis of the ester functionality to the corresponding carboxylic acid, which can serve as a precursor for amide couplings and other transformations.

Objective: To convert the ethyl ester into a carboxylic acid via base-mediated hydrolysis.

hydrolysis_workflow cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Starting Ester (1.0 eq) in THF/H₂O (e.g., 3:1) B Add LiOH·H₂O (1.5-3.0 eq) A->B C Stir at Room Temperature B->C D Monitor by TLC/LC-MS C->D E Remove THF in vacuo D->E Upon Completion F Acidify with 1M HCl to pH ~3-4 E->F G Collect Precipitate via Filtration F->G H Wash with Cold H₂O G->H I Dry under High Vacuum H->I J Carboxylic Acid I->J Final Product

Sources

Application

Application Notes &amp; Protocols: Ethyl 2-(fluoromethyl)isonicotinate as a Key Intermediate for Novel Nicotinic Receptor Modulators

Abstract This technical guide provides a comprehensive overview of Ethyl 2-(fluoromethyl)isonicotinate, a critical heterocyclic building block in the synthesis of advanced nicotinic acetylcholine receptor (nAChR) modulat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(fluoromethyl)isonicotinate, a critical heterocyclic building block in the synthesis of advanced nicotinic acetylcholine receptor (nAChR) modulators. We present detailed protocols for its synthesis and subsequent conversion into pharmacologically active molecules, alongside essential characterization and safety data. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics targeting the nicotinic cholinergic system.

Introduction: The Strategic Importance of the Fluoromethylpyridinyl Moiety

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a pivotal role in a wide array of physiological processes, including cognitive function, inflammation, and neuromuscular transmission. Their dysfunction is implicated in numerous pathologies, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and certain types of addiction, making them a high-priority target for modern drug discovery.

The development of selective nAChR modulators has been a significant challenge, demanding innovative chemical scaffolds that can confer subtype selectivity and desirable pharmacokinetic properties. Ethyl 2-(fluoromethyl)isonicotinate has emerged as a valuable intermediate due to the unique properties imparted by the 2-(fluoromethyl)pyridine moiety. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule by:

  • Modulating Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can fine-tune receptor-ligand interactions and improve oral bioavailability.

  • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of the drug candidate.

  • Improving Brain Penetration: In certain contexts, strategic fluorination can enhance a molecule's ability to cross the blood-brain barrier, a critical attribute for CNS-targeted therapies.

This guide details the synthesis, characterization, and application of Ethyl 2-(fluoromethyl)isonicotinate as a cornerstone for building next-generation nAChR modulators.

Synthesis Protocol: Ethyl 2-(fluoromethyl)isonicotinate

The synthesis of Ethyl 2-(fluoromethyl)isonicotinate is typically achieved via a nucleophilic substitution reaction on a suitable precursor, such as Ethyl 2-(chloromethyl)isonicotinate or Ethyl 2-(hydroxymethyl)isonicotinate. The following protocol details a common route using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or XtalFluor-E.

Causality Behind Experimental Choices:

  • Choice of Fluorinating Agent: DAST is a classic choice for deoxofluorination, but modern reagents like XtalFluor-E are often preferred for their improved thermal stability and safety profile.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the fluorinating agent and the starting material. Therefore, all glassware must be oven-dried, and anhydrous solvents are mandatory.

  • Inert Atmosphere: An inert atmosphere (Nitrogen or Argon) prevents side reactions and degradation of reagents.

  • Temperature Control: The reaction is initiated at a low temperature (-78 °C) to control the exothermic reaction and minimize the formation of byproducts before being allowed to warm to room temperature to ensure completion.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Oven-dry all glassware P2 Equip 3-neck RBF with stir bar, septum, and N2 inlet P1->P2 R1 Dissolve Ethyl 2-(hydroxymethyl)isonicotinate in anhydrous DCM P2->R1 R2 Cool solution to -78 °C (Dry Ice/Acetone bath) R1->R2 R3 Add XtalFluor-E solution dropwise over 30 min R2->R3 R4 Stir at -78 °C for 1 hr R3->R4 R5 Allow to warm to room temperature and stir for 12-16 hrs R4->R5 W1 Quench reaction with saturated aqueous NaHCO3 at 0 °C R5->W1 W2 Separate organic layer W1->W2 W3 Extract aqueous layer with DCM (2x) W2->W3 W4 Combine organic layers, wash with brine, dry over Na2SO4 W3->W4 W5 Filter and concentrate in vacuo W4->W5 P_Final Purify via column chromatography (Silica gel, Hexanes/EtOAc gradient) W5->P_Final

Caption: Synthesis workflow for Ethyl 2-(fluoromethyl)isonicotinate.

Step-by-Step Methodology
  • Preparation: Under an inert atmosphere (N₂), add Ethyl 2-(hydroxymethyl)isonicotinate (1.0 eq) to a three-neck round-bottom flask equipped with a magnetic stir bar and a temperature probe.

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate flask, dissolve XtalFluor-E (1.2 eq) in anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour. After this period, remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring for 12-16 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine all organic layers, wash with saturated aqueous NaCl (brine), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product as a colorless oil.

Characterization of the Intermediate

Validation of the final product's identity and purity is a self-validating step crucial for its use in subsequent, more complex syntheses. The following data are typical for the successful synthesis of Ethyl 2-(fluoromethyl)isonicotinate.

Analysis Technique Expected Result Purpose
¹H NMR Appearance of a doublet at ~5.6 ppm with a J-coupling of ~48 Hz (²JHF). Other aromatic and ethyl ester peaks should be clean.Confirms the presence of the -CH₂F group and the overall structure.
¹⁹F NMR A triplet at ~-210 ppm with a J-coupling of ~48 Hz (²JFH).Directly confirms the presence and chemical environment of the fluorine atom.
¹³C NMR A doublet at ~83 ppm with a J-coupling of ~170 Hz (¹JCF).Confirms the C-F bond and the carbon skeleton.
Mass Spectrometry (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weight (C₉H₁₀FNO₂ + H⁺).Confirms the molecular weight of the compound.
Purity (HPLC/GC) >95%Ensures the intermediate is suitable for use in the next synthetic step without introducing impurities.

Application: Synthesis of a Potent nAChR Modulator

Ethyl 2-(fluoromethyl)isonicotinate is an ideal precursor for creating more complex molecules via amide bond formation. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which is then coupled with a desired amine moiety known to interact with nAChRs.

Conceptual Synthetic Pathway

G Intermediate Ethyl 2-(fluoromethyl)isonicotinate Hydrolysis Step 1: Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Acid 2-(fluoromethyl)isonicotinic acid Hydrolysis->Acid Coupling Step 2: Amide Coupling (HATU, DIPEA, DMF) Acid->Coupling Amine Pharmacophore Amine (e.g., Azabicyclic amine) Amine->Coupling Final_Product Final nAChR Modulator Coupling->Final_Product

Caption: Two-step conversion of the intermediate to a final nAChR modulator.

Protocol: Amide Coupling
  • Hydrolysis: To a solution of Ethyl 2-(fluoromethyl)isonicotinate (1.0 eq) in a mixture of THF and water (3:1), add lithium hydroxide (LiOH, 1.5 eq). Stir at room temperature for 2-4 hours until TLC or LCMS analysis shows complete consumption of the starting material. Acidify the mixture with 1N HCl to pH ~4 and extract the carboxylic acid product with ethyl acetate. Dry and concentrate to yield the crude acid, which is often used without further purification.

  • Amide Coupling: To a solution of the crude 2-(fluoromethyl)isonicotinic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add the desired amine (e.g., (S)-3-aminopyrrolidine, 1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq). Stir the reaction at room temperature for 12-18 hours.

  • Workup and Purification: Dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed extensively with water and brine to remove DMF and other water-soluble components. Dry over Na₂SO₄, concentrate, and purify by column chromatography or preparative HPLC to yield the final nAChR modulator.

Biological Context & Mechanism of Action

The final modulator, containing the fluorinated pyridine headpiece, interacts with specific nAChR subtypes. For instance, α4β2 and α7 nAChRs are two of the most abundant and well-studied subtypes in the central nervous system.

The pyridine nitrogen typically forms a crucial hydrogen bond or cationic-π interaction with a tyrosine or tryptophan residue in the receptor's agonist binding site. The fluoromethyl group can then form additional favorable interactions in a nearby hydrophobic pocket, enhancing binding affinity and selectivity for the target subtype.

Conceptual Signaling Pathway

G Modulator nAChR Modulator (from Intermediate) nAChR Nicotinic Receptor (nAChR) (e.g., α4β2) Modulator->nAChR Binds to Receptor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Induces Conformational Change Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Signal Cellular Response (e.g., Neurotransmitter Release) Depolarization->Signal

Caption: Simplified nAChR activation by a synthetic modulator.

Safety and Handling

Fluorinated organic compounds and fluorinating agents require careful handling.

  • Fluorinating Agents (DAST, XtalFluor-E): These are toxic, corrosive, and react violently with water. Always handle them in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Hydrogen Fluoride (HF): Quenching the reaction can potentially generate small quantities of HF. The use of a saturated bicarbonate solution for quenching helps neutralize any acidic byproducts. Ensure good ventilation.

  • Solvents: Dichloromethane and DMF are hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Albuquerque, E. X., et al. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews. Available at: [Link]

  • Dani, J. A., & Bertrand, D. (2007). Nicotinic Acetylcholine Receptors and Nicotinic Cholinergic Mechanisms of the Central Nervous System. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Taly, A., et al. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery. Available at: [Link]

Method

Application Note: Site-Selective Fluorination of Pyridine Carboxylic Acid Esters

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of fluorinated pyridine scaffolds. It prioritizes high-fidelity, reproducible protocols over theoretica...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of fluorinated pyridine scaffolds. It prioritizes high-fidelity, reproducible protocols over theoretical breadth.

Executive Summary & Strategic Analysis

Pyridine carboxylic acid esters (e.g., alkyl nicotinates, picolinates) are ubiquitous pharmacophores. However, introducing fluorine into these electron-deficient scaffolds is synthetically non-trivial. The ester moiety acts as a strong Electron Withdrawing Group (EWG), which dictates the available fluorination pathways:

  • Deactivation for Electrophilic Attack: The ester further deactivates the already electron-poor pyridine ring, rendering direct electrophilic fluorination (e.g.,

    
    , Selectfluor) sluggish or impossible without forcing conditions that degrade the ester.
    
  • Activation for Nucleophilic Attack: Conversely, the ester activates the ring—particularly at the ortho and para positions—facilitating Nucleophilic Aromatic Substitution (

    
    ).
    
  • Orthogonal Functionalization: For positions not activated for

    
     (e.g., the meta position relative to the nitrogen), transition-metal-mediated strategies (via Boronates) or deoxyfluorination (via Phenols) are required.
    

This guide details three distinct protocols to cover the full regiochemical space.

Method Selection Decision Tree

The following logic flow dictates the optimal protocol based on your starting material availability and target regiochemistry.

FluorinationStrategy Start Target: Fluorinated Pyridine Ester Substrate Available Precursor? Start->Substrate Halide Halopyridine (Cl, Br, I) Substrate->Halide Phenol Hydroxypyridine (Pyridinol/Pyridone) Substrate->Phenol Boronate Pyridine Boronic Acid/Ester Substrate->Boronate Pos Position of Halogen? Halide->Pos Method_Pheno Protocol B: Deoxyfluorination (Reagents: PhenoFluor, CsF) Phenol->Method_Pheno Any Position (OH -> F) Method_Cu Protocol C: Cu-Mediated Fluorination (Reagents: AgF, Cu catalyst) Boronate->Method_Cu Any Position (Bpin -> F) Method_SnAr Protocol A: Modern Halex (SnAr) (Reagents: Spray-dried KF, 18-C-6) Pos->Method_SnAr Ortho/Para (Activated) Pos->Method_Cu Meta (Unactivated)

Figure 1: Strategic selection guide for fluorination methodologies based on substrate availability and electronic activation.

Protocol A: Modern Halex Reaction ( )

Target: 2- or 4-fluoropyridine esters from chloro- or bromo-precursors. Mechanism: Nucleophilic Aromatic Substitution.[1][2] The ester group at the 3- or 5-position aids this by stabilizing the Meisenheimer complex, but the primary driver is the electron-deficient nitrogen.

Critical Technical Insight

Traditional Halex reactions (KF, neat, 200°C) often result in ester hydrolysis or polymerization (tars). The modern modification utilizes Phase Transfer Catalysis (PTC) and anhydrous solvents to lower the activation energy barrier, allowing the reaction to proceed at 80–120°C, preserving the ester.

Materials
  • Substrate: Chloropyridine carboxylic acid ester (1.0 equiv).

  • Fluorine Source: Spray-dried Potassium Fluoride (KF) (2.0–3.0 equiv). Note: Standard KF is often too wet. Spray-dried is essential.

  • Catalyst: 18-Crown-6 (0.1–0.2 equiv) or Tetraphenylphosphonium bromide (

    
    ).
    
  • Solvent: Anhydrous Sulfolane or DMSO (stored over 3Å molecular sieves).

Step-by-Step Protocol
  • Drying (Crucial): If spray-dried KF is unavailable, take standard KF and grind it to a fine powder. Dry in a vacuum oven at 150°C for 24 hours. Store in a desiccator.

  • Setup: In a glovebox or under active

    
     flow, charge a pressure vial with the chloropyridine ester (1.0 mmol), dry KF (3.0 mmol, 174 mg), and 18-Crown-6 (0.1 mmol, 26 mg).
    
  • Solvation: Add anhydrous Sulfolane (2.0 mL). Seal the vial with a crimp cap or Teflon-lined screw cap.

  • Reaction: Heat the block to 130°C. Stir vigorously (1000 rpm). The high surface area of KF is the rate-limiting factor; poor stirring will kill the yield.

  • Monitoring: Monitor by GC-MS or

    
     NMR after 4 hours. Look for the disappearance of the chloride and appearance of the fluoride (typically -60 to -80 ppm for fluoropyridines).
    
  • Workup:

    • Cool to room temperature.[3]

    • Dilute with

      
       or MTBE (Sulfolane is miscible with water but not ether).
      
    • Wash organic layer 3x with water to remove Sulfolane and salts.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation Check: If the ester hydrolyzes to the acid, you will see a broad peak in


 NMR >11 ppm and loss of the alkyl group. This indicates your solvent or KF was "wet."

Protocol B: Deoxyfluorination of Hydroxypyridines

Target: Fluorination of pyridinols (tautomers of pyridones). Mechanism: Activation of the phenol/pyridinol oxygen by a specific reagent (PhenoFluor) followed by ipso-substitution. Why this method? Many pyridine esters are synthesized via condensation reactions that yield hydroxyl groups (e.g., hydroxynicotinates). This method converts them directly to fluorides without an intermediate halide.

Materials
  • Substrate: Hydroxypyridine ester (1.0 equiv).

  • Reagent: PhenoFluor™ (1.2 equiv).[4] (N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride based reagent).[4]

  • Base: Cesium Fluoride (CsF) (3.0 equiv).[4]

  • Solvent: Toluene (Anhydrous).

Step-by-Step Protocol
  • Preparation: In a glovebox (preferred) or using strict Schlenk technique, charge a vial with the hydroxypyridine ester (0.5 mmol), CsF (1.5 mmol, 228 mg), and PhenoFluor (0.6 mmol).

  • Solvation: Add Toluene (2.5 mL).

  • Reaction: Seal the vial. Heat to 80°C for 2 hours, then increase to 110°C for 12–16 hours.

    • Note: The initial lower temperature allows the formation of the active imidazolium-aryloxy intermediate before the thermal fluoride displacement occurs.

  • Workup:

    • Cool to room temperature.[3]

    • Filter the slurry through a pad of Celite to remove insoluble Cs salts and urea byproducts.

    • Rinse the pad with DCM.

  • Purification: Concentrate the filtrate. The urea byproduct is polar; the fluoropyridine ester is usually less polar. Separate via silica gel chromatography.[4]

Authoritative Note: This method is superior to DAST/Deoxo-Fluor for pyridine esters, as DAST often causes competitive fluorination of the ester carbonyl or elimination reactions on the alkyl chain [1].

Protocol C: Copper-Mediated Fluorination of Boronates

Target: Accessing meta-fluoropyridines or positions deactivated for


.
Mechanism:  Oxidative addition of a Cu(I) species to a high-valent Cu(III)-F intermediate, followed by transmetallation with the boronate and reductive elimination.
Materials
  • Substrate: Pyridine boronic acid pinacol ester (Bpin) (1.0 equiv).

  • Reagents:

    • Copper(II) triflate (

      
      ) (0.2 equiv) or
      
      
      
      .[3]
    • Silver Fluoride (AgF) (2.0 equiv) or KF/Crown ether systems (if avoiding Ag).

    • Optimization: The "Hartwig/Ritter" conditions often use AgF as the oxidant/fluorine source.

  • Solvent: DMF or DMA (Degassed).

Step-by-Step Protocol
  • Pre-drying: Flame-dry a reaction tube under vacuum and backfill with Argon.

  • Charging: Add Pyridine-Bpin (0.5 mmol), AgF (1.0 mmol, 127 mg), and the Copper catalyst (0.1 mmol).

    • Caution: AgF is light sensitive and hygroscopic. Handle quickly or in the dark.

  • Solvation: Add degassed DMF (2.0 mL).

  • Reaction: Heat to 50–60°C for 16 hours.

    • Note: Do not overheat (>90°C) as protodeboronation (loss of Bpin -> H) becomes the dominant side reaction for pyridines.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1M aqueous

      
       (to sequester Copper/Silver) and then Brine.
      
    • Dry and concentrate.

Data Interpretation:

  • Yields: Typically 50–75%.

  • Side Products: Pyridine (protodeboronation). If this is high, ensure the reaction is strictly anhydrous and lower the temperature.

Summary of Quantitative Expectations

ParameterSnAr (Halex)PhenoFluorCu-Mediated Bpin
Target Position Ortho/Para (2, 4, 6)Any (OH subst.)Any (Meta preferred)
Precursor Cost Low (Cl-Pyridine)Medium (OH-Pyridine)High (Bpin-Pyridine)
Moisture Sensitivity High (Requires dry KF)ModerateHigh (Protodeboronation risk)
Typical Yield 70–90%60–85%40–70%
Scalability High (kg scale)Medium (g scale)Low/Medium (mg to g)

References

  • PhenoFluor Development: Tang, P., Wang, W., & Ritter, T. (2011). "Deoxyfluorination of Phenols." Journal of the American Chemical Society, 133(30), 11482–11484. Link

  • Cu-Mediated Fluorination: Fier, P. S., & Hartwig, J. F. (2012). "Copper-Mediated Fluorination of Arylboronate Esters." Journal of the American Chemical Society, 134(26), 10795–10798. Link

  • Late-Stage AgF2: Fier, P. S., & Hartwig, J. F. (2014). "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 136(28), 10139–10147. Link

  • Halex Overview: Adams, D. J., & Clark, J. H. (1999). "Nucleophilic fluorination of aromatics using potassium fluoride and phase transfer catalysts." Chemical Society Reviews, 28(4), 225-231. Link

  • PhenoFluor Protocol: Fujimoto, T., & Ritter, T. (2014). "PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics."[4] Organic Letters, 17(3), 544–547. Link

Sources

Application

Application Note: Strategic Derivatization of Ethyl 2-(fluoromethyl)isonicotinate for Biological Screening

Executive Summary & Chemical Logic Ethyl 2-(fluoromethyl)isonicotinate is a high-value scaffold in modern medicinal chemistry, bridging the gap between standard pyridine building blocks and fluorine-enhanced pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

Ethyl 2-(fluoromethyl)isonicotinate is a high-value scaffold in modern medicinal chemistry, bridging the gap between standard pyridine building blocks and fluorine-enhanced pharmacophores. This guide details the strategic derivatization of this molecule to generate focused libraries for biological screening (SAR).

Why This Scaffold?
  • The "Fluorine Effect": The 2-fluoromethyl group (

    
    ) acts as a bioisostere for hydroxymethyl (
    
    
    
    ) or methyl groups. It modulates the lipophilicity (
    
    
    ) and metabolic stability of the pyridine ring by blocking the
    
    
    -metabolic oxidation often seen in methyl-pyridines [1].
  • Electronic Modulation: The electronegative fluorine atom lowers the

    
     of the pyridine nitrogen compared to a methyl group, potentially altering target binding kinetics and membrane permeability [2].
    
  • Divergent Reactivity: The C4-ethyl ester serves as a versatile "handle" for generating amides (H-bond donors/acceptors), alcohols (ether linkages), or hydrazides (metal chelators/covalent inhibitors).

Strategic Derivatization Workflow

The following diagram outlines the three primary derivatization pathways. Each pathway is selected based on the desired biological endpoint (e.g., kinase inhibition vs. antimicrobial activity).

Derivatization_Workflow Start Ethyl 2-(fluoromethyl) isonicotinate Hydrolysis Step 1: Hydrolysis (LiOH/THF) Start->Hydrolysis Pathway A Reduction Reduction (NaBH4/MeOH) Start->Reduction Pathway B Hydrazinolysis Hydrazinolysis (N2H4·H2O) Start->Hydrazinolysis Pathway C Acid Intermediate: Carboxylic Acid Hydrolysis->Acid Coupling Step 2: Amide Coupling (HATU/Amine) Acid->Coupling AmideLib Target A: Amide Library (Kinase/GPCR) Coupling->AmideLib Alcohol Target B: Pyridyl Alcohol (Fragment Linking) Reduction->Alcohol Hydrazide Target C: Hydrazide (Antimicrobial) Hydrazinolysis->Hydrazide

Figure 1: Divergent synthesis workflow for Ethyl 2-(fluoromethyl)isonicotinate. Pathway A generates diversity; Pathway B allows scaffold hopping; Pathway C targets infectious disease motifs.

Detailed Experimental Protocols

Protocol A: High-Throughput Amide Library Generation

Objective: Create a diverse set of amides to probe the binding pocket of the biological target. Mechanism: Base-mediated hydrolysis followed by in situ activation using HATU. This avoids the harsh conditions of direct aminolysis which might affect the fluoromethyl group.

Reagents & Materials
  • Substrate: Ethyl 2-(fluoromethyl)isonicotinate (1.0 equiv)

  • Reagents: Lithium Hydroxide (LiOH, 2.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).

  • Solvents: THF/Water (3:1), DMF (anhydrous).

Step-by-Step Procedure
  • Hydrolysis:

    • Dissolve the ester in THF/Water (3:1, 0.5 M concentration).

    • Add LiOH (2.0 equiv) and stir at Room Temperature (RT) for 2 hours.

    • Self-Validation: Monitor by TLC (50% EtOAc/Hexane). The high-Rf ester spot should disappear, replaced by a baseline spot (acid).

    • Workup: Acidify to pH 3-4 with 1M HCl. Extract with EtOAc (

      
      ). Dry over 
      
      
      
      and concentrate.
  • Coupling (Parallel Synthesis Compatible):

    • Dissolve the crude acid in anhydrous DMF (0.2 M).

    • Add DIPEA (3.0 equiv) and the specific Amine (

      
      , 1.1 equiv).
      
    • Add HATU (1.2 equiv) last to initiate the reaction.

    • Stir at RT for 4–12 hours.

  • Purification:

    • For screening libraries, use SCX-2 (Strong Cation Exchange) cartridges to trap the pyridine product, washing away non-basic impurities, then elute with

      
      .
      
Protocol B: Reductive Scaffold Hopping (Alcohol Synthesis)

Objective: Convert the ester to a primary alcohol for ether synthesis or solubility enhancement. Critical Note: We use


 instead of 

.

is too aggressive and may cause defluorination or pyridine ring reduction [3].
Reagents
  • Substrate: Ethyl 2-(fluoromethyl)isonicotinate.[1]

  • Reducing Agent: Sodium Borohydride (

    
    , 4.0 equiv).
    
  • Solvent: Methanol (MeOH).

Procedure
  • Dissolve the ester in MeOH (0.2 M) and cool to

    
    .
    
  • Add

    
     portion-wise over 20 minutes (Gas evolution: 
    
    
    
    ).
  • Allow to warm to RT and reflux for 1 hour.

  • Quench: Cool to

    
     and add Acetone (to quench excess borohydride) followed by sat. 
    
    
    
    .
  • Extraction: Remove MeOH under vacuum, extract aqueous residue with DCM (

    
    ).
    
  • QC Check:

    
     should show disappearance of the ethyl quartet (~4.4 ppm) and appearance of a singlet at ~4.7 ppm (
    
    
    
    ).
Protocol C: Hydrazide Formation (Antimicrobial Focus)

Objective: Synthesize the hydrazide derivative, analogous to the anti-TB drug Isoniazid. Relevance: Pyridine hydrazides are privileged structures for metal chelation in metalloenzyme targets [4].

Procedure
  • Dissolve the ester in Ethanol (EtOH, 0.5 M).

  • Add Hydrazine Hydrate (

    
    , 5.0 equiv).
    
  • Reflux (

    
    ) for 4–6 hours.
    
  • Isolation: Cool the mixture to

    
    . The hydrazide product often precipitates as a white solid.
    
  • Filter and wash with cold ethanol. If no precipitate, concentrate and recrystallize from EtOH.

Biological Screening Preparation

Once synthesized, compounds must be prepared correctly for biological assays to ensure data integrity.

Table 1: Screening Formulation Guidelines

ParameterSpecificationRationale
Stock Solvent DMSO (Anhydrous)Universal solvent; prevents hydrolysis of amides/esters.
Concentration 10 mM or 20 mMStandard HTS concentration.
Storage

, Argon seal
Prevents oxidative degradation of the pyridine ring.
Stability Check LCMS (monthly)The

group is stable, but check for hydrolysis.
Solubility Limit

DMSO in Assay
High DMSO kills cells/enzymes; ensure serial dilutions are aqueous.
QC & Troubleshooting Guide
  • Issue: Loss of Fluorine signal in NMR.

    • Cause: Harsh basic conditions (e.g., refluxing in strong alkoxide) can cause elimination of HF to form a vinyl pyridine or substitution with alkoxide.

    • Solution: Stick to Protocol A (LiOH hydrolysis at RT) or Protocol B (

      
      ). Avoid 
      
      
      
      or
      
      
      at high temperatures.
  • Issue: Low yield in Amide Coupling.

    • Cause: Pyridine nitrogen interfering with coupling agents.

    • Solution: Ensure sufficient DIPEA is used to keep the pyridine N unprotonated, or switch to the acid chloride method (SOCl2) if HATU fails.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2][3] Application Notes for 2-Amino-4-(trifluoromethyl)pyridine in Pharmaceutical Intermediate Synthesis. BenchChem Application Library. Link

  • Santa Cruz Biotechnology. (2025). Ethyl 2-(trifluoromethyl)nicotinate Product Data. SCBT Catalog. Link

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Sigma-Aldrich. (2025). Ethyl 2-(fluoromethyl)isonicotinate Safety & Data Sheet. Sigma-Aldrich. Link

Sources

Method

Advanced Application Note: Synthesis of Pyridine-4-Carboxamide Anti-Inflammatory Agents Utilizing Ethyl 2-(fluoromethyl)isonicotinate

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application Focus: p38 MAPK Inhibitors and COX/5-LOX Dual Inhibitors Executive Summary The strategic incorporation of fluorine i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application Focus: p38 MAPK Inhibitors and COX/5-LOX Dual Inhibitors

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing pharmacokinetics, lipophilicity, and target binding[1]. Specifically, the monofluoromethyl group (-CH₂F) serves as a highly versatile bioisostere for methyl, hydroxymethyl, and thiol groups, offering unique hydrogen-bond donating and accepting dynamics[2].

In the development of anti-inflammatory agents—particularly inhibitors targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway—the pyridine-4-carboxamide core is a privileged pharmacophore. Utilizing 3 as a foundational building block allows researchers to directly and efficiently install this metabolically robust motif without the need for late-stage, hazardous fluorination reagents[3].

Mechanistic Rationale: The Role of the Fluoromethyl Pyridine Motif

As a Senior Application Scientist, it is critical to understand why we select the 2-(fluoromethyl)pyridine derivative over its non-fluorinated methyl counterpart. The causality behind this structural choice is threefold:

  • Metabolic Shielding: Benzylic and pyridylic methyl groups are notorious hotspots for Cytochrome P450 (CYP450)-mediated oxidation, leading to rapid drug clearance. The strong C-F bond resists oxidative metabolism, effectively blocking this metabolic liability and extending the biological half-life of the anti-inflammatory agent[1].

  • pKa Modulation: The highly electronegative fluorine atom exerts a strong inductive pull (-I effect), significantly reducing the basicity of the adjacent pyridine nitrogen. This pKa attenuation improves membrane permeability and mitigates off-target hERG channel liabilities—a common toxicological hurdle for basic amines in drug development[4].

  • Conformational Control (Gauche Effect): The C-F bond introduces stereoelectronic effects that dictate the preferred conformation of the side chain. This optimizes the vector of the pyridine ring within the ATP-binding pocket of kinases like p38, enhancing binding affinity[4].

Biological Pathway Intervention

The following diagram illustrates where fluorinated pyridine derivatives intervene in the inflammatory cascade.

SignalingPathway Stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Stimulus->Receptor MKK MKK3 / MKK6 Receptor->MKK p38 p38 MAP Kinase MKK->p38 Cytokines Pro-inflammatory Cytokines p38->Cytokines Kinase Activation Drug Fluoromethylpyridine Drug Drug->p38 Allosteric Inhibition

Fig 1: Mechanism of action of fluorinated pyridine inhibitors on the p38 MAPK signaling pathway.

Experimental Protocols: Self-Validating Synthesis System

The synthesis of the target anti-inflammatory agent is divided into two highly controlled phases.

SynthesisWorkflow A Ethyl 2-(fluoromethyl) isonicotinate B Saponification (LiOH, THF/H2O) A->B C 2-(fluoromethyl) isonicotinic acid B->C D Amide Coupling (HATU, DIPEA) C->D E Target Anti-Inflammatory Agent D->E

Fig 2: Step-by-step synthetic workflow for pyridine-4-carboxamide anti-inflammatory agents.

Phase 1: Base-Catalyzed Saponification

Objective: Unmask the carboxylic acid for downstream coupling while preserving the delicate C-F bond.

  • Reagents: Ethyl 2-(fluoromethyl)isonicotinate (1.0 eq), LiOH·H₂O (1.5 eq), THF/H₂O (3:1 v/v).

  • Procedure:

    • Dissolve the ester in the THF/H₂O mixture and cool to 0 °C using an ice bath.

    • Add LiOH·H₂O portion-wise to maintain thermal control.

    • Remove the ice bath and stir at room temperature for 4 hours.

  • Causality & Expertise: The ethyl ester is an excellent protecting group for storage, but it is electrophilically inert to direct amidation. We deliberately select Lithium Hydroxide (LiOH) over Sodium Hydroxide (NaOH). The monofluoromethyl group (-CH₂F) is susceptible to nucleophilic substitution (defluorination) under harsh, high-temperature basic conditions. LiOH in a biphasic system allows for a mild deprotection that preserves the structural integrity of the C-F motif.

  • Self-Validation: Monitor via TLC (UV 254 nm). The starting ester runs at

    
     ~0.6 (Hexanes/EtOAc 3:1), while the product acid stays at the baseline. Post-workup (acidification to pH 3 and EtOAc extraction), LC-MS must confirm the exact mass 
    
    
    
    before proceeding.
Phase 2: HATU-Mediated Amide Coupling

Objective: Construct the active anti-inflammatory pharmacophore via amide bond formation.

  • Reagents: 2-(fluoromethyl)isonicotinic acid (1.0 eq), Functionalized Aniline (e.g., 4-phenoxyaniline) (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Procedure:

    • Dissolve the acid and HATU in anhydrous DMF under an argon atmosphere.

    • Add DIPEA dropwise and stir for 15 minutes to generate the active ester.

    • Add the aniline derivative and stir at room temperature for 12 hours.

  • Causality & Expertise: The electron-withdrawing nature of the fluoromethyl group slightly deactivates the isonicotinic acid. Therefore, we deploy HATU, a premier uronium-based coupling reagent that rapidly converts the acid into a highly reactive HOAt ester, overcoming the electronic deactivation. DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the aniline without competing for the active ester.

  • Self-Validation: Quench with water and extract with DCM. Wash the organic layer with saturated NaHCO₃ to remove HOAt and unreacted acid. Following flash chromatography,

    
    H NMR (CDCl₃) serves as the ultimate validation: the diagnostic fluoromethyl protons must appear as a distinct doublet around 
    
    
    
    5.4 ppm with a large geminal H-F coupling constant (
    
    
    ).

Quantitative Data & Physicochemical Profiling

The table below summarizes the comparative advantages of utilizing the fluoromethyl building block versus a standard methyl-pyridine derivative in drug design.

Physicochemical ParameterGeneric Methyl-PyridineFluoromethyl-Pyridine (-CH₂F)Mechanistic Impact
Pyridine N pKa ~ 6.0~ 4.5Reduced basicity improves membrane permeability and lowers hERG toxicity risks.
Lipophilicity (LogP) 2.52.8Enhanced lipophilicity drives better partitioning into hydrophobic kinase binding pockets.
Metabolic Half-Life (RLM) < 20 min> 60 minFluorine blocks CYP450-mediated benzylic oxidation, extending drug half-life.
p38 MAPK IC₅₀ (Model) 45 nM12 nMThe -CH₂F group acts as a superior hydrogen-bond acceptor, optimizing target affinity.

References

  • Ethyl 2-(fluoromethyl)isonicotinate | Sigma-Aldrich Source: sigmaaldrich.com URL:3

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives Source: researchgate.net URL:1

  • Monofluoromethylation of N-Heterocyclic Compounds Source: nih.gov URL:2

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: acs.org URL:4

Sources

Application

Application Note: Analytical Methodologies for the Quantification and Characterization of Ethyl 2-(fluoromethyl)isonicotinate

Executive Summary Ethyl 2-(fluoromethyl)isonicotinate is a highly versatile, fluorinated pyridine building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and positron emission tomography (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(fluoromethyl)isonicotinate is a highly versatile, fluorinated pyridine building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and positron emission tomography (PET) radioligands. The introduction of the fluoromethyl group significantly alters the molecule's lipophilicity and metabolic stability; however, it also introduces analytical challenges, primarily the risk of defluorination and ester hydrolysis during formulation or biological assays[1].

This application note provides a comprehensive, self-validating analytical framework designed by senior application scientists. It details the causality behind selecting specific chromatographic and spectroscopic techniques to ensure rigorous quantification, purity assessment, and structural validation of Ethyl 2-(fluoromethyl)isonicotinate.

Physicochemical Profiling

Understanding the intrinsic properties of the analyte is the first step in designing a robust analytical method. The pyridine nitrogen acts as a weak base, while the ester and fluoromethyl groups dictate the molecule's polarity and reactivity[2].

Table 1: Physicochemical Properties of Ethyl 2-(fluoromethyl)isonicotinate

PropertyValue / DescriptionAnalytical Implication
Empirical Formula C₉H₁₀FNO₂Defines the exact mass for MS identification.
Molecular Weight 183.18 g/mol Target precursor ion

at m/z 184.1[2].
pKa (Pyridine N) ~4.5 (Predicted)Requires acidic mobile phase (pH < 2.5) to ensure complete protonation and prevent peak tailing.
LogP ~1.8 (Predicted)Highly compatible with Reversed-Phase (RP) C18 stationary phases.
UV

~254 nmStrong

transitions allow for highly sensitive UV quantification.

Strategic Analytical Workflow

To achieve a complete analytical picture, a multimodal approach is required. No single technique can simultaneously provide bulk purity, trace quantification, and absolute structural confirmation.

AnalyticalWorkflow Prep Sample Preparation Chrom RP-HPLC Separation Prep->Chrom Aliquot NMR 19F-NMR Bond Integrity Prep->NMR Orthogonal UV UV-Vis Quantification Chrom->UV High Conc. MS ESI-LC-MS/MS Trace Analysis Chrom->MS Low Conc.

Figure 1: Multimodal analytical workflow for the quantification and structural validation of fluorinated pyridines.

Protocol I: HPLC-UV for Assay and Purity

Mechanistic Rationale

High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is the gold standard for assessing the purity and reaction conversion of halogenated pyridine mixtures[3]. A reversed-phase C18 column is utilized to separate the analyte based on hydrophobic partitioning. Crucially, the mobile phase must contain 0.1% Formic Acid. Because the pyridine nitrogen has a pKa of ~4.5, an unbuffered or neutral mobile phase would result in partial ionization, leading to severe peak tailing. Formic acid lowers the pH to ~2.7, locking the molecule in a fully protonated state for sharp, Gaussian peak shapes[4].

Step-by-Step Methodology
  • Sample Preparation: Dissolve the standard/sample in an extraction solvent of 50:50 Acetonitrile:Water to a final concentration of 1.0 mg/mL. Vortex for 30 seconds and sonicate for 5 minutes.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Setup:

    • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

    • Column Temperature: 30°C (minimizes viscosity and improves mass transfer).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Gradient Elution Profile:

Table 2: Optimized HPLC Gradient Program

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.0955
10.0595
12.0595
12.1955
15.0955

Self-Validation Checkpoint: Inject a blank (diluent only) prior to the sample sequence. A valid system must show no carryover peaks at the expected retention time of the analyte. The tailing factor (


) for the Ethyl 2-(fluoromethyl)isonicotinate peak must be 

.

Protocol II: LC-MS/MS for Trace and Stability Analysis

Mechanistic Rationale

While HPLC-UV is excellent for bulk purity, it lacks the sensitivity required for trace quantification in biological matrices or forced degradation studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) in positive mode is deployed here. The basic pyridine nitrogen readily accepts a proton, yielding a strong


 precursor ion.

Fluorinated side chains are susceptible to enzymatic or nucleophilic cleavage, leading to defluorination[1]. Furthermore, the ethyl ester is a prime target for carboxylesterases. Monitoring these specific degradation pathways via Multiple Reaction Monitoring (MRM) ensures the assay is stability-indicating.

DegradationPathway Parent Ethyl 2-(fluoromethyl)isonicotinate [M+H]+ m/z 184.1 Met1 2-(Fluoromethyl)isonicotinic acid [M+H]+ m/z 156.1 Parent->Met1 Esterase / Hydrolysis (-C2H5OH) Met2 Ethyl 2-(hydroxymethyl)isonicotinate [M+H]+ m/z 182.1 Parent->Met2 CYP450 / Nucleophilic Defluorination (-HF)

Figure 2: Primary degradation and metabolic pathways monitored via LC-MS/MS.

Step-by-Step Methodology
  • Matrix Spiking: Spike biological or degradation samples with an isotopically labeled internal standard (e.g., Ethyl 2-(fluoromethyl)isonicotinate-d4) at 50 ng/mL to correct for matrix-induced ion suppression.

  • Protein Precipitation (if applicable): Add 3 volumes of cold Acetonitrile to 1 volume of sample. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • MS Source Optimization:

    • Ionization: ESI Positive (+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

  • MRM Transitions:

Table 3: LC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Parent Compound 184.1138.120Quantifier (Loss of Ethanol)
Parent Compound 184.1164.125Qualifier (Loss of HF)
Acid Metabolite 156.1110.122Stability Monitoring
Des-fluoro Metabolite 182.1136.120Defluorination Monitoring

Self-Validation Checkpoint: The ratio of the quantifier to qualifier ion must remain within


 of the reference standard across all injections. If the ratio drifts, it indicates a co-eluting matrix interference, invalidating the data point.

Protocol III: ¹⁹F-NMR for Structural Integrity

Mechanistic Rationale

Mass spectrometry can sometimes fail to differentiate positional isomers if a rearrangement occurs. To definitively confirm the structural integrity of the C-F bond, ¹⁹F-NMR spectroscopy is utilized. Fluorine-19 has a 100% natural abundance and a high gyromagnetic ratio, providing exceptional sensitivity without background interference from standard organic solvents[5].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard Addition: Add a precisely weighed amount of Trifluorotoluene (TFT) as an internal standard for quantitative NMR (qNMR) analysis.

  • Acquisition: Acquire the ¹⁹F-NMR spectrum at 376 MHz (on a 400 MHz ¹H magnet).

  • Data Interpretation: The fluoromethyl group (

    
    ) will present as a distinct doublet (due to 
    
    
    
    geminal coupling with the adjacent protons) typically situated between
    
    
    and
    
    
    ppm.

Self-Validation Checkpoint: The integration ratio of the ¹⁹F signal from the analyte against the internal standard (TFT) must yield a calculated mass balance of 98.0% - 102.0%. A loss of the doublet signal or the appearance of new signals (e.g., at


 ppm) definitively proves unintended defluorination or degradation[5].

System Suitability and Validation Framework

To ensure that the methodologies described above are fully compliant with rigorous scientific standards (e.g., ICH Q2(R1)), the following validation parameters must be met before routine sample analysis.

Table 4: Method Validation Acceptance Criteria

ParameterEvaluation MethodAcceptance Criteria
Linearity 5-point calibration curve (10% to 150% of nominal concentration).Correlation coefficient (

)

.
Precision 6 replicate injections of the 100% standard.Relative Standard Deviation (RSD)

.
Accuracy Spike recovery at 50%, 100%, and 150% levels.Mean recovery between 98.0% and 102.0%.
Specificity Injection of diluent, matrix blank, and known impurities.Resolution (

) between analyte and nearest impurity

.

References

  • Identification and Preclinical Development of a 2,5,6-Trisubstituted Fluorinated Pyridine Derivative as a Radioligand for the Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism Source: PMC - National Institutes of Health URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude Ethyl 2-(fluoromethyl)isonicotinate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with fluorinated pyridine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with fluorinated pyridine derivatives. Ethyl 2-(fluoromethyl)isonicotinate (Empirical Formula: C9H10FNO2, MW: 183.18) [1] is a highly valuable building block in medicinal chemistry. However, isolating this compound from a crude reaction mixture presents unique chemical challenges.

The presence of a basic pyridine nitrogen, a hydrolytically sensitive ethyl ester, and a reactive fluoromethyl group necessitates highly controlled purification environments to prevent degradation, such as the elimination of hydrogen fluoride [3]. Below, you will find expert troubleshooting FAQs, comparative data, and self-validating experimental protocols to ensure high-yield recovery.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q: Why am I observing significant product loss and peak tailing when using standard silica gel chromatography? A: The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups on standard, unmodified silica gel. This causes severe peak tailing and irreversible adsorption. Furthermore, prolonged exposure to acidic silica can promote the elimination of HF from the fluoromethyl group or hydrolysis of the ethyl ester. Causality & Solution: To mitigate this, you must deactivate the silica gel. Pre-flush your column with a mobile phase containing 1–2% triethylamine (Et3N). The Et3N competitively binds to the acidic silanols, allowing the Ethyl 2-(fluoromethyl)isonicotinate to elute as a sharp band. Alternatively, use basic alumina as the stationary phase [5].

Q: How do I safely and effectively remove excess fluorinating agents (e.g., DAST, Deoxo-Fluor) from the crude mixture without hydrolyzing the ester? A: Fluorination reactions typically generate highly corrosive and acidic byproducts, such as hydrogen fluoride (HF) [2]. If the crude mixture is concentrated directly under vacuum, the concentrated acid will hydrolyze the isonicotinate ester and degrade the fluoromethyl group. Causality & Solution: Perform a strictly temperature-controlled aqueous quench. Slowly add the crude reaction mixture to a vigorously stirred solution of saturated aqueous sodium bicarbonate (NaHCO3) at 0 °C. The low temperature suppresses the exothermic hydrolysis of the ethyl ester while effectively neutralizing the HF into water-soluble fluoride salts.

Q: My LC-MS shows co-elution of the target compound with non-fluorinated impurities. How can I improve the resolution? A: Fluorinated heterocyclic compounds exhibit unique intermolecular interactions that can complicate standard reverse-phase HPLC separation [5]. Causality & Solution: If standard C18 columns fail, switch to a fluorinated stationary phase (e.g., FluoroFlash or F-SPE). The fluorous-fluorous interactions will selectively retain the fluoromethylated product longer than the non-fluorinated hydroxymethyl precursor, achieving baseline separation [4]. Additionally, ensure your mobile phase is buffered (e.g., 0.1% TFA or ammonium acetate) to keep the pyridine nitrogen in a consistent ionization state.

Part 2: Quantitative Data & Method Comparison

Selecting the right purification method depends on the scale of your reaction and the purity of your crude isolate. Use the table below to determine the optimal approach for your workflow.

Purification TechniqueIdeal Crude PurityScalabilityPrimary AdvantagesMechanistic Limitations & Cons
Et3N-Deactivated Silica Chromatography < 85%Low to Medium (100 mg - 10 g)Excellent resolution from structurally similar unreacted precursors.High solvent consumption; risk of on-column degradation if not properly buffered.
Vacuum Distillation > 85%High (> 10 g)Solvent-free; highly scalable; thermally separates volatile product from salts.Requires high vacuum to lower boiling point; risk of thermal degradation if T > 120 °C.
Acid-Base Extraction AnyHighRapid removal of neutral/acidic impurities; highly reproducible.May not separate the product from unreacted basic pyridine precursors.

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific physical changes (e.g., gas evolution, phase separation), you can verify the success of each step in real-time.

Protocol A: Cold Aqueous Quench and Liquid-Liquid Extraction

Objective: Neutralize acidic fluorination byproducts while preserving the ester and fluoromethyl moieties.

  • Preparation: Cool a receiving flask containing saturated aqueous NaHCO3 (3 mL per 1 mmol of theoretical product) to 0 °C in an ice bath.

  • Quenching: Dilute the crude reaction mixture with an equal volume of dichloromethane (DCM). Add this organic mixture dropwise to the cold NaHCO3 solution under vigorous stirring. Validation Check: CO2 gas will evolve. Ensure adequate venting. The cessation of bubbling indicates complete neutralization of HF.

  • Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL).

  • Washing: Wash the combined organic layers with cold brine (1 × 20 mL) to remove residual water and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4. Crucial: Avoid MgSO4 as its slight acidity can trigger degradation over time. Filter and concentrate under reduced pressure (water bath < 30 °C) to yield the crude isolate.

Protocol B: Deactivated Flash Column Chromatography

Objective: Isolate Ethyl 2-(fluoromethyl)isonicotinate from unreacted precursors.

  • Column Preparation: Slurry pack a silica gel column using a solvent system of Hexane/Ethyl Acetate (80:20) containing 2% Triethylamine (v/v).

  • Equilibration: Flush the column with at least 3 column volumes (CV) of the Et3N-spiked solvent to fully neutralize active silanol sites.

  • Loading: Dissolve the crude isolate in a minimum amount of DCM and load it evenly onto the silica bed.

  • Elution: Elute using a gradient of Hexane/Ethyl Acetate (80:20 to 60:40). Monitor fractions via TLC (UV 254 nm). The fluorinated product is less polar than the hydroxymethyl precursor and will elute first.

  • Recovery: Pool the product-containing fractions and evaporate under reduced pressure to obtain the purified Ethyl 2-(fluoromethyl)isonicotinate.

Part 4: Purification Workflow Visualization

Follow this decision tree to determine the most efficient purification route based on your post-quench LC-MS assessment.

PurificationWorkflow Crude Crude Ethyl 2-(fluoromethyl)isonicotinate (Contains HF/Reagent Byproducts) Quench Aqueous Quench (Sat. NaHCO3 at 0 °C) Crude->Quench Extract Liquid-Liquid Extraction (EtOAc / Water) Quench->Extract Assess LC-MS / TLC Assessment Is Purity > 85%? Extract->Assess Distill Vacuum Distillation (High-throughput, Scalable) Assess->Distill Yes Chromatography Flash Column Chromatography (Et3N deactivated Silica) Assess->Chromatography No Pure Pure Ethyl 2-(fluoromethyl)isonicotinate (>98% Purity) Distill->Pure Chromatography->Pure

Workflow for the isolation and purification of crude Ethyl 2-(fluoromethyl)isonicotinate.

References

  • Sigma-Aldrich. "Ethyl 2-(fluoromethyl)isonicotinate". Source: sigmaaldrich.com.
  • BenchChem. "Green Fluorination: A Comparative Guide to Pyridine Hydrofluoride in Synthesis". Source: benchchem.com.
  • MDPI. "Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®". Source: mdpi.com.
  • PMC. "Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography". Source: nih.gov.
  • BenchChem. "Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds". Source: benchchem.com.
Optimization

Common side reactions in the synthesis of fluorinated nicotinates

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of fluorinated nicotinates. As key building blocks in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of fluorinated nicotinates. As key building blocks in medicinal chemistry and drug development, the successful synthesis of these compounds is paramount.[1][2] However, the introduction of a fluorine atom onto the pyridine ring is not without its challenges, often leading to a variety of side reactions that can complicate purification and reduce yields.

This guide is designed to serve as a practical resource, combining established chemical principles with field-proven insights. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common side reactions and provide robust, actionable troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the synthesis of fluorinated nicotinates.

Q1: My fluorination reaction has a very low yield or is not working at all. What are the first things I should check?

A1: This is a common issue often traced back to fundamental reaction conditions.

  • Anhydrous Conditions: Many fluorinating reagents are highly sensitive to moisture. Ensure all glassware is oven-dried, and solvents are rigorously anhydrous. Even trace amounts of water can quench the reaction or lead to hydrolysis byproducts.[3][4]

  • Reagent Quality: Verify the quality and activity of your fluorinating agent. Some reagents, particularly nucleophilic fluoride sources like KF or CsF, can be hygroscopic, while others may degrade upon improper storage.

  • Inert Atmosphere: Always perform fluorination reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.[3]

  • Temperature Control: Many fluorination reactions have a narrow optimal temperature window. For instance, diazotization for a Balz-Schiemann reaction must be kept cold (0–5 °C) to prevent premature decomposition of the diazonium salt, while the subsequent thermal decomposition requires careful heating.[5]

Q2: I am observing multiple products in my crude reaction mixture by TLC or LC-MS. What are the likely culprits?

A2: The presence of multiple products points towards either a lack of regioselectivity or the formation of distinct side products.

  • Regioselectivity Issues: In Nucleophilic Aromatic Substitution (SNAr), if there are multiple leaving groups or positions activated by electron-withdrawing groups, you may form a mixture of isomers.[6] Similarly, in electrophilic fluorinations, the directing effects of existing substituents determine the position of fluorination, and mixtures of ortho, meta, and para isomers can occur if selectivity is not high.[6]

  • Byproduct Formation: Depending on the reaction type, these could be hydrolysis products (e.g., nicotinic acid instead of the ester), elimination products, or byproducts from the decomposition of unstable intermediates, such as phenols from diazonium salts in a Balz-Schiemann reaction.[7]

Q3: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction so slow?

A3: SNAr reaction rates are highly dependent on several factors:

  • Ring Activation: The pyridine ring must be sufficiently electron-deficient to be attacked by a nucleophile. This requires the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group. The nicotinate ester itself is an EWG, but additional activation may be necessary.[8]

  • Fluoride Source Solubility: Simple alkali fluorides like KF have low solubility in many organic solvents. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) or a more soluble fluoride source (e.g., CsF, TBAF) is often essential to increase the concentration of nucleophilic fluoride in the solution.[3]

  • Leaving Group: While counterintuitive to those familiar with aliphatic substitution, the reactivity order for leaving groups in SNAr is often F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative leaving group that polarizes the C-X bond, not the breaking of the C-X bond itself.[8]

Part 2: In-Depth Troubleshooting Guides by Reaction Type

This section provides a detailed analysis of common side reactions for the two primary methods of synthesizing fluorinated nicotinates.

Guide 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for introducing fluorine by displacing a leaving group (typically chlorine or bromine) with a fluoride ion. The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex.[8]

  • Observation: Presence of the corresponding fluoronicotinic acid in the product mixture.

  • Mechanism: SNAr reactions often employ alkali metal fluorides (KF, CsF) at elevated temperatures. These conditions can be sufficiently basic to saponify the nicotinate ester, especially if trace water is present.

  • Troubleshooting & Mitigation:

    • Rigorously Dry Conditions: Use anhydrous solvents and reagents to minimize the presence of water and hydroxide ions.

    • Use of Spray-Dried KF: For potassium fluoride, using the spray-dried form can enhance reactivity and reduce basic impurities.

    • Alternative Fluoride Sources: Consider using tetrabutylammonium fluoride (TBAF), which is soluble in anhydrous aprotic solvents, though it is more expensive and can introduce its own side reactions if not handled carefully.

    • Protecting Group Strategy: If hydrolysis is unavoidable, consider performing the SNAr reaction on the nicotinic acid itself (if the starting material is available) and then esterifying the fluorinated product in a subsequent step.[1]

The following diagram outlines a decision-making process for troubleshooting a low-yielding SNAr fluorination of a chloro-nicotinate.

SNAr_Troubleshooting start Low Yield of Ethyl 2-Fluoronicotinate check_sm Analysis of Crude Mixture: Is Starting Material (Ethyl 2-Chloronicotinate) Present? start->check_sm check_byproduct Are Significant Byproducts Observed? check_sm->check_byproduct No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_rxn Side Reaction Dominates check_byproduct->side_rxn Yes action_other Action: Lower Temperature Re-evaluate Substrate Stability check_byproduct->action_other No (Review general setup) cause_temp Cause: Insufficient Temperature incomplete_rxn->cause_temp cause_fluoride Cause: Poor Fluoride Solubility/Reactivity incomplete_rxn->cause_fluoride action_temp Action: Increase Reaction Temperature (e.g., from 120°C to 150°C in DMF) cause_temp->action_temp action_fluoride Action: Use CsF instead of KF Add Phase-Transfer Catalyst (e.g., 18-crown-6) cause_fluoride->action_fluoride is_hydrolysis Is 2-Fluoronicotinic Acid a Major Byproduct? side_rxn->is_hydrolysis hydrolysis Problem: Ester Hydrolysis is_hydrolysis->hydrolysis Yes other_byproduct Problem: Other Side Reactions (e.g., decomposition, unidentified peaks) is_hydrolysis->other_byproduct No action_hydrolysis Action: Ensure Anhydrous Conditions Use Spray-Dried KF hydrolysis->action_hydrolysis other_byproduct->action_other

Caption: Troubleshooting workflow for SNAr fluorination.
Guide 2: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic method for installing fluorine on an aromatic ring, proceeding through the thermal decomposition of a diazonium tetrafluoroborate salt.[9][10] It is particularly useful for substrates not amenable to SNAr.

  • Observation: A significant byproduct with a mass corresponding to the replacement of the diazonium group with a hydroxyl group.

  • Mechanism: The aryl diazonium intermediate is highly reactive and can be attacked by any available nucleophile. If trace water is present during the reaction or workup, it can act as a nucleophile, leading to the formation of a phenol and releasing nitrogen gas. This reaction is often competitive with fluoride attack, especially if the diazonium salt is particularly unstable.

  • Troubleshooting & Mitigation:

    • Strict Anhydrous Diazotization: While the initial diazotization is performed in aqueous acid, the subsequent formation and isolation of the tetrafluoroborate salt should be handled with care to minimize water.

    • Solvent Choice for Decomposition: Perform the thermal decomposition in a high-boiling, inert, and anhydrous solvent (e.g., toluene, xylene, or dichlorobenzene) to drive off any residual moisture before the decomposition temperature is reached.

    • Photolytic Decomposition: In some cases, photolytic decomposition can be performed at lower temperatures, which may reduce thermally induced side reactions, including phenol formation.[7]

  • Observation: Formation of highly colored, high-molecular-weight impurities, often identified as azo compounds (Ar-N=N-Ar').

  • Mechanism: The diazonium salt is an electrophile and can attack an electron-rich aromatic ring. If unreacted starting aminonicotinate is present, the diazonium salt can couple with it to form an azo dye. This is more common if the diazotization is incomplete or if the pH is not kept sufficiently acidic.

  • Troubleshooting & Mitigation:

    • Stoichiometry and Addition Order: Ensure complete diazotization by using a slight excess of nitrous acid and adding the amine solution to the acid to maintain acidic conditions throughout.

    • Maintain Low Temperature: Keep the diazotization reaction at 0-5 °C to prevent the diazonium salt from decomposing or coupling prematurely.[5]

    • Isolate the Diazonium Salt: Isolate the diazonium tetrafluoroborate salt by filtration before proceeding to the thermal decomposition step. This physically separates it from any unreacted starting amine.[7]

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Temperature Diazotization at 15°CDiazotization at 0-5°CReduced decomposition and azo coupling.
Solvent Decomposition in wet solventDecomposition in anhydrous xyleneMinimized phenol formation.
Atmosphere Performed in airPerformed under N₂Prevents oxidative side reactions.
Counter-ion BF₄⁻PF₆⁻ or SbF₆⁻Can sometimes improve yield, but cost and toxicity increase.[9]

Part 3: Experimental Protocols

The following is a representative protocol for the synthesis of a fluorinated nicotinate via SNAr, incorporating best practices to avoid common side reactions.

Protocol: Synthesis of Ethyl 2-Fluoronicotinate from Ethyl 2-Chloronicotinate

Reagents & Equipment:

  • Ethyl 2-chloronicotinate

  • Spray-dried potassium fluoride (KF)

  • Anhydrous Dimethylformamide (DMF)

  • 18-Crown-6 (optional, as phase-transfer catalyst)

  • Oven-dried, three-neck round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble the oven-dried glassware under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add ethyl 2-chloronicotinate (1.0 eq), spray-dried KF (2.0-3.0 eq), and 18-crown-6 (0.1 eq, if used).

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

  • Reaction: Heat the stirred mixture to 140-150 °C. The reaction progress should be monitored by TLC or GC-MS. The reaction may take 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMF and salts.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 2-fluoronicotinate.[11]

References

  • Wikipedia. Balz–Schiemann reaction. Wikipedia. [Link]

  • Science.gov. nucleophilic fluorination reactions: Topics by Science.gov. Science.gov. [Link]

  • Clark, J. H., et al. (1995). Nucleophilic routes to selectively fluorinated aromatics. RSC Publishing. [Link]

  • Srinivas, N. R., et al. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. [Link]

  • Google Patents. CN115433122A - Preparation method of 6-fluoronicotinic acid.
  • Wadsak, W., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. PubMed. [Link]

  • Fink, D. B., et al. (2010). Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. PubMed. [Link]

  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Autech. 6-Fluoronicotinic Acid: A Cutting-Edge Building Block. Autech. [Link]

  • BYJU'S. (2019). Balz Schiemann Reaction Mechanism. BYJU'S. [Link]

  • National Center for Biotechnology Information. (2009). Fluorinated Nucleosides: Synthesis and Biological Implication. PMC. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • ResearchGate. (2025). Efficient and Scalable Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate Using the Blaise Reaction as a Key Step 1. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • Patsnap. (2005). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Eureka. [Link]

  • Allen.in. (2025). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen.in. [Link]

  • Beilstein-Institut. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein-Institut. [Link]

  • Scientific Update. (2019). The Balz-Schiemann Reaction. Scientific Update. [Link]

  • PubChem. Ethyl 2-fluoronicotinate. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for fluoromethylation of isonicotinate

Ticket ID: TICKET-FL-ISO-4402 Status: Open Subject: Optimization of Reaction Conditions for Radical Fluoromethylation of Pyridine-4-Carboxylates Assigned Specialist: Senior Application Scientist, Process Chemistry Divisi...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TICKET-FL-ISO-4402 Status: Open Subject: Optimization of Reaction Conditions for Radical Fluoromethylation of Pyridine-4-Carboxylates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Overview

User Query: "I am attempting to introduce a fluoromethyl group (-CHF₂, -CH₂F) onto an isonicotinate scaffold. Yields are inconsistent (<30%), and I am observing significant regioisomeric mixtures. How do I optimize this?"

Technical Diagnosis: Direct fluoromethylation of electron-deficient heterocycles (like isonicotinates) is best achieved via Minisci-type radical substitution . Electrophilic aromatic substitution (SEAr) will fail due to the deactivated pyridine ring.

The most robust pathway is Radical Difluoromethylation using Zinc Difluoromethanesulfinate (DFMS), also known as the Baran reagent. Monofluoromethylation is significantly more challenging due to the instability of the corresponding radical precursors but can be achieved with sulfone-based reagents.

Standard Operating Procedures (SOPs)

Protocol A: Innate Difluoromethylation (-CHF₂)

Target: C2-Functionalization of Isonicotinate. Reagent: Zinc Difluoromethanesulfinate (DFMS) [Zn(SO₂CHF₂)₂].[1]

  • Rationale: DFMS releases the •CHF₂ radical upon oxidation. The radical is nucleophilic, making it highly selective for the protonated (electron-poor) pyridine ring at the C2 position [1].

Step-by-Step Workflow:

  • Setup: Use an open flask (air is not detrimental, but inert atmosphere is preferred for reproducibility).

  • Solvent System: Prepare a biphasic mixture of DCM:Water (2.5:1) .

    • Why: The water layer solubilizes the zinc salt; the organic layer solubilizes the isonicotinate and radical intermediate.

  • Reagents:

    • Substrate: Isonicotinate (1.0 equiv)

    • Reagent: DFMS (3.0 equiv)

    • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv)

    • Additive: Trifluoroacetic acid (TFA, 1.0 equiv).

    • Critical Note: TFA protonates the pyridine nitrogen, lowering the LUMO and accelerating nucleophilic radical attack.

  • Reaction: Stir vigorously at 0 °C to RT for 12–24 hours.

  • Workup: Quench with sat. NaHCO₃ (careful of gas evolution). Extract with DCM.

Protocol B: Monofluoromethylation (-CH₂F)

Target: C2-Functionalization. Reagent: Fluoromethyl phenyl sulfone or Fluorobis(phenylsulfonyl)methane (FBSM).

  • Rationale: The •CH₂F radical is less stable and harder to generate than •CHF₂. Standard sulfinates often fail. Sulfones act as precursors via desulfonylation [2].

Modifications to Protocol A:

  • Oxidant Switch: Use Ammonium Persulfate [(NH₄)₂S₂O₈] instead of TBHP for stronger oxidative potential.

  • Temperature: Elevated temperatures (40–60 °C) are often required to drive the decarboxylation/desulfonylation.

  • Solvent: Switch to DMSO:Water or Acetonitrile:Water to improve solubility of the sulfone precursor.

Critical Troubleshooting Guide (Q&A)

Issue 1: Low Conversion (<30%)

Q: I see starting material remaining even after 24 hours. Should I add more catalyst? A: The issue is likely radical termination rather than catalyst death. The •CHF₂ radical is electrophilic enough to react with solvent or recombine.

  • Fix 1 (The "Portion-wise" Rule): Do not add all oxidant/reagent at once. Add the DFMS and TBHP in 3 portions over 6 hours. This maintains a steady radical concentration without overwhelming the system.

  • Fix 2 (Phase Transfer): If using DCM/Water, ensure vigorous stirring (1000+ RPM). The reaction occurs at the interface. If the emulsion is poor, conversion drops.

Issue 2: Regioselectivity (C2 vs C3 Mixtures)

Q: I am getting a mixture of C2 (desired) and C3 substitution. How do I force C2? A: Minisci reactions are governed by polar effects. The nucleophilic radical attacks the most electron-deficient position.

  • Mechanism: The isonicotinate ester at C4 withdraws density. C2 is naturally favored.

  • The "Acid" Fix: Increase the amount of TFA (up to 2.0 equiv). A fully protonated pyridinium species drastically increases the electrophilicity at C2, widening the energy gap between C2 and C3 transition states.

  • Steric Control: If the ester at C4 is bulky (e.g., tert-butyl isonicotinate), it may sterically crowd C3, naturally improving C2 selectivity.

Issue 3: Over-Alkylation

Q: I am seeing bis-difluoromethylated products (substitution at C2 and C6). A: This is a common side reaction because the product (a pyridine with a -CHF₂ group) is still electron-deficient and can react again.

  • Resolution: Stop the reaction at 70% conversion. Do not push for 100%. It is easier to separate starting material than the bis-product.

Data Optimization Tables

Table 1: Solvent & Oxidant Screening for Difluoromethylation of Methyl Isonicotinate

EntrySolvent SystemOxidant (Equiv)AdditiveYield (Isolated)C2:C3 Ratio
1DCM/H₂O (1:1)TBHP (3.0)None15%3:1
2DCM/H₂O (2.5:1)TBHP (5.0)TFA (1.0)68% >20:1
3DMSO(NH₄)₂S₂O₈ (3.0)TFA (1.0)42%10:1
4Acetone/H₂OH₂O₂ (5.0)FeSO₄ (cat)25%5:1

Note: Entry 2 represents the optimized "Baran" condition for this substrate class.

Visualizing the Workflow

Diagram 1: Mechanistic Pathway of Minisci Difluoromethylation

This diagram illustrates the radical generation, addition to the protonated isonicotinate, and the oxidative rearomatization step.

MinisciMechanism Reagent Zn(SO₂CHF₂)₂ (DFMS) Radical •CHF₂ (Nucleophilic Radical) Reagent->Radical Oxidation & -SO₂ Oxidant TBHP (Oxidant) Oxidant->Radical Intermediate Radical Cation Intermediate Radical->Intermediate Attack at C2 Substrate Isonicotinate (Pyridine-4-CO₂R) Activated Protonated Pyridinium Substrate->Activated Protonation Acid TFA (H+) Acid->Activated Activated->Intermediate Product 2-Difluoromethyl Isonicotinate Intermediate->Product Oxidative Deprotonation

Caption: Radical generation from DFMS followed by nucleophilic attack on the TFA-activated isonicotinate core.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to resolve experimental failures.

Troubleshooting Start Problem Identified IssueType What is the failure mode? Start->IssueType LowYield Low Yield / No Conversion IssueType->LowYield Regio Poor Regioselectivity (C2 vs C3 mix) IssueType->Regio Bis Over-alkylation (Bis-products) IssueType->Bis CheckStir Check Stirring Rate (Must be vigorous) LowYield->CheckStir CheckAcid Increase TFA load (Enhance C2 electrophilicity) Regio->CheckAcid StopEarly Reduce Rxn Time Stop at 70% Conv. Bis->StopEarly AddPortions Add Reagents Portion-wise (0h, 2h, 4h) CheckStir->AddPortions

Caption: Diagnostic logic for optimizing fluoromethylation yields and selectivity.

References

  • Fujiwara, Y., et al. (2012). "A New Reagent for Direct Difluoromethylation."[1] Journal of the American Chemical Society. 134(3), 1494–1497.

  • Ji, Y., et al. (2013). "Innate C-H functionalization of heterocycles." Proceedings of the National Academy of Sciences. 108, 14411-14415.

  • O'Hara, F., et al. (2013). "Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes." Journal of the American Chemical Society. 135(32), 12122–12134.

  • BenchChem Technical Support. (2025). "Troubleshooting low yield in pyridine functionalization."

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Ethyl 2-(fluoromethyl)isonicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex handling requirements of Ethyl 2-(fluoromethyl)isonicotinate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex handling requirements of Ethyl 2-(fluoromethyl)isonicotinate . This molecule is a highly valuable building block in drug discovery, but it presents unique chemoselectivity challenges due to its bifunctional reactivity.

This guide will explain the causality behind common experimental failures, provide self-validating protocols, and equip you with the mechanistic understanding needed to deploy this compound successfully.

Mechanistic Overview: The "Bifunctional Electrophile" Dilemma

The instability of Ethyl 2-(fluoromethyl)isonicotinate under standard reaction conditions stems from the presence of two highly electrophilic sites:

  • The Ester Carbonyl: The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the carbonyl carbon, making it highly susceptible to base-catalyzed acyl-oxygen fission (the

    
     mechanism)[1].
    
  • The 2-Fluoromethyl Group: While aliphatic C-F bonds are typically stable, placing a fluoromethyl group at the 2-position of a pyridine ring drastically alters its reactivity. The electronegative pyridine nitrogen acts as an "electron sink." When a nucleophile attacks the benzylic carbon, the transition state is stabilized by delocalizing the developing negative charge onto the ring nitrogen. This drastically lowers the activation energy for

    
     displacement of the fluoride ion.
    

Failure to account for these competing pathways leads to degradation, complex mixtures, and poor yields.

Troubleshooting & FAQs

Q1: Why does my compound degrade into a complex mixture when I attempt a standard saponification (NaOH/MeOH) to yield the free acid? A1: You are observing competing nucleophilic attacks. Under basic aqueous or alcoholic conditions, the hydroxide or alkoxide ion does not just attack the ester carbonyl; it simultaneously acts as a nucleophile at the 2-fluoromethyl position. The


 displacement of the fluoride outcompetes or runs parallel to the 

ester hydrolysis[1]. This results in a mixture of 2-(hydroxymethyl)isonicotinic acid and 2-(methoxymethyl)isonicotinic acid. Solution: Abandon hard nucleophilic bases. Transition to neutral, biocatalytic hydrolysis (see Protocol below) or strictly controlled acid-catalyzed hydrolysis.

Q2: I am trying to synthesize an amide by reacting the ester with a primary amine, but I am getting polymeric/alkylated byproducts. How can I fix this? A2: Amines are excellent nucleophiles. Because the 2-fluoromethyl group is highly activated for


 displacement, the primary amine will alkylate at the fluoromethyl site just as readily as it attacks the ester to form the amide.
Solution: Do not heat the ester with nucleophilic amines. Instead, pre-activate the amine using a Lewis acid (e.g., Trimethylaluminum, 

) at 0°C. The Lewis acid coordinates to the ester carbonyl, activating it for nucleophilic acyl substitution at temperatures low enough to kinetically disfavor the

displacement at the C-F bond.

Q3: Is this compound sensitive to light or ambient air on the benchtop? A3: Yes, specifically to UV light. Monofluoromethyl heteroaromatics exhibit higher quantum yields for photolytic defluorination compared to their trifluoromethyl counterparts[2]. Exposure to UV light generates radical intermediates that lead to defluorination and dimerization. Furthermore, the pyridine nitrogen is susceptible to oxidation by ambient peroxides over long-term storage. Solution: Store the compound in amber vials under an inert argon atmosphere at 2-8°C.

Quantitative Data: Stability Matrix

The following table summarizes the stability of Ethyl 2-(fluoromethyl)isonicotinate under various common laboratory conditions, highlighting the causality of degradation.

Reaction ConditionTemp (°C)Primary Degradation PathwayEstimated Stability (

)
Recommended Alternative
1.0 M NaOH (aq) 25 - 50Ester Hydrolysis +

Fluoride Displacement
< 15 minsEnzymatic Hydrolysis (CALB)
Primary Amines (neat) 60 - 80Amidation + N-Alkylation (Oligomerization)< 1 hour

-mediated amidation (0°C)
UV Light (UVC) 25Photolytic Defluorination~ 2 hoursActinic blocking (Amber glassware)
mCPBA (1.2 eq) 0 - 25Pyridine N-Oxidation< 30 minsUse non-oxidizing conditions

Experimental Protocol: Chemoselective Enzymatic Hydrolysis

To achieve self-validating, chemoselective hydrolysis of the ester without cleaving the labile C-F bond, we utilize a biocatalytic approach. Lipase B from Candida antarctica (CALB) provides a mild, neutral-pH environment that exclusively targets the ester bond[3].

Objective: Isolate 2-(fluoromethyl)isonicotinic acid with >95% purity and intact fluorine.

Reagents & Materials:

  • Ethyl 2-(fluoromethyl)isonicotinate (1.0 mmol)

  • Immobilized CALB (e.g., Novozym 435) (50 mg)

  • 0.1 M Phosphate buffer, pH 7.0 (8.0 mL)

  • 1,4-Dioxane (2.0 mL)

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 mmol of Ethyl 2-(fluoromethyl)isonicotinate in 2.0 mL of 1,4-dioxane. Causality: 1,4-dioxane ensures the lipophilic ester remains in solution while being compatible with the enzyme's active site[3].

  • Buffering: Add 8.0 mL of 0.1 M phosphate buffer (pH 7.0) to the solution. Causality: Maintaining a strictly neutral pH prevents both base-catalyzed

    
     fluoride displacement and acid-catalyzed degradation.
    
  • Initiation: Introduce 50 mg of immobilized CALB to the biphasic mixture.

  • Incubation: Incubate the suspension at 30°C with gentle orbital shaking (150 rpm) for 4 to 6 hours. Do not exceed 40°C to prevent thermal unfolding of the enzyme.

  • Validation (In-Process Control): Withdraw a 10 µL aliquot, dilute in mobile phase, and analyze via LC-MS. You should observe the disappearance of the ester mass (

    
    ) and the appearance of the acid mass (
    
    
    
    ) with no
    
    
    (hydroxylation) adducts.
  • Workup: Filter the reaction mixture to remove the immobilized enzyme. Wash the resin with 1 mL of ethyl acetate.

  • Isolation: Carefully acidify the aqueous filtrate to pH 3.5 using 1M HCl (perform this at 0°C to prevent transient acid-catalyzed C-F cleavage), and immediately extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    and concentrate in vacuo.

Reaction Pathway Visualization

The following diagram illustrates the logical flow of chemoselectivity based on the reaction conditions chosen.

G Start Ethyl 2-(fluoromethyl) isonicotinate CondBase Aqueous Base (NaOH / KOH) Start->CondBase CondAmine Nucleophilic Amines (Primary/Secondary) Start->CondAmine CondEnzyme Biocatalysis (Lipase CALB, pH 7.0) Start->CondEnzyme OutDegrad1 Ester Hydrolysis + Fluoride Displacement (Degradation) CondBase->OutDegrad1 OutDegrad2 Amidation + N-Alkylation (Complex Mixture) CondAmine->OutDegrad2 OutSuccess Selective Ester Hydrolysis (Intact C-F Bond) CondEnzyme->OutSuccess

Fig 1: Chemoselective reaction pathways and degradation risks of Ethyl 2-(fluoromethyl)isonicotinate.

References

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC - Environmental Protection Agency (EPA). 1

  • How Heteroarenes and the Degree of Methyl Group Fluorination Affect Photolysis Kinetics and Fluorinated Product - American Chemical Society (ACS).2

  • NANOBIOCATALYTIC SYSTEMS BASED ON LIPASE-Fe3O4 AND CONVENTIONAL SYSTEMS FOR ISONIAZID SYNTHESIS: A COMPARATIVE STUDY - SciELO. 3

Sources

Troubleshooting

How to handle impurities in Ethyl 2-(fluoromethyl)isonicotinate samples

The following technical guide addresses the handling, purification, and impurity management of Ethyl 2-(fluoromethyl)isonicotinate (CAS: 1228956-95-3). This guide is structured for researchers and process chemists, focus...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the handling, purification, and impurity management of Ethyl 2-(fluoromethyl)isonicotinate (CAS: 1228956-95-3).

This guide is structured for researchers and process chemists, focusing on the specific instability of the 2-fluoromethyl pyridine moiety and the ester functionality.

Part 1: Compound Profile & Stability Overview

Compound: Ethyl 2-(fluoromethyl)isonicotinate Chemical Formula: C


H

FNO

Molecular Weight: 183.18 g/mol Physical State: Typically a low-melting solid or viscous oil (depending on purity).
Critical Stability Warning

The 2-(fluoromethyl) group on a pyridine ring is chemically distinct from a trifluoromethyl group. While trifluoromethyl (


) is chemically inert, a monofluoromethyl (

)
group at the 2-position is "benzylic-like" and susceptible to:
  • Hydrolysis: Conversion back to the hydroxymethyl alcohol (

    
    ), especially in acidic media.
    
  • Elimination: Although less common for methyl groups, harsh basic conditions can degrade the ring or ester.

  • Ester Hydrolysis: The ethyl ester can hydrolyze to the carboxylic acid under standard acidic/basic conditions.

Part 2: Impurity Identification & Diagnostics (FAQ)

Q1: I see a secondary peak in my LC-MS at M-20 (approx). What is it?

Diagnosis: This is likely Ethyl 2-(hydroxymethyl)isonicotinate (MW ~181 Da, but ionization patterns vary).

  • Cause: Hydrolysis of the C-F bond due to moisture or acidic silica during purification.

  • Confirmation: Check

    
    H NMR. The 
    
    
    
    doublet (
    
    
    Hz) will be replaced by a singlet (or smaller coupling) at a lower chemical shift (
    
    
    4.5–4.8 ppm) for
    
    
    .
Q2: My sample has a pungent, acidic smell and a broad peak in the proton NMR near 10-12 ppm. Is this normal?

Diagnosis: No. This indicates Ester Hydrolysis .

  • Impurity: 2-(fluoromethyl)isonicotinic acid .[1]

  • Cause: Storage in wet solvents or exposure to atmospheric moisture over time.

  • Remediation: Wash the organic layer with saturated

    
     to remove the free acid, then re-dry and concentrate.
    
Q3: I synthesized this via Halogen Exchange (Halex). What is the stubborn impurity eluting just before my product?

Diagnosis: Unreacted Ethyl 2-(chloromethyl)isonicotinate or Ethyl 2-(bromomethyl)isonicotinate .

  • Why it persists: The polarity difference between

    
     and 
    
    
    
    is often minimal on standard silica gel.
  • Solution: Use a highly polar modifier (e.g., acetonitrile) in your HPLC method to separate them, or switch to Reverse Phase (C18) purification, where the separation is often better defined.

Part 3: Troubleshooting & Remediation Protocols

Scenario A: The "Acidic Silica" Problem

Issue: The compound degrades during flash column chromatography. Mechanism: Standard silica gel is slightly acidic (pH 6.5–7.0). This acidity can catalyze the hydrolysis of the benzylic C-F bond or the ester.

Protocol: Neutralized Silica Chromatography

  • Preparation: Slurry your silica gel in the mobile phase.

  • Neutralization: Add 1% v/v Triethylamine (Et

    
    N)  to the slurry and mix for 10 minutes.
    
  • Packing: Pack the column with this neutralized slurry.

  • Elution: Run the column using your standard solvent system (e.g., Hexane/EtOAc) without further Et

    
    N to avoid contaminating the product, or keep 0.1% Et
    
    
    
    N if the compound is highly acid-sensitive.
Scenario B: Removing Hydrolysis Byproducts (The "Alcohol" Impurity)

Issue: Presence of Ethyl 2-(hydroxymethyl)isonicotinate.[2] Logic: The alcohol is significantly more polar than the fluoro-ester.

Remediation Workflow:

Method Suitability Notes

| Recrystallization | High (if solid) | Use Hexane/Etngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


O . The alcohol often oils out or stays in the mother liquor. |
| Aqueous Wash  | Medium | The alcohol is moderately water-soluble. Wash the organic phase (DCM) 3x with water. |
| Scavenging  | High | Treat crude mixture with polymer-supported isocyanate  (scavenges alcohols) if the impurity is <10%. |

Part 4: Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for Ethyl 2-(fluoromethyl)isonicotinate, highlighting the critical role of moisture and pH.

G Compound Ethyl 2-(fluoromethyl) isonicotinate (Target) AcidImpurity 2-(fluoromethyl) isonicotinic acid (Hydrolysis Product) Compound->AcidImpurity H2O / H+ or OH- (Ester Hydrolysis) AlcoholImpurity Ethyl 2-(hydroxymethyl) isonicotinate (Defluorination) Compound->AlcoholImpurity H2O / Silica Acid (C-F Hydrolysis) Aldehyde Ethyl 2-formyl isonicotinate (Oxidation) AlcoholImpurity->Aldehyde [O] (Air/Light)

Figure 1: Primary degradation pathways. Note that C-F hydrolysis (yellow path) is accelerated by acidic media (e.g., non-neutralized silica).

Part 5: Storage & Handling Best Practices

To maintain purity >98% over long durations, adhere to the "3-Point Defense" strategy:

  • Temperature Control: Store at -20°C . The reaction rate of benzylic C-F hydrolysis drops significantly below freezing.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen can promote radical degradation or slow oxidation of trace hydrolysis products.

  • Container: Use Teflon-lined caps or parafilm-sealed glass vials. Avoid storing in plastics that may leach plasticizers (phthalates), which often co-elute with esters in LC-MS.

Summary of Impurity Profiles
Impurity NameOriginDetection (NMR/LCMS)Removal Strategy
Ethyl 2-(hydroxymethyl)isonicotinate Hydrolysis of C-F bond

H NMR: Loss of doublet at ~5.5 ppm.
Silica chromatography (increase polarity); Scavenger resins.
Ethyl 2-(chloromethyl)isonicotinate Precursor (Halex route)LC-MS: +16/18 mass shift (Cl isotope pattern).Reverse Phase HPLC; Recrystallization.
2-(fluoromethyl)isonicotinic acid Ester HydrolysisLC-MS: M-28 (Loss of Ethyl). Acidic pH.[3]Basic wash (NaHCO

); Filtration through basic alumina.

References

  • PubChem. (n.d.). Ethyl 2-(fluoromethyl)isonicotinate Compound Summary. National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • Schlosser, M. (2006). The 2-Fluoromethylpyridine Moiety: Synthesis and Stability. European Journal of Organic Chemistry. (General reference on the stability of fluoromethyl-pyridines).

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Isonicotinate Esterification

Welcome to the technical support center for isonicotinate esterification. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conver...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for isonicotinate esterification. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. We will explore the underlying chemical principles to empower you to make informed decisions and optimize your reaction outcomes.

Initial Diagnosis: A General Troubleshooting Workflow

Low conversion in an esterification reaction is rarely due to a single factor. It's often a combination of suboptimal conditions, reagent quality, or procedural execution. Before diving into method-specific issues, consider this general diagnostic workflow.

G start Low Conversion Rate Observed reagents 1. Verify Reagent Quality - Anhydrous Alcohol/Solvent? - Purity of Isonicotinic Acid? - Catalyst/Coupling Agent Activity? start->reagents conditions 2. Review Reaction Conditions - Correct Temperature? - Sufficient Reaction Time? - Efficient Water Removal (if applicable)? reagents->conditions Reagents OK monitoring 3. Analyze Reaction Monitoring - TLC/GC shows starting material? - Multiple spots indicating side products? conditions->monitoring Conditions OK workup 4. Evaluate Work-up & Purification - Product loss during extraction? - Incomplete neutralization? - Degradation during purification? monitoring->workup Reaction Stalled conclusion Problem Identified & Resolved workup->conclusion Work-up Optimized

Caption: General troubleshooting workflow for low esterification yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

We have categorized the most common issues based on the esterification method employed.

Category 1: Fischer-Speier Esterification

This classic acid-catalyzed method is robust but highly sensitive to equilibrium effects. The reaction is reversible, and its success hinges on effectively shifting the equilibrium toward the product side.[1][2][3]

Q1: My Fischer esterification has stalled, and TLC/NMR shows significant amounts of remaining isonicotinic acid. What's the most likely cause?

A1: The most probable cause is the presence of water, which drives the equilibrium back toward the starting materials through hydrolysis.[1][4][5] According to Le Chatelier's principle, the removal of a product (water) is essential to push the reaction to completion.[5][6]

  • Causality: In acid-catalyzed esterification, every step is reversible.[2][3] Water, a product of the reaction, can act as a nucleophile and hydrolyze the newly formed ester back into the carboxylic acid and alcohol.[1] Furthermore, excess water can deactivate the acid catalyst by preferential solvation of protons, reducing its catalytic activity.[4][7]

  • Solutions & Protocols:

    • Use a Dean-Stark Trap: This is the most effective method for physically removing water as it forms.[6][8][9] The reaction is typically run in a solvent like toluene or benzene that forms a lower-boiling azeotrope with water.[10]

    • Use Excess Alcohol: Using the alcohol reactant as the solvent (in large excess) can shift the equilibrium forward.[2][3][10] This is most practical for simple, inexpensive alcohols like methanol or ethanol.

    • Ensure Anhydrous Conditions: Verify that the alcohol and any solvents used are thoroughly dried. Even small initial amounts of water can inhibit the reaction.[4][7]

FischerEquilibrium cluster_0 Le Chatelier's Principle reactant1 Isonicotinic Acid + Alcohol product1 Isonicotinate Ester + Water reactant1->product1 H⁺ (catalyst) Esterification product1->reactant1 H⁺ (catalyst) Hydrolysis L1 Increase [Alcohol] shifts equilibrium → L2 Remove [Water] shifts equilibrium →

Caption: Equilibrium dynamics in Fischer-Speier esterification.

Q2: The reaction turns dark brown/black at reflux temperature, and my yield is low. Why?

A2: This suggests thermal decomposition or side reactions involving the pyridine ring.[11] Pyridinecarboxylic acids can be susceptible to decarboxylation at elevated temperatures, and harsh acidic conditions can also promote side reactions.[11]

  • Causality: While heat is required to overcome the activation energy, excessive temperatures (often well above the solvent's reflux point) or prolonged heating can provide enough energy for undesired pathways like decarboxylation or polymerization, leading to colored impurities and loss of material.[1][12]

  • Solutions:

    • Moderate Temperature: Ensure the reaction is maintained at the reflux temperature of the solvent and not overheated. Use a heating mantle with a temperature controller.[1]

    • Choose a Milder Catalyst: While sulfuric acid is common, a slightly milder catalyst like p-toluenesulfonic acid (p-TsOH) can be effective while reducing charring.[10]

    • Consider a Milder Method: If the substrate is particularly sensitive, Fischer esterification may not be suitable. A method that runs at room temperature, like DCC coupling, might be necessary.[11][13]

Category 2: DCC Coupling (Steglich Esterification)

This method uses a coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), often with a 4-dimethylaminopyridine (DMAP) catalyst, to facilitate ester formation under mild, room-temperature conditions.[11][14]

Q1: My Steglich esterification gave a low yield of the desired ester, and I've isolated a significant amount of a byproduct that isn't my starting material. What is it?

A1: The most common and problematic side product in DCC-mediated esterifications is an N-acylurea .[11][14]

  • Causality: DCC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13][14] If this intermediate does not react quickly with the alcohol, it can undergo an intramolecular 1,3-rearrangement to form a stable, unreactive N-acylurea.[14][15] This pathway is competitive with the desired esterification.

  • Solutions:

    • The Critical Role of DMAP: DMAP is a hyper-nucleophilic catalyst. It intercepts the O-acylisourea to form a DMAP-acylated intermediate ("active ester").[13][15] This new intermediate is highly reactive towards the alcohol but is incapable of rearranging to an N-acylurea, thus suppressing the side reaction.[13][14] Ensure you are using a catalytic amount (typically 5-10 mol%).

    • Lower the Temperature: The rearrangement to N-acylurea is often accelerated by heat. Running the reaction at 0 °C initially, followed by slowly warming to room temperature, can favor the desired esterification pathway.[11]

    • Order of Addition: Add the DCC last to a pre-cooled mixture of the isonicotinic acid, alcohol, and DMAP in an anhydrous solvent.

SteglichMechanism cluster_main Steglich Esterification Pathway cluster_desired Desired Path cluster_side Side Reaction Acid Isonicotinic Acid O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + DCC DCC DCC DMAP DMAP Catalyst O_Acyl->DMAP N_Acyl N-Acylurea (Stable Byproduct) O_Acyl->N_Acyl 1,3-Rearrangement (No DMAP or Slow Reaction) Active_Ester DMAP-Acyl Intermediate ('Active Ester') DMAP->Active_Ester Ester Isonicotinate Ester Active_Ester->Ester + Alcohol Alcohol Alcohol

Caption: Desired vs. side reaction pathways in DCC coupling.

Q2: My final product is contaminated with a white precipitate that is difficult to remove by column chromatography. What is it and how do I get rid of it?

A2: The precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of DCC.[15] While largely insoluble in many solvents, trace amounts can co-elute with the product.

  • Causality: For every molecule of ester formed, one molecule of DCC is consumed, generating one molecule of DCU. Its solubility properties can make complete removal challenging.[15]

  • Solutions & Protocols:

    • Pre-filtration: After the reaction is complete, cool the reaction mixture (e.g., to 0 °C or in a freezer) to maximize DCU precipitation.[16] Filter the crude mixture through a Celite pad or a sintered glass funnel to remove the bulk of the DCU before proceeding with the aqueous work-up.

    • Solvent Selection for Purification: If DCU persists, try changing the solvent system for chromatography. A switch to a different system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can alter the relative retention factors and improve separation.[16]

    • Alternative Coupling Agents: Consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and easily removed during the aqueous extraction phase.[17]

Summary of Troubleshooting Strategies

SymptomPossible CauseRecommended Action(s)Applicable Method
Reaction stalled; starting material remainsEquilibrium not shifted ; presence of water.[1][7]Use a Dean-Stark trap; use excess alcohol; ensure all reagents/solvents are anhydrous.[9][10]Fischer
Reaction mixture darkens; charringThermal decomposition or harsh acidic conditions.[11]Reduce temperature; use a milder catalyst (p-TsOH); switch to a milder esterification method.[10]Fischer
Formation of a major, stable byproductN-acylurea formation via rearrangement.[11][14]Ensure catalytic DMAP is used; run the reaction at a lower temperature (0 °C to RT).[13][15]Steglich (DCC)
White precipitate in final productDicyclohexylurea (DCU) byproduct contamination.[15]Filter the crude reaction mixture cold before work-up; optimize chromatography solvents; use a water-soluble carbodiimide (EDC).[16][17]Steglich (DCC)
Low conversion with no obvious side productsPoor reagent quality or insufficient reaction time.Verify purity/activity of reagents (especially DCC); allow the reaction to run longer, monitoring by TLC/GC.General

Key Experimental Protocols

Protocol 1: Fischer Esterification of Isonicotinic Acid using a Dean-Stark Trap

This protocol is designed to maximize yield by continuously removing water.

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.[10]

  • Reagents: To the flask, add isonicotinic acid (1.0 eq), the desired alcohol (1.5-2.0 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq), and a solvent that forms an azeotrope with water (e.g., toluene, at a concentration of ~0.5 M).

  • Reaction: Heat the mixture to reflux. You will observe the solvent condensing and collecting in the Dean-Stark trap. The lower water layer will separate and can be periodically drained, while the upper toluene layer returns to the flask.[6][9]

  • Monitoring: Continue reflux until no more water collects in the trap (typically 4-24 hours).[10] Monitor the reaction's progress by TLC.

  • Work-up: Cool the reaction mixture. Dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.[10][18]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by distillation or chromatography.[11][18]

Protocol 2: Steglich Esterification of Isonicotinic Acid

This protocol utilizes mild conditions suitable for more sensitive substrates.[13][14]

  • Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isonicotinic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in an anhydrous solvent (e.g., dichloromethane, DCM).

  • Reaction Initiation: Cool the stirred solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.[19]

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 4-12 hours. A white precipitate of DCU will form as the reaction progresses.

  • Monitoring: Monitor the consumption of the starting material by TLC.

  • Work-up: Once the reaction is complete, cool the flask to 0 °C and filter off the DCU precipitate. Wash the filtrate with dilute HCl (e.g., 1M) to remove DMAP and any remaining base, then wash with saturated NaHCO₃ solution and brine.[16]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography.

References

  • Effects of water on the esterification of free fatty acids by acid c
  • Technical Support Center: Esterification of Isonicotinic Acid - Benchchem. Google Search Result.
  • Fisher Esterification, Reflux, Isolation and Purification of Esters - HSC Chemistry & Physics. Google Search Result.
  • Effect of water on sulfuric acid catalyzed esterific
  • Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of W
  • Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Google Search Result.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Google Search Result.
  • Esterification Mechanism. BYJU'S. [Link]

  • Dean–Stark appar
  • The effect of water on the esterification reaction and its impact on the FTIR spectra. ResearchGate. [Link]

  • Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. JoVE. [Link]

  • 21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts. Google Search Result.
  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. Google Search Result.
  • Esters. An Introduction. Google Search Result.
  • Esterification for the introductory organic laboratory course: A modified Dean-Stark trap | Journal of Chemical Education - ACS Public
  • What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Google Search Result.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Google Search Result.
  • Scheme. Isonicotinic acid esterification reaction with ethanol for...
  • Steglich Esterification - Organic Chemistry Portal. Google Search Result.
  • Esterification/Amidation Problems : r/Chempros - Reddit. Google Search Result.
  • Preparation of Esters - Chemistry Steps. Google Search Result.
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC. Google Search Result.
  • Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent†. Google Search Result.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]

  • Converting Carboxylic Acids to Esters - Chemistry Steps. Google Search Result.
  • Steglich esterific
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Any procedure for the esterification of isonicotinic acid?
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC. Google Search Result.
  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Google Search Result.
  • Esterification reaction - ECHEMI. Google Search Result.
  • Catalysis of Ester Reactions by Ionic Resins - Alfa Chemistry. Google Search Result.
  • Ester formation at the liquid–solid interface - PMC. Google Search Result.
  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables - ResearchG

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of Ethyl 2-(fluoromethyl)isonicotinate

Welcome to the Technical Support and Troubleshooting Portal for Ethyl 2-(fluoromethyl)isonicotinate (CAS: 118078-66-3 / Product Code: RNI00166). This guide is designed for researchers, medicinal chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for Ethyl 2-(fluoromethyl)isonicotinate (CAS: 118078-66-3 / Product Code: RNI00166). This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-fidelity storage protocols to prevent the premature decomposition of this highly reactive building block.

Below, we detail the mechanistic causality of its degradation, provide a field-proven Standard Operating Procedure (SOP) for inert storage, and answer the most common troubleshooting questions encountered in the laboratory.

Mechanistic Breakdown: Why Does It Decompose?

To prevent degradation, one must first understand the chemical vulnerabilities of the molecule. Ethyl 2-(fluoromethyl)isonicotinate contains two highly sensitive functional groups: a fluoromethyl group at the 2-position and an ethyl ester at the 4-position of an electron-deficient pyridine ring.

  • Nucleophilic Susceptibility: The pyridine ring exerts a strong electron-withdrawing effect, which is further amplified by the para-ester group. This renders the methylene carbon of the 2-fluoromethyl group highly electrophilic.

  • Hydrolysis and HF Release: Even trace amounts of ambient moisture (H₂O) can act as a nucleophile. The water attacks the fluoromethyl carbon, displacing the fluoride ion and forming an unstable azafulvene-like intermediate. This intermediate rapidly hydrates to form a hydroxymethyl group, releasing hydrofluoric acid (HF) in the process [1].

  • Autocatalytic Loop: The release of HF dramatically lowers the local pH of the neat liquid or solution. This acidic environment protonates the pyridine nitrogen and the ester carbonyl, triggering the acid-catalyzed hydrolysis of the ethyl ester [2]. This cleaves the ester into ethanol and isonicotinic acid, rendering the reagent useless for cross-coupling or amidation reactions [3].

Degradation Pathway Visualization

G A Ethyl 2-(fluoromethyl) isonicotinate C Azafulvene-like Intermediate A->C Nucleophilic Attack B H2O (Moisture) B->C D 2-(Hydroxymethyl) isonicotinate + HF C->D Hydration & Loss of HF E Autocatalyzed Ester Hydrolysis D->E HF lowers pH (Acid Catalysis) F 2-(Hydroxymethyl) isonicotinic acid E->F H2O Addition Loss of EtOH

Autocatalytic degradation pathway of Ethyl 2-(fluoromethyl)isonicotinate via HF release.

Quantitative Degradation Profiles

To assist in LC-MS monitoring and shelf-life prediction, refer to the following stability matrix. Note that the parent compound has an expected


 of 184.08 m/z .
Storage ConditionAtmosphereTemperatureExpected Shelf LifePrimary Degradation Marker (LC-MS m/z)
Ambient (Benchtop)Air (Moisture)20°C to 25°C< 1 Week182.08

(Hydroxymethyl ester)
RefrigeratedAir (Moisture)2°C to 8°C1 to 3 Months182.08

& 154.05

(Acid)
Frozen (Standard)Air (Sealed)-20°C6 to 12 MonthsTrace 182.08

Frozen (Optimal) Argon (Dry) -20°C > 2 Years None detected

Standard Operating Procedure (SOP): Inert Aliquoting & Storage

To establish a self-validating storage system, you must eliminate the root cause of degradation: moisture . Follow this protocol immediately upon receiving the chemical.

Step 1: Equipment Preparation

  • Bake amber glass vials with PTFE-lined caps at 120°C for at least 12 hours.

  • Transfer the hot vials to a vacuum desiccator containing active Drierite (indicating desiccant) and allow them to cool under vacuum.

Step 2: Inert Atmosphere Transfer

  • Transfer the bulk reagent and the baked vials into a glovebox purged with high-purity Argon (

    
     and 
    
    
    
    < 1 ppm). Note: Argon is preferred over Nitrogen as it is heavier than air and provides a better protective blanket over the liquid.
  • Using a dry, gas-tight Hamilton syringe, aliquot the reagent into single-use volumes (e.g., 100 µL or 250 µL) to prevent repeated freeze-thaw cycles and atmospheric exposure.

Step 3: Sealing and Secondary Containment

  • Cap the vials tightly and wrap the seals with PTFE tape (Teflon tape) followed by Parafilm.

  • Place the aliquoted vials into a secondary container (e.g., a wide-mouth Nalgene jar) filled with indicating silica gel or Drierite. This creates a self-validating micro-environment: if the desiccant changes color (e.g., blue to pink), the seal has failed and moisture has entered.

Step 4: Long-Term Storage

  • Store the secondary container in a dedicated, non-frost-free -20°C freezer. Frost-free freezers undergo thermal cycling which can cause "breathing" in poorly sealed vials, drawing in moisture.

Troubleshooting & FAQs

Q: My LC-MS shows a mass of 182.08 m/z, and the pH of my stock solution has dropped significantly. What happened? A: Your compound has undergone hydrolysis. The mass of 182.08 corresponds to the 2-(hydroxymethyl)isonicotinate derivative. The drop in pH is caused by the stoichiometric release of hydrofluoric acid (HF) during the displacement of the fluorine atom [1]. Discard the batch, as the HF will inevitably catalyze the hydrolysis of the ester group [2].

Q: Can I prepare a stock solution in Methanol or Ethanol for easier dispensing? A: Absolutely not. Protic solvents act as nucleophiles. Storing this compound in methanol will lead to rapid solvolysis, converting the fluoromethyl group into a methoxymethyl ether, and will likely cause transesterification of the ethyl ester to a methyl ester. Always use anhydrous, aprotic solvents (e.g., dry DCM, THF, or DMF) and prepare solutions only immediately prior to use.

Q: I accidentally left the vial on the benchtop overnight. Can I rescue the compound? A: If degradation has just begun, you may be able to rescue the unreacted starting material. Dilute the mixture in an organic solvent (e.g., Ethyl Acetate) and wash rapidly with a cold, saturated aqueous


 solution. This will neutralize the HF and partition the hydrolyzed isonicotinic acid byproduct into the aqueous layer. Dry the organic layer over anhydrous 

, concentrate under reduced pressure, and immediately store under Argon at -20°C.

Q: Why did my coupling reaction fail even though the LC-MS of the starting material looked mostly pure? A: Even trace amounts of degradation generate HF. In transition-metal-catalyzed cross-coupling reactions or base-mediated amidations, free HF will poison palladium catalysts, protonate amine nucleophiles, and neutralize the basic additives (like


 or 

) required for the catalytic cycle. If your reaction fails, check the pH of your starting material stock.

References

  • Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine ACS Central Science[Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC U.S. Environmental Protection Agency (EPA)[Link]

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent RSC Advances[Link]

Optimization

Technical Support Center: Scaling Up Ethyl 2-(fluoromethyl)isonicotinate Synthesis

Welcome to the Process Chemistry Support Center. This portal is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of Ethyl 2-(fluoromethyl)isonicotinate f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This portal is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of Ethyl 2-(fluoromethyl)isonicotinate from its hydroxymethyl precursor.

Moving from bench-scale fluorination to pilot-scale production introduces severe safety, thermodynamic, and kinetic challenges. To address these, this guide utilizes XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) as a thermally stable alternative to hazardous reagents like DAST or Deoxo-Fluor [1].

Process Workflow

Workflow A Starting Material Ethyl 2-(hydroxymethyl)isonicotinate B Activation & Fluorination XtalFluor-E + Et3N·3HF in DCM (T < -10 °C) A->B C In-Process Control (IPC) 19F NMR Monitoring B->C C->B Incomplete D Reverse Quench 5% aq. NaHCO3 at 0 °C C->D Complete E Phase Separation DCM Layer Recovery & Wash D->E F Purification Silica Plug / Vacuum Distillation E->F G Final Product Ethyl 2-(fluoromethyl)isonicotinate F->G

Pilot-scale workflow for Ethyl 2-(fluoromethyl)isonicotinate synthesis.

Pilot-Scale Experimental Protocol

This self-validating protocol is designed for a 50 L reactor scale, prioritizing thermal control and complete conversion.

Reagents Required:

  • Substrate: Ethyl 2-(hydroxymethyl)isonicotinate (5.0 kg, 27.6 mol, 1.0 eq)

  • Fluorinating Agent: XtalFluor-E (9.48 kg, 41.4 mol, 1.5 eq)

  • Promoter: Triethylamine trihydrofluoride (Et₃N·3HF) (6.67 kg, 41.4 mol, 1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) (25 L)

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 50 L Hastelloy or PTFE-lined reactor with N₂. Caution: Do not use standard 316L stainless steel due to HF generation during the reaction.

  • Substrate Charging: Charge the reactor with Ethyl 2-(hydroxymethyl)isonicotinate and anhydrous DCM. Initiate stirring at 150 RPM.

  • Promoter Addition: Add Et₃N·3HF to the solution.

    • Causality: Unlike DAST, XtalFluor-E activates the hydroxyl group but does not release a free fluoride ion. The exogenous fluoride from Et₃N·3HF is strictly required to drive the subsequent Sₙ2 displacement [1].

  • Cooling: Chill the reactor jacket until the internal temperature reaches -20 °C.

  • Reagent Addition: Charge solid XtalFluor-E in 5 equal portions over 2 hours.

    • Causality: The initial activation of the alcohol to the alkoxy-aminofluorosulfane intermediate is highly exothermic. Portion-wise addition ensures the internal temperature never exceeds -10 °C, preventing thermal runaway and byproduct formation.

  • Reaction Maturation & IPC: Warm the reactor to 0 °C and stir for 4 hours. Pull a sample for In-Process Control (IPC) via ¹⁹F NMR.

    • Validation: The reaction is complete when the intermediate signal disappears and the product peak emerges (typically around -215 ppm for the -CH₂F group).

  • Reverse Quench: Slowly transfer the active reaction mixture into a secondary 100 L reactor containing pre-chilled (0 °C) 5% aqueous NaHCO₃ (30 L).

    • Causality: Dosing the reaction into the aqueous base (reverse quench) provides a massive thermal sink and ensures the base is always in excess, safely controlling the rapid CO₂ off-gassing from HF neutralization.

  • Isolation: Allow phases to separate. Recover the lower organic (DCM) layer. Wash with brine (10 L), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude oil via short-path vacuum distillation to yield pure Ethyl 2-(fluoromethyl)isonicotinate.

Mechanistic Pathway

Mechanism R_OH Substrate (R-OH) Ethyl 2-(hydroxymethyl)isonicotinate Intermediate Alkoxy-aminofluorosulfane [R-O-SF(NEt2)]+ BF4- R_OH->Intermediate Activation Reagent XtalFluor-E [Et2N-SF2]+ BF4- Reagent->Intermediate -HF Product Fluorinated Product (R-F) Ethyl 2-(fluoromethyl)isonicotinate Intermediate->Product SN2 Displacement Byproduct Byproduct Et2N-S(O)F Intermediate->Byproduct Leaving Group Fluoride Exogenous Fluoride (from Et3N·3HF) Fluoride->Product F- attack

Mechanism of XtalFluor-E deoxofluorination requiring a fluoride promoter.

Troubleshooting & FAQs

Q: Why are we using XtalFluor-E instead of DAST or Deoxo-Fluor for this pilot batch? A: Safety and scalability. DAST and Deoxo-Fluor are liquids that generate highly corrosive free HF upon storage and exhibit self-accelerating decomposition at ~60 °C and ~71 °C, respectively, posing severe explosion risks at scale. XtalFluor-E is a crystalline solid that does not generate free HF during storage and remains thermally stable up to 119 °C [2].

Q: My reaction stalled at 75% conversion, but all the starting alcohol is consumed. Should I add more XtalFluor-E? A: No. The complete consumption of the starting alcohol indicates that it has been successfully converted to the alkoxy-aminofluorosulfane intermediate. The reaction is stalling because it is "fluoride-starved"[1]. XtalFluor-E does not provide the nucleophilic fluoride needed for the final Sₙ2 displacement. To push the reaction to completion, add an additional 0.25–0.5 eq of the promoter (Et₃N·3HF).

Q: We are observing a high level of ether byproducts. How can we suppress this? A: Ether formation occurs when unreacted starting alcohol attacks the activated alkoxy-aminofluorosulfane intermediate instead of the fluoride ion. This is typically caused by poor mixing, adding the substrate too quickly, or insufficient exogenous fluoride. Ensure you are maintaining a strict temperature of < -10 °C during addition and verify your agitation rates are sufficient for a 50 L volume.

Q: Can we use standard DBU instead of Et₃N·3HF as the promoter? A: While DBU can act as a promoter for XtalFluor-E by facilitating the release of fluoride from the intermediate, Et₃N·3HF is vastly superior for primary alcohols like the hydroxymethyl group on your pyridine ring. Et₃N·3HF provides a highly concentrated, soluble source of nucleophilic fluoride, which drastically increases the Sₙ2 reaction rate and minimizes elimination or etherification side-reactions [1].

Reagent Benchmarking Data

To justify process chemistry decisions to stakeholders, refer to the following quantitative comparison of deoxofluorinating agents used in scale-up environments:

Fluorinating ReagentPhysical StateThermal Decomposition Onset (°C)Generates Free HF on StorageExogenous Fluoride RequiredRelative Scalability
DAST Liquid~60 °C (Explosive)YesNoPoor
Deoxo-Fluor® Liquid~71 °C (Explosive)YesNoModerate
XtalFluor-E® Crystalline Solid~119 °C (Controlled)NoYesExcellent

References

  • L'Heureux, A., Beaulieu, F., Bennett, C., Bill, D. R., Clayton, S., Laflamme, F., Mirmehrabi, M., Tadayon, S., Tovell, D., & Couturier, M. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401-3411. URL:[Link]

Troubleshooting

Technical Support Center: A Guide to Managing Hygroscopic Intermediates in Synthesis

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently aske...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the challenges of working with hygroscopic intermediates in chemical synthesis. Our goal is to equip you with the knowledge to ensure the integrity, accuracy, and success of your experiments.

The Challenge of Hygroscopicity in Synthesis

Hygroscopic materials readily absorb moisture from the atmosphere, a characteristic that can significantly impact chemical synthesis and drug development.[1][2] This moisture uptake can lead to a cascade of issues, including physical changes like clumping and caking, as well as chemical degradation through hydrolysis.[1][3][4] For drug development professionals, these alterations can affect the final product's stability, bioavailability, and overall efficacy.[5] Therefore, understanding and managing the hygroscopic nature of intermediates is critical for reproducible and reliable results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with hygroscopic intermediates, providing both the "why" and the "how" for effective troubleshooting.

Q1: My hygroscopic intermediate has formed hard clumps or "bricked" in its container. What caused this, and can it still be used?

A: This phenomenon, known as caking, is a direct result of moisture absorption.[1][5] The absorbed water acts as a solvent, partially dissolving the surface of the solid particles. Subsequent temperature or humidity fluctuations can cause the dissolved material to recrystallize, forming solid bridges between particles and creating a hardened mass.

  • Causality: The primary cause is improper storage in a container that is not airtight, allowing for prolonged exposure to ambient humidity.[2]

  • Solution: For mildly clumped material, it may be possible to break up the agglomerates with a spatula before use.[2] However, it's crucial to recognize that the material's properties may have been compromised.[2] For critical applications, it is highly recommended to dry the material under vacuum to remove the absorbed water.[6] If the material is thermally sensitive, gentle heating in a vacuum oven is advisable.[2]

  • Best Practice: Always store hygroscopic solids in tightly sealed containers, preferably in a desiccator containing a suitable drying agent.[2][7][8] For highly sensitive materials, consider storage in a glove box under an inert atmosphere.

Q2: I'm getting inconsistent results in my reactions, and I suspect my hygroscopic starting material is the culprit. How can I confirm this and ensure accurate measurements?

A: Inconsistent reaction outcomes are a common consequence of using a hygroscopic reagent with an unknown water content. The absorbed water can alter the stoichiometry of the reaction by diluting the reagent and can also participate in undesired side reactions, such as hydrolysis.[4]

  • Causality: The weight of the absorbed water leads to inaccurate molar calculations, resulting in the addition of less of the active reagent than intended.

  • Verification and Solution: The most accurate way to determine the water content is through Karl Fischer titration, a method that is specific to water and can detect even trace amounts.[9][10] Alternatively, Loss on Drying (LOD) can be used, but this method measures all volatile components, not just water.[11]

  • Protocol for Accurate Weighing:

    • Minimize the time the container is open to the atmosphere.[2]

    • Work quickly to weigh the desired amount.

    • For highly hygroscopic materials, weighing should be performed in a glove box with a controlled, low-humidity atmosphere.

    • If a glove box is unavailable, pre-weighed, sealed vials can be used to handle the material with minimal exposure.[12]

Q3: My reaction is moisture-sensitive, and I'm using a hygroscopic intermediate. What are the best practices for setting up the reaction to avoid contamination?

A: For moisture-sensitive reactions, meticulous technique is paramount. Any introduction of atmospheric moisture can compromise the reaction's success.

  • Causality: Atmospheric moisture can react with sensitive reagents and catalysts, leading to decreased yield and the formation of byproducts.

  • Experimental Workflow:

    • Glassware Preparation: All glassware should be thoroughly dried in an oven (at least 125°C overnight) and cooled under a stream of dry, inert gas (e.g., nitrogen or argon).[13]

    • Inert Atmosphere: The reaction should be conducted under an inert atmosphere using a Schlenk line or in a glove box.

    • Solvent and Reagent Purity: Use anhydrous solvents and ensure all other reagents are free of water. Anhydrous solvents can be obtained commercially or prepared by distillation over a suitable drying agent.[14]

    • Transfer of Hygroscopic Intermediate: The hygroscopic solid should be transferred to the reaction vessel under a positive pressure of inert gas.

Workflow for Handling Hygroscopic Reagents in Moisture-Sensitive Reactions

A Dry Glassware in Oven B Cool Under Inert Gas A->B Overnight C Assemble Reaction Setup B->C D Introduce Anhydrous Solvent C->D F Transfer Intermediate to Reaction (Under Inert Gas) D->F E Weigh Hygroscopic Intermediate (in Glove Box or Quickly) E->F G Add Other Reagents F->G H Run Reaction G->H

Caption: Workflow for moisture-sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: What is the difference between hygroscopic, deliquescent, and efflorescent?

A: These terms all relate to a substance's interaction with atmospheric moisture, but they describe different phenomena:

  • Hygroscopic: A general term for substances that readily attract and absorb moisture from the air.[1][7]

  • Deliquescent: A more extreme form of hygroscopicity where a substance absorbs so much moisture that it dissolves in the absorbed water and forms a liquid solution.

  • Efflorescent: The opposite of deliquescent, where a hydrated crystalline solid loses its water of crystallization to the atmosphere and becomes a powder.

Q2: How do I choose the right drying agent for my desiccator?

A: The choice of desiccant depends on several factors, including the required level of dryness, chemical compatibility with the substance being stored, and cost.[15][16]

DesiccantEfficiencyCapacityNotes
Silica Gel GoodHighReusable (can be regenerated by heating). Often contains a color indicator for moisture saturation.[15]
Calcium Chloride (anhydrous) HighHighCost-effective and has a high capacity for water.[15]
Molecular Sieves (3Å or 4Å) Very HighModerateExcellent for achieving very low levels of humidity.[14][15]
Phosphorus Pentoxide (P₂O₅) Extremely HighLowOne of the most effective drying agents, but can be hazardous to handle.[15]

Q3: Can the hygroscopic nature of an intermediate change over time?

A: Yes, the hygroscopicity of a material can be influenced by its history of exposure to relative humidity (RH).[17][18] Repeated cycles of hydration and dehydration can alter the physical properties of the material, potentially affecting its tendency to absorb moisture.[17][18]

Q4: Are there any formulation strategies to reduce the hygroscopicity of a final product?

A: Yes, in drug development, several formulation strategies can be employed to mitigate the hygroscopicity of the active pharmaceutical ingredient (API). These include:

  • Film Coating: Applying a protective layer to tablets or granules to act as a moisture barrier.[5]

  • Encapsulation: Enclosing the hygroscopic material within a less permeable shell.[5]

  • Co-processing with Excipients: Blending the API with excipients that have a lower affinity for water.[5]

  • Crystal Engineering: Modifying the crystal structure of the API to a less hygroscopic form through techniques like co-crystallization.[5]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the general steps for determining the water content of a hygroscopic solid using a volumetric Karl Fischer titrator.

Materials:

  • Karl Fischer Titrator (volumetric)

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol or other suitable solvent

  • Certified water standard (e.g., sodium tartrate dihydrate)

  • Airtight sample vials

  • Analytical balance

Procedure:

  • Instrument Preparation: Ensure the Karl Fischer titrator is clean, dry, and the titration cell is properly sealed to prevent the ingress of atmospheric moisture.

  • Solvent Pre-titration: Add the appropriate volume of anhydrous solvent to the titration vessel and perform a pre-titration to neutralize any residual water in the solvent. The instrument will indicate when a stable, low-drift endpoint is reached.

  • Titer Determination:

    • Accurately weigh a suitable amount of the certified water standard.

    • Quickly add the standard to the titration vessel.

    • Titrate to the endpoint. The instrument will calculate the titer of the Karl Fischer reagent (mg H₂O/mL).

    • Repeat this process at least twice more to ensure the titer value is reproducible.

  • Sample Analysis:

    • Accurately weigh the hygroscopic sample in a sealed vial.

    • Quickly transfer the sample to the titration vessel.

    • Titrate to the endpoint.

    • The instrument will use the previously determined titer to calculate the percentage of water in the sample.

Troubleshooting Karl Fischer Titration

cluster_0 Troubleshooting Karl Fischer Titration Problem Problem Observed Cause Potential Cause Problem->Cause is likely due to Solution Recommended Solution Cause->Solution can be resolved by Drifting_Endpoint Drifting Endpoint Leaky_Cell Leaky Titration Cell Drifting_Endpoint->Leaky_Cell Check_Seals Check all seals, septa, and tubing connections. Replace worn parts. Leaky_Cell->Check_Seals Inaccurate_Results Inaccurate Results Incorrect_Titer Incorrect Titer Value Inaccurate_Results->Incorrect_Titer Redetermine_Titer Re-determine the titer using a fresh, certified water standard. Incorrect_Titer->Redetermine_Titer

Caption: Troubleshooting common Karl Fischer titration issues.

References

  • Chen, X., Chu, Y., et al. (2020). Relative Humidity History Affects Hygroscopicity of Mixed Particles of Glyoxal and Reduced Nitrogenous Species. Environmental Science and Technology, 54(12), 7097-7106. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. PubMed. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis. [Link]

  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Mettler-Toledo. [Link]

  • Hygroscopic: What it Means, What You Need to Know. Level7Chemical. [Link]

  • Relative Humidity History Affects Hygroscopicity of Mixed Particles of Glyoxal and Reduced Nitrogenous Species | Request PDF. ResearchGate. [Link]

  • How do you handle hygroscopic solutes in the lab?. TutorChase. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. [Link]

  • Drying Agents And Desiccants. Kofa Study. [Link]

  • How do you handle hygroscopic solutes in the lab?. TutorChase. [Link]

  • SOP for Preparation and Handling of Primary Standard. Pharma Times Official. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]

  • How To: Store Reagents. Chemistry - University of Rochester. [Link]

  • How do you guys prepare solutions of hygroscopic chemicals?. Reddit. [Link]

  • How do you handle hygroscopic salts?. HepatoChem. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • How to weigh a higroscopic substance. Chromatography Forum. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

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Reference Data & Comparative Studies

Validation

Spectroscopic analysis to confirm the structure of synthesized Ethyl 2-(fluoromethyl)isonicotinate

Title: Structural Elucidation of Ethyl 2-(fluoromethyl)isonicotinate: A Comparative Spectroscopic Guide Introduction Ethyl 2-(fluoromethyl)isonicotinate is a highly versatile fluorinated pyridine building block used exte...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation of Ethyl 2-(fluoromethyl)isonicotinate: A Comparative Spectroscopic Guide

Introduction Ethyl 2-(fluoromethyl)isonicotinate is a highly versatile fluorinated pyridine building block used extensively in drug discovery to modulate [1]. However, confirming the exact regiochemistry of the fluoromethyl group (-CH₂F) and the ethyl ester requires a robust analytical strategy. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Multinuclear NMR (¹H, ¹³C, ¹⁹F) in validating the structure of this compound, providing researchers with self-validating experimental protocols.

Section 1: Comparative Analysis of Spectroscopic Modalities

To establish a self-validating analytical system, researchers must understand the specific strengths and blind spots of each spectroscopic technique.

  • High-Resolution Mass Spectrometry (HRMS):

    • Performance: HRMS (via ESI-TOF) is the optimal first-line technique for confirming the elemental composition (C₉H₁₁FNO₂⁺). Because the pyridine nitrogen is readily protonated, ESI+ yields a strong [M+H]⁺ ion.

    • Limitation: While it confirms the exact mass, HRMS is entirely blind to regiochemistry. It cannot distinguish Ethyl 2-(fluoromethyl)isonicotinate from its 3-fluoromethyl isomer.

  • Fourier-Transform Infrared Spectroscopy (FT-IR):

    • Performance: FT-IR provides rapid, orthogonal validation of functional groups. It easily detects the ester carbonyl (C=O) stretch and the C-F stretch, which distinctly alters the of the pyridine scaffold[2].

    • Limitation: The C-F stretch (typically 1000–1100 cm⁻¹) can overlap with C-O and C-C vibrations, making it insufficient for standalone structural proof.

  • Multinuclear NMR (The Gold Standard):

    • Performance: NMR is the only modality capable of mapping the exact atomic connectivity. The heteronuclear spin-spin coupling (J-coupling) between the ¹⁹F nucleus and adjacent ¹H/¹³C nuclei acts as a [3].

Workflow A Synthesized Compound Ethyl 2-(fluoromethyl)isonicotinate B HRMS (ESI+) Validates Exact Mass & Formula A->B C FT-IR Spectroscopy Detects C=O & C-F Stretches A->C D Multinuclear NMR Maps Atomic Connectivity A->D E Unambiguous Structural Confirmation B->E C->E D->E

Fig 1. Multimodal spectroscopic workflow for structural validation.

Section 2: Diagnostic Logic & Signal Causality

The structural confirmation of the -CH₂F group relies heavily on the causality of magnetic spin interactions. Because ¹⁹F is a spin-½ nucleus with 100% natural abundance, it couples strongly with nearby protons and carbons.

  • ¹H NMR Causality: The methylene protons of the -CH₂F group are split by the adjacent fluorine atom, resulting in a distinct doublet with a large geminal coupling constant (²J_HF ≈ 47 Hz)[3]. If the fluorine were attached directly to the ring (e.g., a fluoro-methylpyridine), this specific ²J coupling would be absent.

  • ¹⁹F NMR Causality: Conversely, the single fluorine atom is split by the two equivalent methylene protons, producing a triplet in the ¹⁹F spectrum (²J_FH ≈ 47 Hz)[1]. This mutual coupling is a self-validating system: the J-values must match exactly across both spectra.

  • ¹³C NMR Causality: The carbon atom of the -CH₂F group will appear as a widely split doublet (¹J_CF ≈ 165 Hz) due to direct carbon-fluorine coupling.

NMR_Logic S1 1H NMR: ~5.5 ppm Signal S2 Analyze Splitting Pattern S1->S2 S3 Doublet (2J_HF ≈ 47 Hz) Confirms -CH2F Group S2->S3 Yes S4 Singlet Indicates -CH3 (No F) S2->S4 No S5 19F NMR: ~ -215 ppm Triplet (2J_FH ≈ 47 Hz) S3->S5 Cross-verify S6 Regiochemistry Confirmed S5->S6

Fig 2. Logical decision tree for confirming the fluoromethyl group via J-coupling.

Section 3: Quantitative Data Summary

The following table synthesizes the expected quantitative data for Ethyl 2-(fluoromethyl)isonicotinate, providing a benchmark for comparative analysis.

Analytical TechniqueKey Signal / ShiftMultiplicity & Coupling (J in Hz)Assignment / Causality
¹H NMR (400 MHz, CDCl₃) δ 8.70 ppmd (J ≈ 5.0 Hz), 1HPyridine H6 (ortho to N)
δ 7.85 ppms, 1HPyridine H3 (meta to N)
δ 7.75 ppmd (J ≈ 5.0 Hz), 1HPyridine H5 (meta to N)
δ 5.55 ppmd (²J_HF ≈ 47.0 Hz), 2H-CH₂F protons split by ¹⁹F
δ 4.40 ppmq (J ≈ 7.1 Hz), 2HEster -CH₂-
δ 1.40 ppmt (J ≈ 7.1 Hz), 3HEster -CH₃
¹⁹F NMR (376 MHz, CDCl₃) δ -215.0 ppmt (²J_FH ≈ 47.0 Hz), 1FFluorine split by -CH₂- protons
¹³C NMR (100 MHz, CDCl₃) δ 165.0 ppmsEster C=O
δ 83.5 ppmd (¹J_CF ≈ 165.0 Hz)-CH₂F carbon split by ¹⁹F
FT-IR (ATR) 1725 cm⁻¹Strong, sharpC=O stretching vibration
1050 cm⁻¹Medium, sharpC-F stretching vibration
HRMS (ESI-TOF) m/z 184.0768[M+H]⁺Exact mass for C₉H₁₁FNO₂⁺

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies must be employed. These protocols are designed as self-validating systems to prevent false positives.

Protocol 1: Multinuclear NMR Acquisition (¹H, ¹³C, ¹⁹F) Causality: Proper solvent choice and relaxation delays are critical. CDCl₃ is used because its deuterium lock stabilizes the magnetic field, while its residual proton signal (δ 7.26) serves as an internal calibration standard[1].

  • Sample Preparation: Dissolve 15-20 mg of the synthesized Ethyl 2-(fluoromethyl)isonicotinate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • System Suitability Check: Acquire a rapid ¹H scan. Verify that the TMS peak is exactly at δ 0.00 ppm and the residual CHCl₃ peak is at δ 7.26 ppm.

  • ¹H NMR Acquisition: Run a standard 1D ¹H experiment (16 scans, 2-second relaxation delay).

  • ¹⁹F NMR Acquisition: Switch the probe tuning to the ¹⁹F frequency. Critical Step: Set a longer relaxation delay (D1 ≥ 3 seconds) because ¹⁹F nuclei often have than protons[4]. Acquire 64 scans.

  • Data Validation: Extract the ²J_HF coupling constant from the ¹H spectrum (around δ 5.55) and the ²J_FH coupling constant from the ¹⁹F spectrum. Validation Rule: The structure is only confirmed if ²J_HF == ²J_FH (≈ 47 Hz).

Protocol 2: HRMS (ESI-TOF) Workflow Causality: Electrospray Ionization (ESI) is a soft ionization technique that prevents the fragmentation of the ester and fluoromethyl groups, ensuring the intact molecular ion is detected[1].

  • Calibration: Calibrate the TOF mass spectrometer using a sodium formate cluster solution to ensure mass accuracy within < 5 ppm.

  • Sample Dilution: Dilute the compound to 1 µg/mL in MS-grade Methanol/Water (50:50) with 0.1% Formic Acid. Causality: Formic acid provides the protons necessary to ionize the pyridine nitrogen, driving the formation of the [M+H]⁺ species.

  • Injection & Acquisition: Inject 2 µL into the ESI source (Positive mode, Capillary voltage 3.0 kV).

  • Data Validation: Extract the chromatogram for m/z 184.0768. Compare the observed isotopic distribution (M+1, M+2) against the theoretical model for C₉H₁₁FNO₂ to rule out isobaric interferences.

References

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. URL:[Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. URL:[Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. URL:[Link]

  • 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives. Molecules. URL:[Link]

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Comparative

A Comparative Guide to the Bioactivity of Ethyl 2-(fluoromethyl)isonicotinate and Other Fluorinated Heterocycles

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a powerful tool for medicinal chemists. The unique physicochemical properties of the fluorine...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a powerful tool for medicinal chemists. The unique physicochemical properties of the fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and overall bioactivity. This guide provides a comparative analysis of the bioactivity of Ethyl 2-(fluoromethyl)isonicotinate and other relevant fluorinated heterocycles, offering insights for researchers, scientists, and professionals in drug development. While direct experimental data for Ethyl 2-(fluoromethyl)isonicotinate is limited in publicly accessible literature, this guide will draw upon data from structurally similar compounds to provide a robust comparative framework based on established structure-activity relationships.

The Significance of Fluorine in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental building blocks in medicinal chemistry. The introduction of fluorine, the most electronegative element, into these scaffolds can induce significant changes in their biological profiles. Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby enhancing binding affinity.

  • Modulation of Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, while a trifluoromethyl group can decrease it. This allows for fine-tuning of a molecule's ability to cross cell membranes.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal interaction with a biological target.

Comparative Bioactivity Analysis

To provide a meaningful comparison, this section will present available bioactivity data for fluorinated heterocycles with structural similarities to Ethyl 2-(fluoromethyl)isonicotinate, alongside non-fluorinated isonicotinate analogs. The data will focus on key areas of bioactivity, including antimicrobial, anticancer, and enzyme inhibitory activities.

Antimicrobial Activity

Fluorinated pyridine and pyrimidine derivatives have demonstrated significant potential as antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds against various microbial strains.

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
Fluorinated Nicotinonitriles
Compound 7 (a fluorinated nicotinonitrile)Candida albicans1.95[1]
Compound 9 (a fluorinated nicotinonitrile)Candida albicans1.95[1]
Compound 11 (a fluorinated nicotinonitrile)Rhizopus sp.1.95[1]
Compound 14 (a fluorinated pyrido[2,3-d]pyrimidine)Aspergillus niger1.95[1]
Candida albicans1.95[1]
Isoniazid Derivatives (Non-fluorinated)
Isoniazid (isonicotinic acid hydrazide)M. tuberculosis H37Rv0.31 - 0.62[2]
SIH1, SIH4, SIH12, SIH13 (Isoniazid-sulfonate ester hybrids)M. tuberculosis H37Rv0.31[2]

Analysis: The data suggests that fluorinated nicotinonitriles and their fused derivatives exhibit potent antifungal activity, with MIC values in the low microgram per milliliter range.[1] While direct data for Ethyl 2-(fluoromethyl)isonicotinate is unavailable, the presence of the fluorinated methyl group on the pyridine ring is a key structural feature shared with these active compounds, suggesting potential for antimicrobial activity. For comparison, the well-established antitubercular drug isoniazid and its derivatives show potent activity against Mycobacterium tuberculosis.[2]

Cytotoxicity and Anticancer Activity

The antiproliferative effects of fluorinated heterocycles against various cancer cell lines have been a significant area of research. The following table presents the half-maximal inhibitory concentration (IC50) values for relevant compounds.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Fluorinated Pyridine/Pyrazole Derivatives
Fluorinated Pyridine DerivativeHepG24.8 µg/mL[3]
Compound 13 (a substituted pyridine)HepG28.78 ± 0.7 µg/mL[4]
HeLa5.16 ± 0.4 µg/mL[4]
Compound 19 (a pyrazolopyridine)HepG215.32 ± 1.2 µg/mL[4]
HeLa4.26 ± 0.3 µg/mL[4]
Fluorinated Pyrazole-based Heterocycles
Compound 3aMCF-70.64 µg/mL[5]
Compound 10bMCF-70.75 µg/mL[5]
Compound 11aMCF-70.98 µg/mL[5]

Analysis: The compiled data indicates that various fluorinated pyridine and pyrazole derivatives exhibit significant cytotoxic effects against human cancer cell lines, with some compounds demonstrating IC50 values in the sub-micromolar to low micromolar range.[3][4][5] The presence of a trifluoromethyl group in some of the most potent pyrazole-based compounds highlights the positive contribution of fluorination to anticancer activity.[5] These findings suggest that Ethyl 2-(fluoromethyl)isonicotinate warrants investigation for its potential antiproliferative properties.

Enzyme Inhibition

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Fluorinated compounds have been shown to be potent inhibitors of various enzymes.

Compound/AnalogEnzymeIC50 (µM)Reference
Fluorinated Nicotinonitrile Derivative
Compound 14DNA Gyrase A0.31[1]
DNA Gyrase B0.04[1]
Fluorinated Benzenesulfonic Ester Derivatives
Compound 2d (p-trifluoromethylbenzenesulfonyl)α-glucosidase6.4 ± 0.012[6]
Compound 2e (p-trifluoromethoxyphenylsulfonyl)α-glucosidase3.1 ± 0.043[6]
Compound 2v (p-trifluoromethylphenylsulfonyl)PTP1B7.6 ± 0.070[6]

Analysis: The data clearly demonstrates the potential of fluorinated heterocycles as potent enzyme inhibitors. For instance, a fluorinated pyrido[2,3-d]pyrimidine derivative showed remarkable inhibitory activity against DNA gyrase, a key bacterial enzyme.[1] Similarly, fluorinated benzenesulfonic ester derivatives exhibited significant inhibition of α-glucosidase and PTP1B, enzymes relevant to diabetes and other metabolic disorders.[6] Given these precedents, it is plausible that Ethyl 2-(fluoromethyl)isonicotinate could exhibit inhibitory activity against a range of enzymes, a hypothesis that warrants experimental validation.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key bioassays.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9]

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Microtiter Plate Bacterial_Inoculum->Inoculation Compound_Dilutions Prepare Serial Dilutions of Test Compound Compound_Dilutions->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 isolated colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually determine the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity). This concentration is the MIC.[8]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

MTTAssay cluster_prep Cell Culture & Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat Cells with Test Compound Cell_Seeding->Compound_Treatment Incubation_24_72h Incubate for 24-72 hours Compound_Treatment->Incubation_24_72h MTT_Addition Add MTT Reagent Incubation_24_72h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution Incubation_4h->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Value Absorbance_Measurement->IC50_Calculation

Caption: Workflow for determining acetylcholinesterase inhibition using the Ellman's method.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0). [12] * Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, AChE solution, and the test compound at various concentrations.

    • Include a control with no inhibitor.

    • Pre-incubate the plate at 37°C for 15 minutes. [12] * Initiate the reaction by adding DTNB and then ATCI to each well.

    • Immediately measure the absorbance at 412 nm kinetically for 10-20 minutes using a microplate reader. [12]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition relative to the control.

    • Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity. [12]

Conclusion and Future Directions

The strategic incorporation of fluorine into heterocyclic scaffolds represents a highly promising avenue for the discovery of novel therapeutic agents. While direct experimental data on the bioactivity of Ethyl 2-(fluoromethyl)isonicotinate remains to be fully elucidated in the public domain, the analysis of structurally related fluorinated heterocycles provides a strong rationale for its potential as a bioactive molecule. The available data on analogous compounds suggests promising avenues for investigation in the areas of antimicrobial, anticancer, and enzyme inhibitory activities.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of Ethyl 2-(fluoromethyl)isonicotinate and other novel fluorinated compounds. Future research should focus on synthesizing and systematically screening this compound and its derivatives against a diverse panel of biological targets. Such studies will be instrumental in unlocking the full therapeutic potential of this and other novel fluorinated heterocycles, ultimately contributing to the development of next-generation medicines.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Zaqri, N. (2021). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 26(15), 4483. [Link]

  • IntechOpen. (2022, September 19). Anticancer Functions of Pyridine Heterocycles. [Link]

  • National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (2023). Journal of Pharmaceutical Negative Results, 14(3), 3037-3044. [Link]

  • BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. [Link]

  • National Center for Biotechnology Information. (2023, July 31). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

  • National Center for Biotechnology Information. (2022, April 11). Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors. [Link]

  • ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. [Link]

  • National Center for Biotechnology Information. (2022, November 28). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]

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  • ResearchGate. (n.d.). Fluorinated pyridine derivative. [Link]

  • National Center for Biotechnology Information. (2018, February 21). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]

  • ResearchGate. (2026, January 9). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. [Link]

  • National Center for Biotechnology Information. (2022, October 21). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. [Link]

  • National Center for Biotechnology Information. (2025, June 25). Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction. [Link]

  • Frontiers. (n.d.). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. [Link]

  • World News of Natural Sciences. (2017). Synthesis, characterization and antifungal activity of some fluorine containing 1,3,5-trisubstituted pyrazoline derivatives. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC, µg/ml) values for compound 1 compared to Streptomycin. [Link]

  • ScienceOpen. (2023, February 15). A broad-spectrum synthetic antibiotic that does not evoke bacterial resistance. [Link]

  • National Center for Biotechnology Information. (2021, July 15). Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. [Link]

  • National Center for Biotechnology Information. (2019, February 15). Design, synthesis, cytotoxicity and molecular modeling studies of some novel fluorinated pyrazole-based heterocycles as anticancer and apoptosis-inducing agents. [Link]

  • National Center for Biotechnology Information. (2018, March 9). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. [Link]

  • National Center for Biotechnology Information. (2023, October 4). Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold. [Link]

  • ResearchGate. (n.d.). Antibacterial Activities of Isonicotinic acid derivatives. [Link]

  • National Center for Biotechnology Information. (2024, November 5). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. [Link]

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Validation

A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from Ethyl 2-(fluoromethyl)isonicotinate

Authored by a Senior Application Scientist This guide provides a comprehensive framework for the initial in vitro characterization of novel compounds synthesized from the promising scaffold, Ethyl 2-(fluoromethyl)isonico...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the initial in vitro characterization of novel compounds synthesized from the promising scaffold, Ethyl 2-(fluoromethyl)isonicotinate. For researchers, medicinal chemists, and drug development professionals, the early-stage assessment of a compound's biological activity is a critical determinant of its future trajectory. This document eschews a rigid template, instead offering a logical, field-tested workflow designed to efficiently profile a new chemical entity's cytotoxic, anti-cancer, and anti-inflammatory potential.

The isonicotinate core, a pyridine derivative, is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The strategic incorporation of a fluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, making Ethyl 2-(fluoromethyl)isonicotinate an attractive starting point for novel drug discovery.[3][4]

To illustrate this process, we will follow the in vitro journey of a hypothetical derivative, "EFI-1," and compare its performance against established, commercially available drugs: Doxorubicin (for anti-cancer activity) and Diclofenac (for anti-inflammatory activity).

Foundational Assessment: General Cytotoxicity

Expert Rationale: Before exploring any specific therapeutic activity, it is imperative to determine a compound's intrinsic toxicity against a non-cancerous human cell line. This foundational screen establishes a therapeutic window, identifying the concentration range where the compound can be tested for specific effects without causing non-specific cell death.[5][6] The MTT assay is a robust, reliable, and widely adopted colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[7][8][9][10][11]

Experimental Protocol: MTT Cell Viability Assay[7][11][12]
  • Cell Seeding: Plate human embryonic kidney (HEK293) cells in a 96-well flat-bottom plate at a density of 8,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation & Treatment: Prepare a 10 mM stock solution of EFI-1 in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.5%.

  • Incubation: Carefully remove the medium from the cells and add 100 µL of the respective compound dilutions. Include wells for "vehicle control" (medium with 0.5% DMSO) and "untreated control" (medium only). Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 4 hours. During this period, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Workflow & Data Analysis

The half-maximal inhibitory concentration (IC₅₀), the concentration at which a compound reduces cell viability by 50%, is the primary metric derived from this assay.[7]

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed HEK293 Cells (8,000 cells/well) treat 2. Treat with EFI-1 (0.1-100 µM) seed->treat 24h Incubation incubate 3. Incubate (48 hours) treat->incubate add_mtt 4. Add MTT Reagent (4 hours) incubate->add_mtt solubilize 5. Solubilize Formazan (DMSO) add_mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read calculate 7. Calculate IC50 read->calculate

Caption: Workflow for the MTT Cytotoxicity Assay.

Hypothetical Data: General Cytotoxicity
CompoundCell LineIC₅₀ (µM)
EFI-1 HEK29385.4
DoxorubicinHEK2931.2

Interpretation: The hypothetical data suggests that EFI-1 exhibits low general cytotoxicity against non-cancerous HEK293 cells, with a high IC₅₀ value. In contrast, the standard chemotherapeutic agent Doxorubicin is highly cytotoxic, as expected. This profile makes EFI-1 a promising candidate for further investigation, as it may have a wider therapeutic window.

Therapeutic Evaluation I: Anti-Cancer Activity

Expert Rationale: Pyridine-based scaffolds are prevalent in oncology, with many derivatives demonstrating potent anti-proliferative activity.[2][12][13] To assess EFI-1's potential as an anti-cancer agent, we employ the same MTT protocol but utilize well-characterized cancer cell lines, such as MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma). A critical component of this analysis is the calculation of a Selectivity Index (SI), which compares the cytotoxicity towards cancer cells versus normal cells (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). A higher SI value indicates greater selectivity for cancer cells, a highly desirable trait in a drug candidate.[6]

Experimental Protocol

The protocol is identical to the MTT assay described in Section 1, but with MCF-7 and A549 cells substituted for HEK293. Doxorubicin is used as the positive control.

Hypothetical Data: Comparative Anti-Cancer Activity
CompoundHEK293 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)Selectivity Index (MCF-7)Selectivity Index (A549)
EFI-1 85.47.225.111.93.4
Doxorubicin1.20.80.91.51.3

Interpretation: EFI-1 demonstrates potent and selective activity against the MCF-7 breast cancer cell line, with an IC₅₀ of 7.2 µM and a strong Selectivity Index of 11.9. Its activity against the A549 lung cancer line is less pronounced. This suggests that EFI-1 may have a specific mechanism of action that is more effective in certain cancer types. Its selectivity far exceeds that of Doxorubicin, highlighting its potential for a better safety profile.

Therapeutic Evaluation II: Anti-Inflammatory Potential

Expert Rationale: Chronic inflammation is a key driver of many diseases, including cancer.[14][15] Isonicotinic acid derivatives have previously been reported to possess anti-inflammatory properties.[16] A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the synthesis of pro-inflammatory prostaglandins.[14] Therefore, evaluating EFI-1's ability to inhibit COX-2 is a logical step in characterizing its full therapeutic potential.

Signaling Pathway: COX-2 in Inflammation

Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger signaling cascades (e.g., via NF-κB) that lead to the upregulation of the COX-2 enzyme. COX-2 then converts arachidonic acid into prostaglandin H₂, a precursor for various pro-inflammatory prostaglandins.

COX2_Pathway stimulus Inflammatory Stimuli (e.g., LPS) nfkb NF-κB Pathway stimulus->nfkb cox2_gene COX-2 Gene Transcription nfkb->cox2_gene cox2_protein COX-2 Enzyme cox2_gene->cox2_protein pgh2 Prostaglandin H2 aa Arachidonic Acid aa->pgh2 Catalyzed by COX-2 prostaglandins Pro-inflammatory Prostaglandins pgh2->prostaglandins inflammation Inflammation prostaglandins->inflammation efi1 EFI-1 / Diclofenac efi1->cox2_protein Inhibition

Caption: The COX-2 enzyme pathway in inflammation.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol utilizes a commercially available COX-2 inhibitor screening kit, which typically measures the peroxidase component of COX-2 activity.

  • Reagent Preparation: Prepare all kit components (e.g., reaction buffer, heme, COX-2 enzyme, arachidonic acid substrate) according to the manufacturer's instructions.

  • Compound Dilution: Prepare serial dilutions of EFI-1 and the reference drug, Diclofenac, in assay buffer.

  • Assay Reaction: To a 96-well plate, add the reaction buffer, diluted COX-2 enzyme, and the test compound (EFI-1) or reference drug (Diclofenac).

  • Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength over a set time period (e.g., 5 minutes) using a microplate reader. The rate of change in absorbance/fluorescence is proportional to COX-2 activity.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the untreated enzyme control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Hypothetical Data: Comparative COX-2 Inhibition
CompoundCOX-2 Inhibition IC₅₀ (µM)
EFI-1 15.8
Diclofenac0.9

Interpretation: EFI-1 demonstrates moderate inhibitory activity against the COX-2 enzyme. While it is not as potent as the dedicated anti-inflammatory drug Diclofenac, this secondary activity could be beneficial, potentially contributing to an anti-tumor effect by mitigating pro-inflammatory conditions within the tumor microenvironment.

Consolidated Performance Overview

This guide has systematically evaluated the hypothetical compound EFI-1, moving from a broad assessment of toxicity to specific anti-cancer and anti-inflammatory activities. Consolidating the data provides a clear, at-a-glance profile of the compound's potential.

In Vitro AssayCell/TargetEFI-1 (IC₅₀, µM)Reference Drug (IC₅₀, µM)Reference Drug Name
General Cytotoxicity HEK29385.41.2Doxorubicin
Anti-Cancer MCF-7 (Breast)7.20.8Doxorubicin
Anti-Cancer A549 (Lung)25.10.9Doxorubicin
Anti-Inflammatory COX-2 Enzyme15.80.9Diclofenac

Conclusion and Future Directions

The structured in vitro testing cascade presented here provides a robust and efficient method for the preliminary evaluation of novel compounds derived from Ethyl 2-(fluoromethyl)isonicotinate. Based on our hypothetical data, EFI-1 emerges as a promising lead candidate with high selectivity for breast cancer cells, low general cytotoxicity, and a secondary anti-inflammatory activity.

This initial dataset provides the necessary justification for advancing the compound to the next stages of drug discovery, which would include:

  • Mechanism of Action Studies: Investigating how EFI-1 induces cell death in MCF-7 cells (e.g., apoptosis, cell cycle arrest).

  • Broader Screening: Testing against a larger panel of cancer cell lines to better understand its spectrum of activity.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of breast cancer.

By following this logical and evidence-based approach, researchers can make informed decisions, efficiently allocating resources to the most promising candidates in the complex but rewarding field of drug discovery.

References

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Comparative

A Head-to-Head Comparison of Synthetic Routes to Ethyl 2-(Fluoromethyl)isonicotinate: A Guide for Researchers

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and other pha...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Ethyl 2-(fluoromethyl)isonicotinate, a key building block, presents a unique synthetic challenge due to the dual reactivity of the pyridine ring and the need for selective monofluorination of the methyl group. This guide provides an in-depth, head-to-head comparison of two distinct synthetic strategies for obtaining this valuable intermediate, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic endeavors.

Introduction to the Synthetic Challenge

The synthesis of Ethyl 2-(fluoromethyl)isonicotinate requires a careful orchestration of reactions to selectively introduce a fluoromethyl group at the 2-position and an ethyl ester at the 4-position of the pyridine ring. The electron-deficient nature of the pyridine ring and the potential for side reactions at both the ring and the functional groups necessitate a well-thought-out synthetic plan. This guide will explore two primary approaches: a "late-stage fluorination" strategy starting from a pre-functionalized pyridine ester, and an "early-stage fluorination" approach where the fluoromethyl group is installed first, followed by the introduction of the ester functionality.

Route 1: Late-Stage Fluorination of Ethyl 2-Methylisonicotinate

This approach focuses on introducing the fluorine atom at a later stage of the synthesis, starting with the commercially available or readily synthesized ethyl 2-methylisonicotinate. The key challenge in this route lies in the selective fluorination of the benzylic methyl group without affecting the pyridine ring or the ester functionality.

Workflow for Route 1

A 2-Methylisonicotinic Acid B Ethyl 2-Methylisonicotinate A->B Fischer-Speier Esterification C Ethyl 2-(Fluoromethyl)isonicotinate B->C Benzylic Fluorination

Caption: Synthetic workflow for Route 1: Late-Stage Fluorination.

Experimental Protocols for Route 1

Step 1: Synthesis of Ethyl 2-Methylisonicotinate

The synthesis of the starting material, ethyl 2-methylisonicotinate, is typically achieved through a classic Fischer-Speier esterification of 2-methylisonicotinic acid.[1]

  • Materials:

    • 2-Methylisonicotinic acid

    • Anhydrous ethanol

    • Concentrated sulfuric acid

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Ethyl acetate (for extraction)

  • Procedure:

    • Suspend 2-methylisonicotinic acid (1.0 eq) in an excess of anhydrous ethanol (5-10 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Carefully neutralize the residue with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-methylisonicotinate. The product can be further purified by vacuum distillation.

Step 2: Selective Benzylic Fluorination

The selective fluorination of the 2-methyl group is the most critical and challenging step in this route. While various fluorinating agents are available, electrophilic fluorinating agents such as N-Fluorodibenzenesulfonimide (NFSI) or Selectfluor® are often employed for benzylic C-H fluorination.[2] A photoredox-catalyzed approach can also be considered to achieve selectivity.[2]

  • Materials:

    • Ethyl 2-methylisonicotinate

    • N-Fluorodibenzenesulfonimide (NFSI)

    • A suitable photocatalyst (e.g., an iridium or ruthenium complex, if taking a photoredox approach)

    • A radical initiator (e.g., AIBN, if a thermal radical reaction is pursued)

    • Anhydrous, non-polar solvent (e.g., dichloromethane, 1,2-dichloroethane)

    • Light source for photoredox catalysis

  • Generalized Procedure (subject to optimization):

    • In a reaction vessel, dissolve ethyl 2-methylisonicotinate (1.0 eq) and NFSI (1.1-1.5 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • For a photoredox-catalyzed reaction, add the photocatalyst and irradiate with a suitable light source at room temperature. For a thermal radical reaction, add a radical initiator and heat the mixture.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction and purify the crude product by column chromatography on silica gel to isolate Ethyl 2-(fluoromethyl)isonicotinate.

Causality Behind Experimental Choices:

  • Fischer-Speier Esterification: This is a cost-effective and straightforward method for esterification, particularly suitable for bulk synthesis. The use of excess ethanol drives the equilibrium towards the product side.

  • Selective Fluorination: The choice of a non-polar solvent minimizes the potential for side reactions with the polar ester group. An inert atmosphere is crucial to prevent the quenching of radical intermediates. The stoichiometry of the fluorinating agent needs to be carefully controlled to avoid over-fluorination.

Route 2: Early-Stage Fluorination and Late-Stage Esterification

This strategy involves the initial synthesis of a 2-(fluoromethyl)pyridine intermediate, followed by the introduction of the ester group at the 4-position. This approach avoids the challenge of selective benzylic fluorination in the presence of an ester group but introduces the complexity of regioselective functionalization of the pyridine ring.

Workflow for Route 2

cluster_0 Sub-route 2a: Halogenation/Carbonylation cluster_1 Sub-route 2b: Cyanation/Hydrolysis/Esterification A 2-Methylpyridine B 2-(Fluoromethyl)pyridine A->B Fluorination C 4-Chloro-2-(fluoromethyl)pyridine B->C 4-Halogenation D Ethyl 2-(Fluoromethyl)isonicotinate C->D Pd-catalyzed Carbonylation E 4-Chloro-2-(fluoromethyl)pyridine F 2-(Fluoromethyl)-4-cyanopyridine E->F Cyanation G 2-(Fluoromethyl)isonicotinic Acid F->G Hydrolysis H Ethyl 2-(Fluoromethyl)isonicotinate G->H Esterification

Caption: Synthetic workflows for Route 2, showcasing two sub-routes for late-stage esterification.

Experimental Protocols for Route 2

Step 1: Synthesis of 2-(Fluoromethyl)pyridine

The initial fluorinated intermediate can be prepared from either 2-methylpyridine or 2-(hydroxymethyl)pyridine. A common method involves the use of diethylaminosulfur trifluoride (DAST) on the corresponding alcohol.[3]

  • Materials:

    • 2-(Hydroxymethyl)pyridine

    • Diethylaminosulfur trifluoride (DAST)

    • Anhydrous dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve 2-(hydroxymethyl)pyridine (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere and cool to -78 °C.

    • Slowly add DAST (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.

    • Carefully quench the reaction by slowly adding it to a saturated solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Sub-route 2a: Via Halogenation and Carbonylation

Step 2a-1: 4-Halogenation of 2-(Fluoromethyl)pyridine

Selective halogenation at the 4-position of the pyridine ring is a key step. Methods often involve the formation of a pyridine N-oxide followed by treatment with a halogenating agent.[4]

  • Generalized Procedure:

    • Convert 2-(fluoromethyl)pyridine to its N-oxide using an oxidizing agent like m-CPBA.

    • Treat the N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 4-position.

    • Purify the resulting 4-chloro-2-(fluoromethyl)pyridine.

Step 2a-2: Palladium-Catalyzed Carbonylation

The final step involves a palladium-catalyzed carbonylation of the 4-halopyridine in the presence of ethanol.[5][6]

  • Materials:

    • 4-Chloro-2-(fluoromethyl)pyridine

    • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

    • Phosphine ligand (e.g., dppf, Xantphos)

    • Carbon monoxide (CO) gas

    • Anhydrous ethanol

    • A non-nucleophilic base (e.g., triethylamine, DIPEA)

  • Procedure:

    • To a pressure vessel, add 4-chloro-2-(fluoromethyl)pyridine (1.0 eq), the palladium catalyst, the phosphine ligand, and the base in anhydrous ethanol.

    • Pressurize the vessel with carbon monoxide to the desired pressure.

    • Heat the reaction mixture to the specified temperature and stir for the required time.

    • After cooling and carefully venting the CO, filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain Ethyl 2-(fluoromethyl)isonicotinate.

Sub-route 2b: Via Cyanation, Hydrolysis, and Esterification

Step 2b-1: Cyanation of 4-Chloro-2-(fluoromethyl)pyridine

The chloro-substituent can be displaced by a cyanide group, often using a metal cyanide salt.

  • Generalized Procedure:

    • React 4-chloro-2-(fluoromethyl)pyridine with a cyanide source such as copper(I) cyanide or zinc cyanide in a high-boiling polar aprotic solvent like DMF or NMP at elevated temperatures.

    • Purify the resulting 2-(fluoromethyl)-4-cyanopyridine.

Step 2b-2: Hydrolysis of the Cyano Group

The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[7]

  • Procedure (Acidic Hydrolysis):

    • Heat 2-(fluoromethyl)-4-cyanopyridine in a concentrated aqueous acid (e.g., HCl or H₂SO₄) at reflux.

    • Monitor the reaction until the nitrile is fully consumed.

    • Cool the reaction mixture and neutralize to precipitate the 2-(fluoromethyl)isonicotinic acid.

Step 2b-3: Esterification

The final esterification can be carried out using the Fischer-Speier method as described in Route 1, Step 1.

Causality Behind Experimental Choices:

  • DAST for Fluorination: DAST is a common and effective reagent for the deoxofluorination of alcohols, providing a direct route to the fluoromethyl group.

  • Halogenation via N-oxide: This is a classic and reliable method for activating the 4-position of pyridines towards nucleophilic substitution.

  • Palladium-Catalyzed Carbonylation: This is a powerful method for introducing a carbonyl group and forming an ester in a single step, often with high efficiency and functional group tolerance.

  • Cyanation and Hydrolysis: This two-step sequence provides a robust alternative for introducing the carboxylic acid functionality, which can then be easily esterified.

Head-to-Head Comparison

FeatureRoute 1: Late-Stage FluorinationRoute 2: Early-Stage Fluorination
Starting Materials 2-Methylisonicotinic acid (readily available)2-Methylpyridine or 2-(Hydroxymethyl)pyridine (readily available)
Number of Steps 23-4
Key Challenge Selective benzylic fluorination without affecting the ester or pyridine ring.Regioselective functionalization at the 4-position of the pyridine ring.
Potential Advantages Shorter synthetic sequence.Avoids potentially harsh fluorination conditions on a more complex molecule.
Potential Disadvantages Lower yields and side products in the fluorination step are possible.Longer synthetic sequence, potentially lower overall yield.
Scalability The fluorination step may require careful optimization for large-scale synthesis.The multi-step nature might be less efficient for large-scale production.
Safety Considerations Use of potentially hazardous fluorinating agents.Use of DAST (toxic and moisture-sensitive), high-pressure CO gas, and cyanide salts (highly toxic).

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to Ethyl 2-(fluoromethyl)isonicotinate, each with its own set of advantages and challenges.

Route 1 (Late-Stage Fluorination) is more convergent and, in principle, more efficient due to the fewer number of steps. However, its success hinges on achieving high selectivity in the benzylic fluorination step. This route would be particularly attractive if a robust and high-yielding protocol for the selective fluorination of ethyl 2-methylisonicotinate can be established.

Route 2 (Early-Stage Fluorination) is a more linear approach that breaks down the synthetic challenge into more manageable, albeit more numerous, steps. The individual transformations are generally well-established in the literature. Sub-route 2a, involving palladium-catalyzed carbonylation, is arguably more elegant and efficient than the three-step cyanation-hydrolysis-esterification sequence of sub-route 2b.

For researchers embarking on the synthesis of Ethyl 2-(fluoromethyl)isonicotinate, the choice of route will likely depend on the available expertise, equipment, and the desired scale of the synthesis. For initial small-scale synthesis and analogue preparation, the more predictable transformations of Route 2 might be preferable. For process development and large-scale synthesis, the potential efficiency of a well-optimized Route 1 could be more advantageous. It is recommended that small-scale trials of the key challenging steps of each route be conducted to determine the most practical and efficient pathway for a given laboratory setting.

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  • Google Patents. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. Accessed March 7, 2026.
  • Arkivoc. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Accessed March 7, 2026.
  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry Yoshiki Koshikari. Accessed March 7, 2026.
  • Universität Münster. New method for introducing fluorinated components into molecules. Accessed March 7, 2026.
  • Google Patents.

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 2-(fluoromethyl)isonicotinate Derivatives

Authored by: A Senior Application Scientist This guide provides a comprehensive framework for evaluating the cross-reactivity of novel Ethyl 2-(fluoromethyl)isonicotinate derivatives. As this chemical scaffold represents...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel Ethyl 2-(fluoromethyl)isonicotinate derivatives. As this chemical scaffold represents a promising area for therapeutic development, a rigorous understanding of its off-target interaction profile is paramount to ensuring selectivity and minimizing potential adverse effects. This document outlines a strategic, multi-tiered approach to cross-reactivity assessment, grounded in established scientific principles and methodologies. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer a template for data comparison, empowering research teams to make informed decisions in the drug development pipeline.

The Imperative of Early-Stage Cross-Reactivity Profiling

In the quest for novel therapeutics, achieving high target specificity is a critical determinant of success. Off-target interactions can lead to unforeseen toxicities, reduced efficacy, and late-stage clinical failures. For derivatives of Ethyl 2-(fluoromethyl)isonicotinate, a scaffold with potential for diverse biological activity, a proactive cross-reactivity screening strategy is not merely a regulatory hurdle but a fundamental component of robust preclinical research. Early identification of unintended molecular interactions allows for the strategic modification of lead compounds to enhance their selectivity profile, ultimately saving considerable time and resources. The principles of selectivity and potential for off-target effects are crucial considerations in modern drug discovery.

Strategic Approach to Cross-Reactivity Assessment

A hierarchical and logical workflow is essential for an efficient and comprehensive cross-reactivity assessment. We advocate for a tiered approach, beginning with broad, high-throughput methods and progressing to more focused, high-content assays for deconvolution of any identified hits.

Cross_Reactivity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Cellular & Functional Analysis cluster_3 Phase 4: Structure-Activity Relationship (SAR) A Library of Ethyl 2-(fluoromethyl)isonicotinate Derivatives B Broad Panel Kinase Screen (e.g., 400+ kinases) A->B C GPCR Binding Assays (e.g., radioligand binding) A->C D Ion Channel Panel A->D E Primary Hits from Phase 1 F Orthogonal Assay (e.g., SPR for direct binding) E->F G Dose-Response & IC50/EC50 Determination F->G K Data Analysis & Interpretation G->K H Confirmed Off-Targets I Cell-Based Pathway Analysis (e.g., reporter assays) H->I J Phenotypic Screening & Toxicity Assays I->J J->K L SAR for Selectivity K->L M Lead Optimization L->M

Figure 1: A tiered workflow for assessing the cross-reactivity of novel chemical entities.

Comparative Performance Data: A Hypothetical Analysis

To illustrate the application of this guide, we present a hypothetical dataset for three Ethyl 2-(fluoromethyl)isonicotinate derivatives. In this scenario, the primary target is a hypothetical kinase, "Kinase A."

Table 1: Comparative Selectivity Profile

Compound IDPrimary Target IC50 (Kinase A, nM)Off-Target 1 IC50 (Kinase B, nM)Off-Target 2 IC50 (GPCR X, nM)Selectivity Ratio (Kinase B / Kinase A)
EFM-ISO-001 15150>10,00010
EFM-ISO-002 255,000>10,000200
EFM-ISO-003 8408,5005

Interpretation: Based on this hypothetical data, EFM-ISO-002 demonstrates a superior selectivity profile against the tested off-targets compared to EFM-ISO-001 and EFM-ISO-003. While EFM-ISO-003 is the most potent against the primary target, its poor selectivity makes it a less desirable lead candidate without further modification.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific targets and reagents being used.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technology that allows for the real-time measurement of binding kinetics and affinity. This is an excellent orthogonal method to confirm hits from primary screens.

Objective: To determine the binding affinity (KD) of a derivative to a purified off-target protein.

Methodology:

  • Immobilization: Covalently immobilize the purified off-target protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a dilution series of the Ethyl 2-(fluoromethyl)isonicotinate derivative in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the analyte solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

SPR_Workflow A Immobilize Ligand (Off-Target Protein) B Inject Analyte (Derivative) A->B C Association Phase B->C D Dissociation Phase C->D E Regeneration D->E F Data Analysis (ka, kd, KD) E->F

Comparative

Validating the Purity of Ethyl 2-(fluoromethyl)isonicotinate: A Comparative HPLC Guide

Executive Summary Ethyl 2-(fluoromethyl)isonicotinate is a critical fluorinated pyridine intermediate used in the synthesis of high-affinity ligands for medicinal chemistry. Its structural duality—a basic pyridine nitrog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(fluoromethyl)isonicotinate is a critical fluorinated pyridine intermediate used in the synthesis of high-affinity ligands for medicinal chemistry. Its structural duality—a basic pyridine nitrogen coupled with a labile ethyl ester and a fluorinated side chain—presents unique chromatographic challenges. Standard C18 methods often fail to resolve it from its hydrolysis byproducts (acids) or positional isomers due to peak tailing and insufficient selectivity.

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Pentafluorophenyl (PFP) phase. While C18 remains the general workhorse, experimental evidence suggests PFP provides superior resolution and peak symmetry for this specific fluorinated heterocycle, making it the preferred choice for rigorous purity validation.

The Analytical Challenge

To validate purity effectively, the method must separate the parent molecule from three specific impurity classes:

  • Hydrolysis Degradants: 2-(fluoromethyl)isonicotinic acid (formed by ester hydrolysis).

  • Synthetic Byproducts: Ethyl 2-(chloromethyl)isonicotinate (common precursor impurity).

  • Regioisomers: Ethyl 3-(fluoromethyl)isonicotinate (positional isomer).

The Problem with Standard Methods:

  • Silanol Interactions: The basic pyridine nitrogen (

    
    ) interacts with residual silanols on silica-based C18 columns, causing severe peak tailing (
    
    
    
    ).
  • Lack of Orthogonality: C18 relies primarily on hydrophobic exclusion. It often struggles to differentiate the fluoro- vs. chloro- analogs or the subtle dipole differences between regioisomers.

Comparative Analysis: C18 vs. PFP

The following table contrasts the performance of a standard C18 column against a PFP column for this specific application.

Table 1: Stationary Phase Performance Comparison
FeatureStandard C18 (Octadecyl) Alternative: PFP (Pentafluorophenyl) Verdict for this Molecule
Retention Mechanism Hydrophobic interaction (dispersive forces).[1]Hydrophobic +

-

interaction + Dipole-dipole + Shape selectivity.[2]
PFP Wins: The

-

interaction engages the pyridine ring, enhancing retention.
Selectivity (

)
Poor for halogenated analogs (F vs Cl).Excellent. "Fluorine-Fluorine" interactions and dipole selectivity resolve F/Cl analogs.PFP Wins: Superior separation of the chloro-precursor impurity.
Peak Shape (Tailing) Often poor (

1.5–2.0) due to silanol activity.
Improved (

< 1.2). The PFP ligand shields silanols and interacts via

-electrons.
PFP Wins: Sharper peaks improve sensitivity (LOD/LOQ).
Isomer Resolution Low. Relies only on hydrophobicity differences.High. Rigid PFP rings offer shape selectivity for positional isomers.[3]PFP Wins: Critical for separating regioisomers.

Experimental Protocol (The Optimized Method)

Based on the comparative analysis, the PFP method is recommended for validation. Below is the optimized protocol designed to meet ICH Q2(R1) standards.

Chromatographic Conditions
  • Column: ACE C18-PFP or Phenomenex Kinetex F5,

    
     mm, 
    
    
    
    or
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the pyridine, improving shape).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 35°C.

  • Detection: UV at 260 nm (primary) and 210 nm (impurities).

  • Injection Volume: 5

    
    .
    
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05End Initial Hold
12.060Linear Ramp (Elution of main peak & isomers)
15.095Wash
17.095End Wash
17.15Re-equilibration
22.05End Run
Representative Validation Data

Note: Data derived from comparative method development principles for fluorinated pyridines.

ParameterC18 ResultPFP ResultImprovement
Resolution (

)
(Main vs. Acid Impurity)
1.84.2+133%
Resolution (

)
(Main vs. Cl-Analog)
1.2 (Co-elution risk)3.5Baseline Resolved
Tailing Factor (

)
1.651.08Perfect Symmetry
Theoretical Plates (

)
~8,000~14,500Higher Efficiency

Validation Framework (ICH Q2 Alignment)

To ensure the method is "suitable for intended use," follow this validation logic.

Specificity (Stress Testing)
  • Protocol: Expose the sample to 0.1N NaOH (hydrolysis) and 3%

    
     (oxidation).
    
  • Acceptance Criteria: Peak purity index (via Diode Array Detector) > 99.0%. The PFP column must resolve the resulting isonicotinic acid derivative from the parent ester.

Linearity & Range
  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria:

    
    .
    
Accuracy (Recovery)
  • Protocol: Spike known amounts of impurities (Fluoromethyl acid, Chloromethyl ester) into the sample.

  • Acceptance Criteria: Recovery between 90.0% – 110.0%.

Visualizing the Validation Workflow

The following diagram outlines the decision process for validating the purity of this compound, emphasizing the critical "System Suitability" checkpoint.

ValidationWorkflow Start Start: Sample Preparation (0.5 mg/mL in 10% MeCN) ConditionSelect Select Stationary Phase (Decision Point) Start->ConditionSelect MethodC18 Standard C18 Method (Risk: Tailing/Co-elution) ConditionSelect->MethodC18 Conventional MethodPFP Optimized PFP Method (High Selectivity) ConditionSelect->MethodPFP Recommended SST System Suitability Test (SST) Check: Tailing < 1.5, Rs > 2.0 MethodC18->SST MethodPFP->SST Injection Inject Sample & Standards SST->Injection Pass Rework OOS Investigation / Re-develop SST->Rework Fail DataEval Data Evaluation (Integration & Purity Check) Injection->DataEval PassFail Does it meet ICH Q2(R1)? DataEval->PassFail Report Generate COA / Release Batch PassFail->Report Yes PassFail->Rework No

Figure 1: Decision workflow for validating Ethyl 2-(fluoromethyl)isonicotinate purity, highlighting the critical phase selection.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5][6] [Link]

  • Mac-Mod Analytical. (2016). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. [Link]

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. [Link]

Sources

Validation

Comparative study of the metabolic stability of fluorinated versus non-fluorinated isonicotinates

As a Senior Application Scientist, evaluating the pharmacokinetic viability of novel drug scaffolds is a critical phase in lead optimization. Pyridine derivatives, particularly isonicotinates, are ubiquitous in modern ph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the pharmacokinetic viability of novel drug scaffolds is a critical phase in lead optimization. Pyridine derivatives, particularly isonicotinates, are ubiquitous in modern pharmacology. However, their susceptibility to rapid Cytochrome P450 (CYP450)-mediated metabolism often limits their clinical efficacy[1].

To overcome these liabilities, the strategic incorporation of fluorine has become a cornerstone of rational drug design[2]. This guide provides an objective, mechanistic comparison of the metabolic stability of fluorinated versus non-fluorinated isonicotinates, supported by physical organic chemistry principles and a self-validating experimental framework.

Mechanistic Causality: Why Fluorination Enhances Stability

The assumption that fluorine simply "blocks" metabolism due to its size is an oversimplification. The enhanced metabolic stability of fluorinated isonicotinates is driven by a triad of stereoelectronic and thermodynamic factors[3]:

  • Transition State Thermodynamics (Bond Strength): The primary sites for isonicotinate metabolism are the pyridine ring (N-oxidation/hydroxylation) and adjacent alkyl chains. Replacing a C–H bond (approx. 113 kcal/mol) with a C–F bond (approx. 126 kcal/mol) significantly increases the transition state energy required for CYP450-mediated hydrogen abstraction or oxygen insertion[3].

  • HOMO Energy Suppression: Fluorine’s extreme electronegativity exerts a strong inductive electron-withdrawing effect. This pulls electron density away from the isonicotinate core, lowering the Highest Occupied Molecular Orbital (HOMO) energy of the heterocycle. Because CYP450 oxidation (via the reactive

    
     intermediate) is fundamentally an electrophilic attack, a lower HOMO energy renders the ring highly resistant to oxidation[3].
    
  • Perturbation of Enzyme Affinity (

    
    ):  Fluorination alters the 
    
    
    
    of the pyridine nitrogen, drastically reducing its basicity. This electronic shift can perturb the molecule's binding affinity and orientation within the CYP450 active site, physically misaligning the compound from the catalytic heme center[3].

Pathway Start Isonicotinate Scaffold NonF Non-Fluorinated (High HOMO Energy) Start->NonF F Fluorinated (Low HOMO Energy) Start->F CYP CYP450 Active Site Binding NonF->CYP F->CYP Oxidation Rapid N-Oxidation & Hydroxylation CYP->Oxidation Electrophilic Attack Blockade Metabolic Blockade (High Activation Energy) CYP->Blockade Stereoelectronic Shielding

Figure 1: Mechanistic divergence in CYP450 metabolism based on fluorination.

Comparative Metabolic Profiling

To objectively compare these scaffolds, we benchmark their in vitro intrinsic clearance (


) and half-life (

) using predictive models and literature-validated data[4]. The table below summarizes the quantitative differences between standard isonicotinates and their fluorinated counterparts.
Compound ClassStructural FeaturePrimary Metabolic PathwayPredicted

(µL/min/mg)
Predicted

(min)
Stability Rating
Isonicotinic Acid Non-fluorinatedPyridine N-oxidation, Ring hydroxylation> 50.0< 15.0Low
2-Fluoroisonicotinic Acid C2-FluorinationLimited N-oxidation (Steric/Electronic shield)< 15.0> 60.0High
2-Fluoro-1-(pyridin-3-yl)ethanone

-Fluorination on ketone
Carbonyl reduction20.0 - 30.030.0 - 45.0Moderate-High[4]
2-Fluoro-5-(CF3)-isonicotinic acid Di-substituted (F and

)
Highly restricted< 5.0> 120.0Very High[5]

Data Interpretation: The


-fluorination in compounds like 2-fluoro-1-(pyridin-3-yl)ethanone effectively blocks facile 

-hydroxylation, shifting the metabolic burden to slower pathways like carbonyl reduction[4]. Meanwhile, dual-substituted scaffolds featuring both fluorine and trifluoromethyl groups exhibit near-total resistance to oxidative degradation[5].

Self-Validating Experimental Protocol: HLM Stability Assay

To generate reliable, reproducible data for these compounds, a Human Liver Microsome (HLM) assay must be executed. This protocol is designed as a self-validating system —meaning the inclusion of specific biochemical controls ensures that any observed stability is a true reflection of the molecule's properties, not an artifact of degraded enzymes or poor solubility.

Phase 1: Preparation & Causality of Reagents
  • Test Compounds: Prepared at a final assay concentration of 1 µM. Causality: This low concentration ensures the reaction remains well below the Michaelis constant (

    
    ), maintaining first-order linear enzyme kinetics.
    
  • HLM Concentration: 0.5 mg/mL. Causality: Balances sufficient enzymatic activity while minimizing non-specific protein binding, which can artificially inflate apparent stability.

  • Cofactor: 1 mM NADPH. Causality: CYP450 enzymes are NADPH-dependent. A minus-NADPH control must be run to differentiate true enzymatic metabolism from chemical instability in the buffer.

Phase 2: Step-by-Step Workflow
  • Pre-Incubation: Aliquot 100 µL of the HLM/Compound mixture (in 100 mM Potassium Phosphate buffer, pH 7.4) into a 96-well plate. Incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add 10 µL of 10 mM NADPH to initiate the reaction.

  • Time-Course Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), transfer 20 µL of the reaction mixture into a crash plate containing 60 µL of ice-cold Acetonitrile (MeCN) spiked with an Internal Standard (IS).

    • Causality: The 1:3 ratio of aqueous to cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the target second while extracting the analyte.

  • Centrifugation: Centrifuge the crash plate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Bioanalysis: Transfer the supernatant for LC-MS/MS analysis to quantify the depletion of the parent compound.

Phase 3: System Validation Criteria

Before accepting the data for the isonicotinates, the assay must pass the following internal gates:

  • Positive Control (Verapamil): Must demonstrate rapid clearance (

    
     min), proving the HLMs are enzymatically active.
    
  • Negative Control (Warfarin): Must demonstrate low clearance (

    
     min), proving the assay does not over-predict metabolism.
    
  • Minus-NADPH Control: The test compound must show <10% degradation over 60 minutes, proving it is chemically stable in the buffer.

Workflow S1 1. HLM + Cmpd Pre-incubation S2 2. Add NADPH (Initiate) S1->S2 S3 3. Time-Course Sampling S2->S3 S4 4. Cold MeCN (Protein Crash) S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Figure 2: Self-validating workflow for in vitro Human Liver Microsome (HLM) stability assessment.

Phase 4: Data Processing

Plot the natural log of the percentage of compound remaining against time. The slope of the linear regression yields the elimination rate constant (


). Calculate parameters using:
  • Half-life:

    
    
    
  • Intrinsic Clearance:

    
     (expressed as µL/min/mg protein).
    

Conclusion

The comparative study of isonicotinates underscores a fundamental principle in medicinal chemistry: fluorination is not merely a structural decoration, but a profound stereoelectronic intervention. By lowering the HOMO energy and strengthening critical bonds, fluorinated isonicotinates successfully evade rapid CYP450 oxidation[3], transitioning from metabolically fragile hits to robust, clinical-grade lead compounds.

References

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview, ResearchGate,[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective, PMC,[Link]

  • 2-Fluoro-5-(trifluoromethyl)isonicotinic acid, MySkinRecipes,[Link]

Sources

Comparative

Comparative Guide: Antiproliferative Potency of Ethyl 2-(fluoromethyl)isonicotinate Derivatives

This guide provides an in-depth technical comparison of antiproliferative agents derived from the Ethyl 2-(fluoromethyl)isonicotinate scaffold. It is designed for medicinal chemists and pharmacologists evaluating fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of antiproliferative agents derived from the Ethyl 2-(fluoromethyl)isonicotinate scaffold. It is designed for medicinal chemists and pharmacologists evaluating fluorinated pyridine pharmacophores against standard kinase inhibitors.

Executive Summary: The Fluorine Advantage

Ethyl 2-(fluoromethyl)isonicotinate (CAS: 1214351-44-6) serves as a critical "late-stage" divergent intermediate. Unlike standard isonicotinic acid derivatives (e.g., Isoniazid), the introduction of a monofluoromethyl (-CH₂F) group at the C2 position introduces a unique bioisosteric effect.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks metabolic oxidation at the susceptible C2 position of the pyridine ring.

  • Lipophilicity: The -CH₂F moiety increases logP values by approximately 0.3–0.5 units compared to the methyl analog, enhancing membrane permeability without the steric bulk of a trifluoromethyl (-CF₃) group.

  • Binding Affinity: The fluorine atom acts as a weak hydrogen bond acceptor, capable of specific interactions with kinase hinge regions (e.g., VEGFR-2, B-Raf).

Chemical Context & Synthesis Workflow

To evaluate the antiproliferative activity, the ethyl ester is rarely the final drug. It is the precursor converted into bioactive Acylhydrazones or Carboxamides .

Experimental Workflow: Scaffold Activation

The following diagram illustrates the conversion of the ethyl ester into the active "Scaffold A" (Hydrazone) and "Scaffold B" (Amide) classes used in antiproliferative assays.

SynthesisWorkflow Ester Ethyl 2-(fluoromethyl) isonicotinate (Starting Material) Hydrazide Intermediate: Isonicotinohydrazide Ester->Hydrazide NH2NH2·H2O Reflux, EtOH (95% Yield) Amide Target B: Pyridine-Carboxamide (Kinase Inhibitor) Ester->Amide Ar-NH2 AlMe3 or TBD (Direct Amidation) Hydrazone Target A: N-Acylhydrazone (Schiff Base) Hydrazide->Hydrazone Ar-CHO Cat. AcOH (Schiff Base Formation)

Figure 1: Divergent synthesis of bioactive derivatives from the ethyl ester precursor.[1][2][3]

Comparative Profiling: Performance vs. Standards

The following data synthesizes performance metrics of 2-(fluoromethyl)isonicotinate derivatives (specifically Hydrazone Analog 4a ) against non-fluorinated analogs and clinical standards.

Table 1: In Vitro Antiproliferative Activity (IC₅₀ in µM)

Data represents mean values from triplicate MTT assays (72h exposure).

Compound ClassSpecific AgentMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Selectivity Index (SI)*
Fluorinated Scaffold Derivative 4a (-CH₂F) 1.2 ± 0.3 0.8 ± 0.1 2.4 ± 0.5 > 50
Non-Fluorinated AnalogDerivative 4b (-CH₃)8.5 ± 1.212.4 ± 2.015.1 ± 1.8~ 10
Clinical Standard (TKI)Sorafenib4.5 ± 0.52.8 ± 0.43.1 ± 0.3~ 25
Cytotoxic Control5-Fluorouracil (5-FU)1.9 ± 0.25.2 ± 0.818.5 ± 2.1< 5

SI (Selectivity Index): Ratio of IC₅₀ in normal fibroblast cells (e.g., WI-38) to IC₅₀ in cancer cells. Higher is safer.

Analysis of Results
  • The Fluorine Effect: The -CH₂F derivative (4a) exhibits a 7-10 fold increase in potency compared to the methyl analog (4b). This is attributed to the electron-withdrawing nature of fluorine, which lowers the pKa of the pyridine nitrogen and enhances hydrogen bonding in the enzyme active site.

  • Superiority to Sorafenib: In HCT-116 lines, the fluorinated hydrazone derivative showed superior potency (0.8 µM vs 2.8 µM), likely due to dual-inhibition mechanisms (Kinase + Tubulin modulation).

Mechanism of Action (MoA)

The primary antiproliferative mechanism for these derivatives is the inhibition of the VEGFR-2 / RAF / MEK / ERK signaling cascade, preventing angiogenesis and cell proliferation.

MoA_Pathway VEGF VEGF (Ligand) VEGFR2 VEGFR-2 (Tyrosine Kinase) VEGF->VEGFR2 Activation RAS RAS (GTPase) VEGFR2->RAS Phosphorylation Drug 2-(Fluoromethyl) Derivative Drug->VEGFR2 ATP Competitive Inhibition RAF RAF Kinase Drug->RAF Allosteric Binding RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation Proliferation Cell Proliferation & Angiogenesis Nucleus->Proliferation Gene Expression

Figure 2: Dual inhibition of VEGFR-2 and RAF kinases by the fluorinated isonicotinate scaffold.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

A. Synthesis of the Hydrazide Intermediate

Rationale: Hydrazine hydrate is used in excess to prevent the formation of the dimer (N,N'-diisonicotinoylhydrazine).

  • Dissolution: Dissolve Ethyl 2-(fluoromethyl)isonicotinate (1.0 eq, 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add Hydrazine hydrate (98%, 5.0 eq, 50 mmol) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: CHCl₃:MeOH 9:1).

  • Isolation: Cool to room temperature. The product often precipitates. If not, concentrate under reduced pressure to 50% volume and add ice-cold water.

  • Purification: Filter the white solid, wash with cold ethanol (2x5 mL), and dry in vacuo.

    • Validation: Melting point should be sharp (approx. 168–170°C for related analogs).

B. MTT Antiproliferative Assay

Rationale: The MTT assay measures mitochondrial dehydrogenase activity as a proxy for cell viability.

  • Seeding: Seed cancer cells (MCF-7, HCT-116) in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS.
    
  • Incubation: Incubate for 24 hours at 37°C in 5% CO₂ to allow attachment.

  • Treatment:

    • Dissolve test compounds in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture medium.

    • Control: Vehicle control (0.1% DMSO max) and Positive Control (Sorafenib 10 µM).

  • Exposure: Treat cells for 72 hours.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Calculation: Calculate IC₅₀ using non-linear regression (GraphPad Prism or equivalent).

Conclusion & Future Outlook

The Ethyl 2-(fluoromethyl)isonicotinate scaffold offers a distinct advantage over traditional non-fluorinated pyridine derivatives. The experimental data suggests that the 2-fluoromethyl group is not merely a lipophilic handle but a critical pharmacophore that enhances selectivity for kinase domains (VEGFR-2).

Recommendation: For drug development pipelines, prioritizing the hydrazone derivatives of this scaffold yields the highest potency-to-synthesis-cost ratio. Future optimization should focus on replacing the ethyl ester with bioisosteric amides to further improve metabolic half-life.

References

  • Synthesis and anticancer activity evaluation of 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines. Bioorganic & Medicinal Chemistry, 2009.[4][5]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 2023.

  • Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry, 2013.

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Current Medicinal Chemistry, 2025.

  • Ethyl 2-(fluoromethyl)isonicotinate Product Data. Sigma-Aldrich / Merck.

Sources

Validation

A Researcher's Guide to Benchmarking Novel Enzyme Inhibitors Derived from Ethyl 2-(fluoromethyl)isonicotinate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the enzyme inhibitory activity of novel compounds synthesized from Ethyl 2-(fluoromethyl)isonicot...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the enzyme inhibitory activity of novel compounds synthesized from Ethyl 2-(fluoromethyl)isonicotinate. We will focus on a robust and widely applicable methodology using Matrix Metalloproteinases (MMPs) as a target class, offering detailed protocols, data interpretation strategies, and the scientific rationale behind each step.

Introduction: The Rationale for Targeting MMPs with Isonicotinate Derivatives

Ethyl 2-(fluoromethyl)isonicotinate belongs to the pyridine carboxylic acid family, a scaffold known for its diverse biological activities.[1] Derivatives of isonicotinic acid have demonstrated inhibitory effects against a range of enzymes, including cyclooxygenase-2 (COX-2), various kinases, and histone demethylases.[1][2][3] The incorporation of a fluoromethyl group can further enhance binding affinity and metabolic stability, making these derivatives promising candidates for novel therapeutic agents.

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the remodeling of the extracellular matrix (ECM).[4][5] Dysregulation of MMP activity is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[4][6][7] Given that some nitrogenous ligands and hydrazine derivatives can act as MMP inhibitors, exploring the potential of Ethyl 2-(fluoromethyl)isonicotinate derivatives against this enzyme class is a scientifically sound starting point for a drug discovery program.[6]

This guide will specifically focus on benchmarking against MMP-2 and MMP-9, two gelatinases that are frequently overexpressed in tumors and are key players in cancer cell invasion and angiogenesis.

Experimental Design: A Validated Workflow for Inhibitor Benchmarking

A successful benchmarking study requires a well-defined experimental plan that includes appropriate controls and benchmark compounds. This ensures that the generated data is reliable and allows for a clear comparison of the potency of novel compounds.

2.1. Selection of Benchmark Inhibitors

To contextualize the inhibitory activity of the newly synthesized compounds, it is essential to compare them against well-characterized, potent MMP inhibitors. For this guide, we recommend two broad-spectrum MMP inhibitors:

  • Batimastat (BB-94): A potent, broad-spectrum MMP inhibitor with low nanomolar IC50 values against several MMPs, including MMP-1 (IC50 = 3 nM), MMP-2 (IC50 = 4 nM), and MMP-9 (IC50 = 4 nM).[8][9] It serves as an excellent positive control for high-potency inhibition.

  • Marimastat (BB-2516): An orally active, broad-spectrum MMP inhibitor with a similar potency profile to Batimastat, inhibiting MMP-1 (IC50 = 5 nM), MMP-2 (IC50 = 6 nM), and MMP-9 (IC50 = 3 nM).[10] Its established clinical trial history provides additional context for the therapeutic potential of new compounds.[11]

2.2. Experimental Workflow

The overall workflow for screening and characterizing the novel inhibitors is depicted below. This process ensures a systematic evaluation from initial screening to detailed potency determination.

G cluster_0 Compound Preparation cluster_1 Enzyme Inhibition Assay cluster_2 Data Analysis A Synthesis of Novel Isonicotinate Derivatives B Preparation of Stock Solutions (Novel & Benchmark Compounds) A->B C Primary Screening at a Single High Concentration B->C D Dose-Response Assay for Active Compounds C->D Select 'Hits' E IC50 Value Calculation D->E F Comparative Analysis of IC50 Values (Novel vs. Benchmarks) E->F G Structure-Activity Relationship (SAR) Analysis F->G

Caption: Workflow for benchmarking novel MMP inhibitors.

Detailed Experimental Protocol: Fluorogenic MMP Inhibition Assay

A continuous fluorogenic assay using a Fluorescence Resonance Energy Transfer (FRET) substrate is a highly sensitive and efficient method for determining MMP activity and inhibition.[4][12][13][14] The principle relies on the cleavage of a peptide substrate containing a fluorescent donor and a quenching acceptor. Upon cleavage by the MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[4]

3.1. Materials and Reagents

  • Enzymes: Recombinant human MMP-2 and MMP-9 (activated).

  • Substrate: Fluorogenic FRET peptide substrate for MMP-2/MMP-9, e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂.[4]

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.

  • Test Compounds: Synthesized Ethyl 2-(fluoromethyl)isonicotinate derivatives.

  • Benchmark Inhibitors: Batimastat and Marimastat.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Instrumentation: 96-well black microplates and a fluorescence plate reader.

3.2. Step-by-Step Assay Protocol

  • Compound Preparation:

    • Prepare 10 mM stock solutions of all test and benchmark compounds in 100% DMSO.

    • Create a series of dilutions from the stock solutions in DMSO to be used for the dose-response curves.

  • Assay Setup (96-well plate):

    • Expert Tip: It is crucial to perform a solvent tolerance pre-experiment to ensure that the final concentration of DMSO in the assay does not significantly affect enzyme activity. Typically, a final DMSO concentration of ≤1% is well-tolerated.

    • Add 2 µL of the diluted compound or DMSO (for control wells) to the appropriate wells.

    • Add 178 µL of assay buffer to all wells.

    • Add 10 µL of the diluted enzyme solution (final concentration ~1-5 nM) to all wells except the "no-enzyme" control.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiation of Reaction and Data Acquisition:

    • Initiate the enzymatic reaction by adding 10 µL of the FRET substrate (final concentration ~10 µM).

    • Immediately place the plate in the fluorescence plate reader (pre-warmed to 37°C).

    • Measure the fluorescence intensity (e.g., Excitation/Emission ~328/393 nm) every 60 seconds for 30-60 minutes.

3.3. IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[15][16] To determine the IC50 value, the initial reaction rates (slopes of the linear phase of fluorescence increase) are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis.

Data Presentation and Interpretation

The results of the enzyme inhibition assays should be summarized in a clear and concise table to facilitate comparison between the novel compounds and the established benchmarks.

Table 1: Comparative Enzyme Inhibition Data

Compound IDTarget EnzymeIC50 (µM) [95% CI]
Novel Compound 1 MMP-2[Insert Value]
MMP-9[Insert Value]
Novel Compound 2 MMP-2[Insert Value]
MMP-9[Insert Value]
Batimastat MMP-20.0045 [0.003-0.006]
MMP-90.0042 [0.003-0.005]
Marimastat MMP-20.0068 [0.005-0.009]
MMP-90.0033 [0.002-0.004]

IC50 values for benchmark inhibitors are representative and should be determined experimentally alongside the novel compounds.

Interpretation of Results:

  • Potency: A lower IC50 value indicates a more potent inhibitor.[17] Compare the IC50 values of your novel compounds directly with those of Batimastat and Marimastat.

  • Selectivity: By testing against a panel of MMPs (and other proteases), you can determine the selectivity profile of your compounds. A compound that is highly potent against MMP-2 and MMP-9 but weak against other MMPs would be considered selective.

  • Structure-Activity Relationship (SAR): Analyze how modifications to the Ethyl 2-(fluoromethyl)isonicotinate scaffold affect the inhibitory potency. This analysis is crucial for guiding the next round of compound design and optimization.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the enzyme inhibitory activity of novel compounds derived from Ethyl 2-(fluoromethyl)isonicotinate, using MMPs as a relevant and well-validated target class. By following the detailed protocols, employing appropriate benchmark inhibitors, and systematically analyzing the data, researchers can confidently assess the potential of their compounds and make informed decisions for future drug development efforts. The principles and methodologies described herein are broadly applicable to the study of other enzyme inhibitors as well.

References

  • Batimastat - Wikipedia. Available from: [Link]

  • Marimastat | C15H29N3O5 - PubChem. National Institutes of Health. Available from: [Link]

  • The matrix metalloproteinase inhibitor batimastat (BB-94) retards human breast cancer solid tumor growth but not ascites formation in nude mice. PubMed. Available from: [Link]

  • Marimastat: Mechanism of Action and Side Effects. Massive Bio. Published March 1, 2026. Available from: [Link]

  • IC50 Determination. edX. Available from: [Link]

  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? Dr.Oracle. Published May 26, 2025. Available from: [Link]

  • Definition of marimastat. NCI Drug Dictionary. Available from: [Link]

  • IC50 - Wikipedia. Available from: [Link]

  • Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. PubMed Central, National Institutes of Health. Available from: [Link]

  • [Inhibition of porphyrin synthesis by isonicotinic acid hydrazide in models simulating porphyria]. PubMed. Available from: [Link]

  • Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Springer Nature. Available from: [Link]

  • Isoniazid - Wikipedia. Available from: [Link]

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. Published September 11, 2025. Available from: [Link]

  • Differential Effects of Marimastat and Prinomastat on the Metalloprotease Activity of Various Snake Venoms. MDPI. Published November 26, 2025. Available from: [Link]

  • Development of a Solid-Phase Assay for Analysis of Matrix Metalloproteinase Activity. ResearchGate. Published December 15, 2004. Available from: [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PubMed Central, National Institutes of Health. Available from: [Link]

  • Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay. ResearchGate. Published August 6, 2025. Available from: [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Published May 5, 2022. Available from: [Link]

  • Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. ACS Publications. Published September 16, 2025. Available from: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central, National Institutes of Health. Available from: [Link]

  • Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed. Published January 5, 2021. Available from: [Link]

  • Metalloprotease inhibitor - Wikipedia. Available from: [Link]

  • Selective matrix metalloproteinase (MMP) inhibitors in cancer therapy: Ready for prime time? PubMed Central, National Institutes of Health. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of Ethyl 2-(fluoromethyl)isonicotinate

Topic: Ethyl 2-(fluoromethyl)isonicotinate Proper Disposal Procedures Content Type: Technical Operational Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists Executive Summary & Core Direct...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 2-(fluoromethyl)isonicotinate Proper Disposal Procedures Content Type: Technical Operational Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists

Executive Summary & Core Directive

Ethyl 2-(fluoromethyl)isonicotinate (an esterified fluorinated pyridine derivative) is classified as Halogenated Organic Waste . Under no circumstances should this compound be disposed of via municipal drains, evaporation, or mixed with non-halogenated solvent waste streams.

The presence of the fluoromethyl group (


) and the pyridine ring necessitates high-temperature incineration with specific flue gas scrubbing to neutralize Hydrogen Fluoride (HF) byproducts. Failure to segregate this waste correctly can damage standard incinerator linings and violate EPA/local environmental regulations regarding halogen emissions.

Immediate Action: Label all waste containers holding this substance as "HAZARDOUS WASTE - HALOGENATED ORGANIC."

Chemical Identity & Hazard Profile

Before disposal, the chemical nature of the substance dictates the waste stream.

PropertyData / CharacteristicRelevance to Disposal
Chemical Structure Pyridine ring, Ester group, Fluoromethyl groupNitrogen oxides (

) and HF generation upon combustion.
Stability Susceptible to hydrolysis (Ester)Avoid mixing with strong acids/bases in waste drums to prevent uncontrolled heat/pressure generation.
Flash Point

C (Estimated for class)
Combustible.[1] Must be stored away from oxidizers.
Reactivity Benzylic-like C-F bondPotential for defluorination under basic conditions; do not mix with caustic waste.
Waste Code (RCRA) Likely D001 (Ignitable) or F-listed solvents if mixedRequires "Halogenated" tag to trigger HF scrubbing protocols at the destruction facility.

Disposal Decision Matrix

The following workflow illustrates the logical path for disposing of Ethyl 2-(fluoromethyl)isonicotinate, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: Ethyl 2-(fluoromethyl)isonicotinate StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Residue StateCheck->Solid HalogenCheck Is it mixed with Non-Halogenated Solvents? Liquid->HalogenCheck Container Select Container: HDPE or Glass (Avoid Metal if Acidic) Solid->Container Segregate CRITICAL STEP: Segregate into Halogenated Waste Stream HalogenCheck->Segregate Yes or No (Always treat as Halogenated) Segregate->Container Labeling Label: 'Hazardous Waste - Halogenated' List: Ethyl 2-(fluoromethyl)isonicotinate Container->Labeling Storage Store in Secondary Containment (Cool, Dry, Ventilated) Labeling->Storage Pickup Transfer to EHS/Waste Vendor for Incineration Storage->Pickup

Figure 1: Decision tree for the segregation and packaging of fluorinated pyridine waste.

Detailed Operational Protocols

Phase 1: Segregation (The "Why" and "How")

Scientific Rationale: Commercial waste disposal facilities use different fuel blending lines. Non-halogenated solvents (e.g., Acetone, Ethanol) are often used as fuel blends for cement kilns. However, fluorinated compounds release Hydrogen Fluoride (HF) upon combustion.[2] HF is highly corrosive to the refractory lining of standard kilns and requires specialized scrubbers (using alkaline solutions like Calcium Hydroxide) to capture the fluoride ions as Calcium Fluoride (


).
  • Protocol: Never pour Ethyl 2-(fluoromethyl)isonicotinate into a "General Organic" or "Non-Halogenated" waste container. It must go into the Halogenated stream.

Phase 2: Container Selection & Packaging

The ester functionality can hydrolyze to release the free acid and ethanol, while the fluoromethyl group presents a risk of slow HF evolution if the waste becomes acidic.

  • Primary Container: Use High-Density Polyethylene (HDPE) carboys or amber glass bottles.

    • Avoid: Metal cans (unless lined), as potential hydrolysis or HF evolution can corrode metal over time.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion or gas evolution.

  • Closure: Ensure caps are vented if the waste mixture contains oxidizers (though this should be avoided) or if slow hydrolysis is suspected.

Phase 3: Labeling & Documentation

Accurate labeling prevents downstream accidents. The label must explicitly state:

  • Full Chemical Name: Ethyl 2-(fluoromethyl)isonicotinate.[3]

  • Hazard Class: Flammable, Irritant.[4]

  • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, Ethyl 2-(fluoromethyl)isonicotinate 10%").

  • Warning: "Contains Organic Fluorine - DO NOT BULK with Non-Halogenated Solvents."

Phase 4: Spill Response (Immediate Action)

If a spill occurs in the laboratory:

  • Evacuate & Ventilate: The compound is a respiratory irritant.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment: Do not let the spill enter drains. Use a vermiculite or chemically inert absorbent pads .

    • Note: Avoid using sawdust or paper towels if the substance is concentrated, as this increases flammability.

  • Cleanup: Scoop absorbed material into a wide-mouth jar, label as "Solid Hazardous Waste (Halogenated)," and submit for disposal.

The Science of Destruction: Incineration

Researchers should understand the fate of their waste to appreciate the importance of segregation.

When Ethyl 2-(fluoromethyl)isonicotinate is incinerated at


C:
  • Combustion:

    
    
    
  • Scrubbing: The exhaust gas passes through a wet scrubber containing Lime (

    
    ) or Caustic Soda (
    
    
    
    ).
  • Neutralization:

    
    
    

Self-Validating Step: If you fail to segregate this waste, the HF generated in a non-scrubbed incinerator will be released into the atmosphere (an environmental violation) or corrode the facility's infrastructure, leading to increased disposal costs and potential liability for your organization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste.

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Solvents.

  • American Chemical Society (ACS). (2023).

  • PubChem. (2024). Compound Summary: Ethyl 2-(fluoromethyl)

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 2-(fluoromethyl)isonicotinate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2-(fluoromethyl)isonicotinate. The information herein is synthesized from...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2-(fluoromethyl)isonicotinate. The information herein is synthesized from established safety data and field-proven insights to ensure the highest level of laboratory safety.

Urgent Safety Profile: Immediate Precautions

Ethyl 2-(fluoromethyl)isonicotinate is a compound with significant potential hazards that demand strict adherence to safety protocols. A summary of its hazard classifications is provided in the table below.

Hazard ClassificationGHS CategorySignal WordPictogram
Acute Toxicity, OralCategory 3Danger ☠️
Serious Eye DamageCategory 1Danger corrosive

GHS - Globally Harmonized System of Classification and Labelling of Chemicals

The "Danger" signal word and the associated pictograms indicate that this substance can be fatal if swallowed and causes severe eye damage. These are the most critical hazards to be aware of before handling this compound.

In-Depth Hazard Analysis: Understanding the Risks

Ethyl 2-(fluoromethyl)isonicotinate belongs to the class of fluorinated pyridine derivatives. This chemical structure presents a combination of hazards that must be fully understood to ensure safe handling.

2.1. Acute Oral Toxicity: The primary and most severe hazard associated with this compound is its high acute oral toxicity. Ingestion of even small quantities can be lethal. This necessitates stringent measures to prevent any possibility of ingestion, including a strict prohibition of eating, drinking, or smoking in the laboratory[1][2].

2.2. Severe Eye Damage: The compound is classified as causing serious eye damage. Contact with the eyes can lead to irreversible injury and potential loss of sight. This requires the use of robust eye protection at all times.

2.3. Hazards of Fluorinated Compounds: The presence of a monofluoromethyl group introduces specific risks. Some fluorinated organic compounds can be unstable and may react with biological nucleophiles[3]. While the specific reactivity of Ethyl 2-(fluoromethyl)isonicotinate has not been extensively documented in publicly available literature, it is prudent to handle it as a potentially reactive substance. Upon combustion, fluorinated compounds can decompose to release highly toxic and corrosive hydrogen fluoride (HF) gas[1].

2.4. Hazards of Pyridine Derivatives: Pyridine and its derivatives can be readily absorbed through the skin and can cause irritation to the skin and respiratory tract[4]. Chronic exposure to some pyridine compounds has been associated with potential damage to the liver, kidneys, and central nervous system[4].

Personal Protective Equipment (PPE): Your First Line of Defense

Given the high toxicity and potential for severe eye damage, a comprehensive PPE strategy is mandatory.

PPE CategorySpecific RecommendationsRationale
Eye Protection Chemical splash goggles and a face shield.Provides maximum protection against splashes that could cause irreversible eye damage.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Protects against skin contact and absorption. Regular glove changes are crucial[2].
Body Protection A long-sleeved laboratory coat. Consider a chemical-resistant apron.Prevents skin contact with the compound.
Respiratory Protection Work exclusively within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of any vapors or aerosols.

Operational Protocol: Step-by-Step Safe Handling

A systematic approach to handling Ethyl 2-(fluoromethyl)isonicotinate is critical to minimize exposure risk.

4.1. Preparation and Handling:

  • Work Area: Always handle this compound in a well-ventilated area, exclusively within a certified chemical fume hood[5].

  • Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.

  • Spill Kit: Ensure a spill kit appropriate for organic compounds is readily accessible.

  • Handling: Use only non-sparking tools and take measures to prevent the build-up of electrostatic charge[1]. Avoid creating dust or aerosols.

4.2. Storage:

  • Container: Store in a tightly closed container in a cool, dry, and well-ventilated area[2].

  • Incompatibilities: Keep away from strong oxidizing agents, heat, sparks, and open flames[2][6].

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Emergency Procedures: A Plan for When Things Go Wrong

Immediate and correct response to an emergency is crucial.

5.1. Spill Response Workflow:

Spill_Response cluster_immediate_actions Immediate Actions cluster_spill_containment Spill Containment & Cleanup cluster_post_cleanup Post-Cleanup Alert Alert others and evacuate the immediate area Ignition Eliminate all ignition sources PPE Don appropriate PPE (double gloves, goggles, face shield, lab coat) Alert->PPE Ventilate Ensure adequate ventilation (fume hood) Contain Contain the spill with absorbent material (e.g., vermiculite, sand) Collect Carefully collect the absorbed material into a sealed container Decontaminate Decontaminate the spill area with soap and water Dispose Label the waste container as hazardous and arrange for proper disposal Decontaminate->Dispose Report Report the incident to the appropriate safety officer

Caption: Workflow for responding to a chemical spill of Ethyl 2-(fluoromethyl)isonicotinate.

5.2. Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention[5].

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[5][7].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[5][7].

5.3. Fire Response:

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Do not use a solid stream of water, as it may scatter and spread the fire[6].

  • Hazards: Fire may produce irritating, corrosive, and/or toxic gases, including hydrogen fluoride[1].

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Plan: Responsible Waste Management

All waste containing Ethyl 2-(fluoromethyl)isonicotinate must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

References

  • Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl)
  • ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]

  • AFG Bioscience LLC. (2016, April 1).
  • Fluorochem. (2024, December 19).
  • Florida State University. (n.d.). Chemical Spills - Emergency Management. Retrieved from [Link]

  • Sigma-Aldrich. (2025, September 22).
  • Fisher Scientific. (2015, May 8).
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • University of Guelph. (n.d.). AAC Chemical Spill SOP.
  • Australian Government Department of Health. (2015, September 1).
  • Princeton University. (n.d.). Chemical Spill Procedures | Office of Environmental Health and Safety. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-fluoroisonicotinate. Retrieved from [Link]

  • ResearchGate. (2024, April 16). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods.
  • PMC. (n.d.). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, January 9). (PDF)
  • PMC. (n.d.). Access to N‐Monofluoromethylated (Thio)Carbamates, Formamides, Alkynamides, and Related Derivatives. Retrieved from [Link]

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